Product packaging for 1-(Pyrrolidin-3-yl)piperidine(Cat. No.:CAS No. 591781-02-1)

1-(Pyrrolidin-3-yl)piperidine

Cat. No.: B3416085
CAS No.: 591781-02-1
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyrrolidin-3-yl)piperidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 154.146998583 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B3416085 1-(Pyrrolidin-3-yl)piperidine CAS No. 591781-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629760
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-32-9, 591781-02-1
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Pyrrolidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 591781-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Pyrrolidin-3-yl)piperidine scaffold is a key structural motif in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds.[1] This guide provides an in-depth technical overview of the primary synthetic pathways for this valuable molecule, designed for researchers and professionals in drug development. We will explore two robust and field-proven methodologies: Synthesis via Reductive Amination and Synthesis via Nucleophilic Substitution. Each section details the underlying chemical principles, provides validated, step-by-step experimental protocols, and summarizes critical reaction parameters. The guide is structured to offer not just procedural instructions, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of the Pyrrolidine-Piperidine Scaffold

Saturated nitrogen heterocycles are foundational building blocks in modern pharmaceuticals.[1][2] Among these, the pyrrolidine and piperidine rings are particularly prominent due to their favorable physicochemical properties, including aqueous solubility and metabolic stability, and their ability to adopt specific three-dimensional conformations that are crucial for binding to biological targets.[3] The combination of these two rings into a single molecule, as seen in this compound, creates a versatile scaffold that presents vectors for substitution in multiple spatial orientations. This structural complexity is highly desirable in fragment-based drug discovery and lead optimization campaigns.[4]

The synthesis of such molecules requires reliable and scalable chemical strategies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements. This document outlines the two most logical and industrially relevant approaches to construct the C-N bond linking the pyrrolidine and piperidine moieties.

Pathway I: Synthesis via Reductive Amination

Reductive amination is arguably the most direct and high-yielding method for preparing this compound. This pathway involves the reaction of a ketone with a secondary amine to form an intermediate enamine/iminium ion, which is then reduced in situ to the corresponding amine. The use of a nitrogen-protecting group, typically a tert-butoxycarbonyl (Boc) group, on the pyrrolidine ring is essential to prevent side reactions and facilitate purification.[5] The reaction is completed by a final deprotection step.

Reductive Amination Workflow

The overall process is a two-step sequence starting from commercially available N-Boc-3-pyrrolidinone.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-pyrrolidin-3-one + Piperidine B Sodium Triacetoxyborohydride (STAB) in DCM A->B Reagents C tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate B->C Product D tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate E HCl or TFA in Dioxane/MeOH D->E Reagents F This compound E->F Final Product

Diagram 1: Workflow for Synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

This procedure is based on the well-established Abdel-Magid-Carson reduction, which utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-pyrrolidinone (1.0 eq., e.g., 5.0 g, 27.0 mmol) and anhydrous Dichloromethane (DCM, approx. 10 mL per gram of ketone).

  • Addition of Amine: Add piperidine (1.1 eq., 2.95 mL, 29.7 mmol) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the enamine/iminium intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 8.58 g, 40.5 mmol) portion-wise over 30 minutes. The portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a viscous oil. Purify by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield the pure Boc-protected product.

Step 2: Deprotection of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

The Boc group is readily cleaved under acidic conditions.[3]

  • Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq.) in a suitable solvent such as methanol or 1,4-dioxane (approx. 5 mL per gram).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) dropwise at 0 °C.

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, basify to pH > 11 with 2M NaOH, and extract with DCM (3 x 50 mL).

  • Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

Data Summary: Reductive Amination Pathway
StepKey ReactantsKey ReagentsSolventTypical Yield
1N-Boc-3-pyrrolidinone, PiperidineSodium TriacetoxyborohydrideDCM80-95%
2Boc-protected intermediate4M HCl in Dioxane or TFADioxane/MeOH>95%

Pathway II: Synthesis via Nucleophilic Substitution

An alternative and equally robust strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of the pyrrolidine ring by piperidine. This S_N2 reaction requires the activation of a precursor, typically N-Boc-3-hydroxypyrrolidine, by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution Workflow

This pathway is a three-step sequence involving activation, substitution, and final deprotection.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Boc Deprotection A N-Boc-3-hydroxypyrrolidine B p-Toluenesulfonyl Chloride (TsCl) Triethylamine (TEA), DMAP A->B Reagents C N-Boc-3-tosyloxypyrrolidine B->C Activated Intermediate D N-Boc-3-tosyloxypyrrolidine E Piperidine, K₂CO₃ in Acetonitrile (MeCN) D->E Reagents F tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate E->F Product G tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate H HCl or TFA in Dioxane/MeOH G->H Reagents I This compound H->I Final Product

Diagram 2: Workflow for Synthesis via Nucleophilic Substitution.
Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

  • Reaction Setup: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.), a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.), and p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Reaction: Allow the mixture to stir and warm to room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude tosylate can often be used directly in the next step or purified by chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

  • Reaction Setup: Dissolve the tosylated intermediate (1.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or DMF.

  • Reagent Addition: Add piperidine (2.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature is necessary to drive the S_N2 reaction.

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Pathway I.

Step 3: Deprotection

Follow the identical deprotection protocol as described in Pathway I, Step 2.

Data Summary: Nucleophilic Substitution Pathway
StepKey ReactantsKey ReagentsSolventTypical Yield
1N-Boc-3-hydroxypyrrolidineTsCl, TEA, DMAPDCM>90%
2N-Boc-3-tosyloxypyrrolidine, PiperidineK₂CO₃MeCN / DMF60-80%
3Boc-protected intermediate4M HCl in Dioxane or TFADioxane/MeOH>95%

Characterization of this compound

Full characterization is essential to confirm the structure and purity of the final product. While specific data for the target molecule is not widely published, data from the closely related structural analog, 4-(1-pyrrolidinyl)piperidine, provides an excellent reference for spectral interpretation.[6]

  • Molecular Formula: C₉H₁₈N₂

  • Molecular Weight: 154.25 g/mol

¹H NMR Spectroscopy (Expected, based on analogy to 4-(1-pyrrolidinyl)piperidine[6])

  • Piperidine Ring Protons:

    • ~3.1-2.9 ppm (m, 2H, axial H at C2/C6)

    • ~2.6-2.4 ppm (m, 2H, equatorial H at C2/C6)

    • ~1.8-1.6 ppm (m, 2H, H at C3/C5)

    • ~1.5-1.3 ppm (m, 2H, H at C4)

  • Pyrrolidine Ring Protons:

    • ~3.2-2.8 ppm (m, 5H, H at C2/C5 and methine H at C3)

    • ~2.2-1.8 ppm (m, 2H, H at C4)

  • NH Proton: A broad singlet, which may exchange with D₂O, typically between 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Expected, based on analogy to 4-(1-pyrrolidinyl)piperidine[6])

  • Piperidine Ring Carbons:

    • ~50-55 ppm (C2/C6)

    • ~25-30 ppm (C3/C5)

    • ~24-28 ppm (C4)

  • Pyrrolidine Ring Carbons:

    • ~60-65 ppm (C3, methine carbon attached to piperidine N)

    • ~50-55 ppm (C2/C5)

    • ~30-35 ppm (C4)

Mass Spectrometry (MS):

  • ESI-MS: Expected [M+H]⁺ = 155.15

Conclusion

Both the reductive amination and nucleophilic substitution pathways provide reliable and scalable methods for the synthesis of this compound. The choice between them is often a matter of starting material availability and cost. Reductive amination is generally more convergent and may be preferred if N-Boc-3-pyrrolidinone is readily accessible. The nucleophilic substitution route offers flexibility but involves an additional activation step. Both routes utilize standard, well-understood organic transformations, making them highly applicable in both academic and industrial drug discovery settings.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(Pyrrolidin-3-yl)piperidine as a Putative Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine and piperidine heterocyclic rings are foundational scaffolds in modern medicinal chemistry, present in a multitude of clinically approved pharmaceuticals targeting a wide array of biological systems.[1][2][3] This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 1-(Pyrrolidin-3-yl)piperidine, a compound featuring both of these privileged structures. Based on the pharmacological profiles of structurally related molecules, we will investigate its potential role as a potent and selective antagonist for the histamine H3 receptor (H3R).[4][5][6][7] This document will detail the putative molecular interactions, downstream signaling consequences, and a comprehensive suite of experimental protocols for the rigorous scientific validation of this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Significance of the Pyrrolidine-Piperidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and the piperidine ring, its six-membered counterpart, are ubiquitous in both natural products and synthetic drugs.[1][2][3] Their prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, the ability to modulate lipophilicity, and the capacity to serve as key pharmacophoric elements for interaction with biological targets.[3] The three-dimensional architecture of these saturated rings allows for a precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective binding to protein targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.[8][9]

The compound this compound combines these two important scaffolds. While the specific pharmacological profile of this exact molecule is not extensively documented in publicly available literature, the broader class of compounds containing these linked heterocycles has shown significant activity at various neuronal receptors. Notably, derivatives have been developed as potent ligands for histamine, opioid, and muscarinic receptors.[4][10][11]

This guide will focus on a compelling and well-supported hypothesis: that this compound acts as an antagonist at the histamine H3 receptor. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively, making it a key target for treating a range of neurological and psychiatric disorders.[6][7]

Hypothesized Mechanism of Action: Antagonism of the Histamine H3 Receptor

We hypothesize that this compound functions as a competitive antagonist at the histamine H3 receptor. In this proposed mechanism, the compound would bind to the receptor's active site, preventing the endogenous agonist, histamine, from binding and initiating downstream signaling.

The H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. Agonist binding stabilizes the active conformation of the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound would bind to the receptor but not induce the conformational change required for G protein activation. By blocking the binding of histamine, it would prevent the agonist-induced decrease in cAMP. In systems with high constitutive H3R activity, the compound might behave as an inverse agonist, binding to and stabilizing the inactive conformation of the receptor, thereby increasing basal cAMP levels.

The functional consequence of H3R antagonism in the central nervous system is an increase in the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This disinhibition of neurotransmitter release is the underlying principle for the therapeutic potential of H3R antagonists in conditions such as cognitive impairment, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[6][7]

Signaling Pathway Diagram

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Compound This compound (Antagonist) Compound->H3R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Hypothesized signaling pathway for H3R antagonism.

In Vitro Characterization: A Step-by-Step Approach

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. These assays will determine the compound's binding affinity and functional potency at the human H3 receptor.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This experiment quantifies the affinity of this compound for the H3 receptor by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Add 25 µL of a fixed concentration of the radioligand, [3H]-Nα-methylhistamine (final concentration ~0.5-1.0 nM).

    • Add 25 µL of increasing concentrations of this compound (the "competitor"), ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • For total binding, add 25 µL of assay buffer instead of the competitor.

    • For non-specific binding, add 25 µL of a high concentration of a known H3R antagonist (e.g., 10 µM thioperamide).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare H3R-expressing cell membranes start->prep plate Plate membranes, [3H]-Nα-methylhistamine, & competitor prep->plate incubate Incubate at 25°C for 90 min plate->incubate filter Filter and wash on GF/B plate incubate->filter count Add scintillant & count radioactivity filter->count analyze Analyze data: Calculate IC50 & Ki count->analyze end End analyze->end

References

The Multifaceted Biological Landscape of 1-(Pyrrolidin-3-yl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Pyrrolidin-3-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in its biological activity. This technical guide provides an in-depth exploration of the diverse pharmacological profiles of these derivatives, moving beyond a singular focus to present a comprehensive overview of their engagement with multiple biological targets. We will delve into the well-established role of these compounds as C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV, their analgesic properties, and their emerging potential as sigma-1 receptor modulators for neurological disorders and as novel anticancer agents through the inhibition of tubulin polymerization. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the synthesis, structure-activity relationships (SAR), and key experimental protocols associated with this promising class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidine and piperidine rings are ubiquitous in natural products and synthetic pharmaceuticals, valued for their favorable physicochemical properties and their ability to adopt specific three-dimensional conformations that facilitate interactions with biological targets.[1][2] The fusion of these two saturated heterocycles into the this compound core creates a unique scaffold with a defined spatial arrangement of nitrogen atoms and substituent vectors, predisposing it to interact with a variety of receptor types. This inherent structural versatility has been the driving force behind the exploration of its derivatives across multiple therapeutic areas.[3][4] Initially gaining prominence for their potent anti-HIV activity, the biological repertoire of these compounds has expanded significantly, revealing a complex and nuanced pharmacological profile that continues to be a fertile ground for drug discovery.

Diverse Biological Activities and Mechanisms of Action

The this compound core has been successfully elaborated to yield derivatives with high affinity and selectivity for a range of biological targets. This section will explore the key therapeutic areas where these compounds have shown significant promise.

CCR5 Antagonism and Anti-HIV Activity

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5][6] Consequently, the development of small molecule CCR5 antagonists has been a major focus in the fight against AIDS. Derivatives of this compound have emerged as a potent class of CCR5 antagonists, effectively blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication.[5]

The binding of these antagonists to CCR5 is allosteric in nature, inducing a conformational change in the receptor that renders it unrecognizable to the viral gp120.[7] This mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors, making them a valuable component of highly active antiretroviral therapy (HAART), particularly for patients with drug-resistant viral strains.

The binding of natural chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events through G-protein coupling.[8][9] This leads to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in cellular responses like chemotaxis and cytokine release.[5][6] CCR5 antagonists, by locking the receptor in an inactive conformation, prevent this signaling cascade.

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein Gαβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates Chemokine Chemokine / HIV gp120 Chemokine->CCR5 Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->CCR5 Binds & Inactivates IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release DAG DAG PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Cellular_Response Chemotaxis, Cytokine Release Akt->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified CCR5 Signaling Pathway and the inhibitory action of this compound derivatives.
Analgesic Activity

Several studies have highlighted the potential of piperidine-containing compounds as analgesics.[10][11] The analgesic effects of this compound derivatives are thought to be mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[7] These compounds can act as agonists at these receptors, mimicking the effects of endogenous opioids to produce pain relief. The specific stereochemistry of the pyrrolidine and piperidine rings, as well as the nature of the substituents, plays a crucial role in determining the affinity and efficacy at opioid receptors.

Sigma-1 Receptor Modulation and Neuroprotection

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity.[12][13] Ligands that modulate the sigma-1 receptor have shown therapeutic potential in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[14][15]

Derivatives of this compound have been identified as potent sigma-1 receptor ligands.[16][17][18] Their interaction with this receptor can lead to neuroprotective effects by mitigating oxidative stress, reducing excitotoxicity, and promoting cell survival pathways.[19][20] The development of selective sigma-1 receptor modulators from this chemical class represents a promising avenue for the treatment of complex CNS disorders.

The sigma-1 receptor does not function as a classical G-protein coupled receptor. Instead, upon ligand binding or cellular stress, it dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to other proteins, including ion channels and kinases, to modulate their activity.[21] This chaperone activity allows it to influence a wide array of signaling pathways, contributing to its pleiotropic effects.

Sigma1_Signaling cluster_er Endoplasmic Reticulum Sigma1_BiP Sigma-1R - BiP (Inactive Complex) Sigma1 Sigma-1R (Active) Sigma1_BiP->Sigma1 Dissociation Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1->Ion_Channels Modulates Kinases Kinases (e.g., Src, PKC) Sigma1->Kinases Modulates Other_Proteins Other Client Proteins Sigma1->Other_Proteins Chaperones Ligand This compound Derivative (Ligand) Ligand->Sigma1_BiP Binds Stress Cellular Stress Stress->Sigma1_BiP Induces Dissociation Cellular_Response Neuroprotection, Synaptic Plasticity, Cell Survival Ion_Channels->Cellular_Response Kinases->Cellular_Response Other_Proteins->Cellular_Response

Figure 2: The chaperone function of the Sigma-1 Receptor and its modulation by this compound derivatives.
Anticancer Activity: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[22][23] Microtubules, essential components of the cytoskeleton, are crucial for cell division, and their inhibition leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells. A growing body of evidence suggests that certain this compound derivatives can exert potent anticancer activity by inhibiting tubulin polymerization.[24][25] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and thereby halting the cell cycle in the G2/M phase.[26] This novel mechanism of action for this scaffold opens up exciting possibilities for the development of new anticancer therapeutics.[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and stereochemistry of the substituents on both the pyrrolidine and piperidine rings. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features required for potent activity at different targets.[2][27][28]

For CCR5 Antagonism:

  • Substitution on the Piperidine Nitrogen: A bulky, lipophilic group is generally favored for potent CCR5 antagonism.

  • Substitution on the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal interaction with the receptor.

  • Aromatic Substituents: The presence of specific aromatic moieties attached to the core structure can significantly enhance binding affinity.

For Analgesic Activity:

  • Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen influences the selectivity for different opioid receptor subtypes.

  • Stereochemistry: The absolute configuration of the chiral centers in the molecule is a key determinant of analgesic potency.

For Sigma-1 Receptor Modulation:

  • Basic Nitrogen: The presence of a basic nitrogen atom is crucial for interaction with the sigma-1 receptor.

  • Lipophilicity: A fine balance of lipophilicity is required for optimal brain penetration and receptor binding.

For Anticancer Activity:

  • Substituents Mimicking Colchicine: The presence of substituents that can mimic the trimethoxyphenyl ring of colchicine is important for binding to the colchicine-binding site on tubulin.

  • Overall Molecular Shape: The three-dimensional shape of the molecule must be complementary to the binding pocket on β-tubulin.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related compounds from the literature.

Table 1: CCR5 Antagonistic Activity

Compound IDR1 (on Piperidine N)R2 (on Pyrrolidine)IC50 (nM) [HIV-1 Replication]Reference
Derivative A 4-TrifluoromethylbenzylH1.2[Fictional Example]
Derivative B 3,4-Dichlorobenzyl(R)-Methyl0.8[Fictional Example]
Derivative C NaphthylmethylH2.5[Fictional Example]

Table 2: Sigma-1 Receptor Binding Affinity

Compound IDR1 (on Piperidine N)R2 (on Pyrrolidine)Ki (nM)Reference
Derivative D BenzylH15.3[Fictional Example]
Derivative E Cyclohexylmethyl(S)-Phenyl8.7[Fictional Example]
Derivative F PhenethylH12.1[Fictional Example]

Table 3: Anticancer Activity (Tubulin Polymerization Inhibition)

Compound IDR1 (on Piperidine N)R2 (on Pyrrolidine)IC50 (µM) [MCF-7 Cells]Reference
Derivative G 3,4,5-TrimethoxybenzoylH0.5[Fictional Example]
Derivative H 4-ChlorobenzylH1.1[Fictional Example]
Derivative I 2-NaphthoylH0.8[Fictional Example]

Note: The data in these tables are illustrative and are intended to demonstrate the format for presenting quantitative data. Actual data would be populated from specific literature sources.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.

CCR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [¹²⁵I]-CCL4 (radioligand)

  • Test compounds

  • Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Harvest CCR5-expressing HEK293 cells and prepare a cell membrane suspension.

  • In a 96-well plate, add 25 µL of binding buffer containing the test compound at various concentrations.

  • Add 25 µL of [¹²⁵I]-CCL4 (final concentration ~0.1 nM).

  • Add 50 µL of the cell membrane suspension (containing ~10 µg of protein).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known CCR5 antagonist (e.g., 1 µM Maraviroc).

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of test compounds to inhibit the polymerization of purified tubulin into microtubules.[22][23]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds

  • Positive control (e.g., colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a 2X stock solution of tubulin (e.g., 4 mg/mL) in G-PEM buffer and keep on ice.

  • Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

  • In a pre-chilled 96-well plate on ice, add 50 µL of the diluted test compounds or controls.

  • To initiate the polymerization, add 50 µL of the 2X tubulin stock solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Determine the effect of the test compounds on the rate and extent of tubulin polymerization.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Assay_Workflow start Start prepare_reagents Prepare Tubulin, Buffers, and Test Compounds start->prepare_reagents setup_plate Set up 96-well Plate on Ice (Compounds + Controls) prepare_reagents->setup_plate initiate_reaction Initiate Polymerization (Add Tubulin, Transfer to 37°C) setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data analyze_curves Analyze Polymerization Curves (Rate and Extent) plot_data->analyze_curves calculate_ic50 Calculate IC50 Value analyze_curves->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural features and synthetic tractability have allowed for the development of potent and selective modulators of diverse biological targets, including CCR5, opioid receptors, sigma-1 receptors, and tubulin. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of advanced screening technologies, holds significant promise for the development of next-generation therapies for a wide range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies to achieve synergistic effects and overcome drug resistance. The multifaceted biological activity of this compound derivatives ensures that they will remain an area of intense interest for the medicinal chemistry community for the foreseeable future.

References

Foreword: The Architectural Significance of Saturated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)piperidine (CAS No. 184970-32-9)

In the landscape of medicinal chemistry, the pyrrolidine and piperidine rings represent two of the most prolific and versatile scaffolds.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[4][5] This guide focuses on the compound This compound , a molecule that marries these two critical heterocyclic systems. As a research chemical and synthetic building block, it serves as a foundational element for constructing more complex and biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 184970-32-9) is a diamine featuring a piperidine ring N-substituted at the 3-position of a pyrrolidine ring. This arrangement offers multiple points for further chemical modification, making it a valuable intermediate. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 184970-32-9[6][7]
Molecular Formula C₉H₁₈N₂[7][8]
Molecular Weight 154.25 g/mol [6][8]
Synonyms 1-(3-pyrrolidinyl)piperidine, 3-(Piperidin-1-yl)pyrrolidine[]
SMILES C1CCN(CC1)C2CCNC2[6]
InChI Key GDPYVOIPMPHKGB-WWPIYYJJSA-N
Form Typically a solid or liquid
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place[6]

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of N-substituted pyrrolidines and piperidines is a well-established field, with methodologies often focusing on cyclization reactions or the coupling of pre-existing rings.[1][2][10][11] While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and efficient pathway can be designed based on established chemical principles. A robust approach involves the reductive amination between a protected 3-aminopyrrolidine and a piperidine precursor, or more commonly, the reaction of piperidine with a protected pyrrolidinone followed by reduction.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a common and reliable method for coupling a secondary amine (piperidine) to a ketone (a protected N-Boc-3-pyrrolidinone), followed by deprotection. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the reductive amination conditions but can be readily removed with acid.

Experimental Protocol:

  • Step 1: Reductive Amination.

    • To a solution of N-Boc-3-pyrrolidinone (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 equiv.).

    • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate. The causality here is the nucleophilic attack of the secondary amine on the ketone carbonyl.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is then added portion-wise. This reducing agent is selected for its mildness and high selectivity for iminium ions over ketones, preventing the reduction of the starting material. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the organic layer is separated, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Step 2: Boc Deprotection.

    • The crude product from Step 1 is dissolved in a solvent like DCM or dioxane.

    • An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. This step cleaves the Boc group, liberating the free secondary amine of the pyrrolidine ring.

    • The reaction is stirred at room temperature for 1-4 hours.

    • The solvent and excess acid are removed under vacuum. The resulting residue is then basified with a strong base (e.g., NaOH solution) and extracted with an organic solvent to yield the final product, this compound.

  • Step 3: Purification.

    • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure compound.

G cluster_synthesis Synthetic Workflow N-Boc-3-Pyrrolidinone N-Boc-3-Pyrrolidinone Reductive_Amination Reductive Amination (NaBH(OAc)3, DCM) N-Boc-3-Pyrrolidinone->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination Protected_Intermediate N-Boc-1-(Pyrrolidin-3-yl)piperidine Reductive_Amination->Protected_Intermediate Deprotection Acidic Deprotection (TFA or HCl) Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Chromatography) Final_Product->Purification

Caption: Proposed synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of a research chemical is paramount. A multi-technique analytical approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment.

Standard Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation.[12] The ¹H NMR spectrum would be expected to show characteristic signals for the protons on both the pyrrolidine and piperidine rings. The chemical shifts and coupling patterns would confirm the connectivity at the C3 position of the pyrrolidine.

  • Mass Spectrometry (MS) : LC-MS is used to confirm the molecular weight of the compound.[6][12] The detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 155.15) provides strong evidence of the compound's identity.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the sample.[6] A single major peak in the chromatogram, often representing >95% of the total integrated area, indicates a high degree of purity. Chiral HPLC methods could also be employed to resolve enantiomers if a stereospecific synthesis was performed.[13]

G cluster_analysis Analytical & QC Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Chromatography (HPLC) Sample->HPLC Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmed MS->MW_Confirmation Purity_Assessment Purity >95% HPLC->Purity_Assessment Final_QC QC Passed: Release for Research Structure_Confirmation->Final_QC MW_Confirmation->Final_QC Purity_Assessment->Final_QC

Caption: Standard workflow for analytical quality control.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold in medicinal chemistry. Both piperidine and pyrrolidine rings are considered "privileged structures" due to their frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1][2][14][15]

  • Central Nervous System (CNS) Agents : The piperidine motif is a cornerstone of many CNS-active drugs, including analgesics and antipsychotics.[3][5]

  • Metabolic Diseases : Closely related structures, such as 4-(1-pyrrolidinyl)piperidine derivatives, have been investigated as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, which have potential applications in treating atherosclerosis.[16]

  • Analgesics : Studies on 4-(1-pyrrolidinyl) piperidine analogues have demonstrated significant analgesic activity, highlighting the potential of this combined scaffold in pain management research.[17]

  • Muscarinic Receptor Ligands : The pyrrolidine-piperidine framework has been explored in the design of muscarinic receptor antagonists and partial agonists.[18]

The compound serves as a versatile starting point for creating libraries of novel molecules for screening against various biological targets. Its two distinct nitrogen atoms (one secondary, one tertiary) allow for selective functionalization to explore structure-activity relationships (SAR).

G cluster_apps Potential Therapeutic Research Areas Core_Scaffold This compound (CAS 184970-32-9) CNS_Disorders CNS Disorders (Analgesics, Antipsychotics) Core_Scaffold->CNS_Disorders Based on piperidine prevalence Metabolic_Syndrome Metabolic Diseases (e.g., PPARδ Agonism) Core_Scaffold->Metabolic_Syndrome Based on close analog studies Oncology Oncology Core_Scaffold->Oncology Based on general scaffold utility Infectious_Diseases Infectious Diseases Core_Scaffold->Infectious_Diseases Based on general scaffold utility

Caption: Research applications derived from the core scaffold.

Safety, Handling, and Storage

As with any research chemical, proper handling is crucial to ensure laboratory safety. The (S)-enantiomer dihydrochloride salt is classified with the following hazard statements.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word : Warning.

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles (eyeshields), gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to vast chemical diversity. Its synthesis from readily available materials is straightforward, and its characterization relies on standard, robust analytical techniques. For researchers and scientists in drug development, this compound represents a valuable tool for exploring new chemical space and developing novel therapeutic agents, leveraging the proven biological relevance of its constituent piperidine and pyrrolidine scaffolds.

References

The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship of 1-(Pyrrolidin-3-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry, the pyrrolidine and piperidine rings are foundational scaffolds, recurring motifs in a vast array of biologically active compounds.[1] Their inherent structural features, including their saturated nature and the presence of a basic nitrogen atom, make them ideal building blocks for molecules designed to interact with the central nervous system (CNS).[2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific and promising hybrid scaffold: 1-(Pyrrolidin-3-yl)piperidine. By dissecting the impact of subtle molecular modifications, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting key neurological pathways.

The strategic combination of a pyrrolidine and a piperidine ring creates a unique three-dimensional architecture that can be finely tuned to achieve desired pharmacological profiles. This guide will explore the synthetic strategies to access this core, the critical structural determinants for biological activity, and the experimental methodologies required to elucidate these relationships, with a particular focus on their interactions with dopamine and opioid receptors.

I. The Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility of the this compound core is a crucial first step in any SAR campaign. A general and efficient method involves the reductive amination of a protected 3-oxopyrrolidine with piperidine, followed by deprotection. This approach allows for the facile introduction of substituents on either ring system.

A variety of methods for the synthesis of substituted pyrrolidines and piperidines have been developed, including intramolecular cyclization reactions and multicomponent reactions.[3][4] For instance, a one-pot route from halogenated amides provides a convenient method for accessing diversely substituted N-substituted and C-substituted piperidines and pyrrolidines.[5] The stereochemistry at the C3 position of the pyrrolidine ring is a critical parameter influencing biological activity. Enantiomerically pure starting materials or chiral resolution techniques are often employed to isolate and evaluate the individual stereoisomers.

Visualizing the Synthetic Approach

G cluster_0 Synthesis of this compound start Protected 3-Oxopyrrolidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination piperidine Piperidine piperidine->reductive_amination intermediate Protected this compound reductive_amination->intermediate deprotection Deprotection intermediate->deprotection product This compound deprotection->product

Caption: A general synthetic scheme for the this compound core.

II. Unraveling the Structure-Activity Relationship: Key Molecular Determinants

The pharmacological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A. The Pyrrolidine Ring: A Hub of Activity

The pyrrolidine moiety serves as a critical interaction domain with the biological target. Modifications to this ring can profoundly impact binding affinity and functional activity.

  • N-Substitution: The nitrogen atom of the pyrrolidine ring is a key handle for introducing a wide range of substituents. In the context of dopamine D2 and D3 receptor ligands, N-alkylation of (S)-N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamides has been shown to significantly affect binding affinity.[1] For instance, increasing the bulk of the N-alkyl substituent can enhance affinity for the D3 receptor while decreasing it for the D2 receptor, thereby improving selectivity.[1]

  • C3-Stereochemistry: The stereochemistry at the point of attachment to the piperidine ring is a crucial determinant of activity. For many G-protein coupled receptors (GPCRs), one enantiomer will exhibit significantly higher affinity than the other due to the chiral nature of the receptor's binding pocket. For example, in a series of naphthamide analogs, the (S)-enantiomer of N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide displayed higher potency at both D2 and D3 receptors compared to its (R)-counterpart.[1]

B. The Piperidine Ring: Modulating Selectivity and Pharmacokinetics

The piperidine ring often acts as a scaffold to position other key pharmacophoric elements and can be modified to fine-tune selectivity and improve drug-like properties.

  • N-Substitution: Similar to the pyrrolidine nitrogen, the piperidine nitrogen can be functionalized to introduce diverse chemical groups. In a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands, expanding the pyrrolidine ring to a piperidine was found to be detrimental to binding affinity, highlighting the importance of the specific five-membered ring in that context.[6][7] However, in other scaffolds, N-substitution on the piperidine can be a viable strategy for optimization.

Quantitative Insights into SAR

The following table summarizes the structure-activity relationships of N-substituted (S)-pyrrolidin-3-yl)naphthamide analogs at dopamine D2 and D3 receptors, illustrating the impact of N-alkylation on binding affinity.

CompoundN-Alkyl GroupD2 Ki (nM)[1]D3 Ki (nM)[1]D3/D2 Selectivity[1]
7 Methyl10.51.95.5
8 Ethyl5.40.86.8
9 n-Propyl2.90.47.3
10 Cycloheptyl1.80.29.0

Table 1: Effect of N-alkylation on the binding affinity of (S)-N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamides for dopamine D2 and D3 receptors.

III. Targeting Neurological Pathways: Dopamine and Opioid Receptors

The this compound scaffold has shown promise as a modulator of key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

A. Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are established targets for the treatment of psychosis, Parkinson's disease, and substance use disorders. The SAR data presented above for naphthamide analogs containing the (pyrrolidin-3-yl) moiety strongly suggest that this scaffold can be effectively utilized to develop potent and selective dopamine receptor ligands.[1] The ability to tune selectivity between D2 and D3 receptors by modifying the N-alkyl substituent on the pyrrolidine ring is a particularly valuable finding for the design of drugs with improved side-effect profiles.[1]

B. Opioid Receptor Engagement

The opioid receptor system, comprising the mu (µ), delta (δ), and kappa (κ) subtypes, is a cornerstone of pain management. The piperidine moiety is a well-established pharmacophore in many potent opioid receptor agonists and antagonists.[8][9][10] While direct SAR studies of this compound analogs at opioid receptors are limited in the public domain, the structural similarities to known opioid ligands suggest that this scaffold warrants investigation for its potential to modulate this receptor family. For instance, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have been identified as highly potent and selective µ-opioid receptor agonists.[8]

Visualizing Receptor Interaction

G cluster_1 Hypothesized Binding Mode ligand This compound Analog receptor GPCR Binding Pocket (e.g., Dopamine or Opioid Receptor) ligand->receptor Binding interaction1 Ionic Interaction (Pyrrolidine N+) receptor->interaction1 interaction2 Hydrophobic Pocket (Piperidine Substituent) receptor->interaction2 interaction3 Hydrogen Bond (Pyrrolidine Substituent) receptor->interaction3

Caption: A conceptual diagram of potential interactions with a GPCR.

IV. Experimental Protocols: A Guide to SAR Elucidation

Rigorous and reproducible experimental protocols are the bedrock of any successful SAR study. This section provides an overview of the key methodologies for the synthesis and biological evaluation of this compound analogs.

A. General Synthetic Procedure for N-Alkylation of 3-(Piperidin-1-yl)pyrrolidine
  • Dissolution: Dissolve 3-(piperidin-1-yl)pyrrolidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or diisopropylethylamine (1.5 eq.), to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated analog.

B. Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol provides a general framework for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 or D3 receptor.

  • Radioligand: Use a suitable radioligand, such as [³H]spiperone for D2 receptors or [³H]-(+)-PHNO for D3 receptors.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[10]

Visualizing the Experimental Workflow

G cluster_2 SAR Workflow synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay functional_assay Functional Assay (e.g., GTPγS binding) purification->functional_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis functional_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation

Caption: A typical workflow for a structure-activity relationship study.

V. Future Directions and Concluding Remarks

The this compound scaffold represents a versatile and promising platform for the design of novel CNS-active agents. The available data, particularly in the context of dopamine receptor modulation, highlight the critical role of stereochemistry and N-substitution on the pyrrolidine ring in determining potency and selectivity.

Future research in this area should focus on a more systematic exploration of the SAR of this scaffold. This includes:

  • Piperidine Ring Modifications: Investigating the impact of substitutions on the piperidine ring to modulate pharmacokinetic properties and potentially introduce additional interactions with the target receptor.

  • Bioisosteric Replacements: Exploring the replacement of the piperidine or pyrrolidine rings with other cyclic amines or bioisosteres to probe the spatial and electronic requirements for optimal activity.[5][11][12][13]

  • Broader Target Screening: Expanding the biological evaluation of this compound analogs to a wider range of CNS targets to uncover novel therapeutic opportunities.

By systematically applying the principles of medicinal chemistry and leveraging the synthetic and analytical methodologies outlined in this guide, researchers can unlock the full therapeutic potential of this intriguing heterocyclic scaffold. The journey from a core structure to a clinical candidate is a testament to the power of understanding the intricate dance between a molecule and its biological target, a dance where every atom plays a crucial role.

References

Introduction: Unveiling the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-(Pyrrolidin-3-yl)piperidine

The this compound moiety represents a fascinating and privileged scaffold in medicinal chemistry. Comprising two saturated nitrogen-containing heterocycles, this structural motif is found in a multitude of biologically active compounds, demonstrating its versatility in engaging with diverse biological targets.[1][2][3] Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.[4][5][6] The non-planar, sp³-rich nature of the scaffold provides an excellent framework for creating molecules with precise three-dimensional orientations, a key attribute for achieving high-affinity and selective interactions with protein targets.[7][8]

Given the therapeutic promise of related structures, a comprehensive in vitro screening of the parent molecule, this compound, is a critical first step in elucidating its pharmacological profile. This guide provides a strategic, multi-phased approach to systematically identify and characterize the biological targets and mechanism of action (MoA) of this compound. Our methodology is designed to progress from broad, high-throughput screening to focused, mechanistic studies, ensuring a robust and scientifically rigorous evaluation.

Phase 1: Broad Target Class Identification via High-Throughput Primary Screening

The initial objective is to cast a wide net to identify potential target classes without preconceived bias. The choice of primary screens is guided by the historical success of the pyrrolidine and piperidine scaffolds in modulating key drug target families.[3][9]

Rationale for Target Class Selection
  • G-Protein Coupled Receptors (GPCRs): This superfamily is the target for over 30% of FDA-approved drugs.[10] The structural features of this compound make it a plausible ligand for various GPCRs, particularly those binding biogenic amines.

  • Ion Channels: These membrane proteins are crucial for regulating a vast array of physiological processes.[11][12] Many central nervous system (CNS) and cardiovascular drugs containing piperidine motifs act on ion channels.[3]

  • Nuclear Receptors: As demonstrated by the discovery of PPARδ agonists with a related scaffold, this target class warrants investigation for potential roles in metabolic diseases.[6]

Experimental Workflow: Primary Screening Cascade

The following diagram illustrates the logical flow of the initial screening phase.

G cluster_0 Phase 1: Primary Screening Compound This compound (Single High Concentration, e.g., 10 µM) GPCR_Panel GPCR Panel Screen (e.g., Calcium Flux Assay) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Screen (e.g., Fluorescence-based Ion Flux) Compound->Ion_Channel_Panel Nuclear_Receptor_Panel Nuclear Receptor Panel (e.g., Reporter Gene Assay) Compound->Nuclear_Receptor_Panel Data_Analysis Hit Identification (Activity > 3σ over baseline) GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Nuclear_Receptor_Panel->Data_Analysis G cluster_1 Phase 2: Hit Confirmation Primary_Hit Primary Hit from Phase 1 (e.g., GPCR Target X) Dose_Response Concentration-Response Curve (e.g., 10-point, 3-fold serial dilution) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., β-Arrestin Recruitment) Primary_Hit->Orthogonal_Assay Potency Determine Potency (EC₅₀ / IC₅₀) Dose_Response->Potency Confirmed_Hit Confirmed, Potent Hit Potency->Confirmed_Hit Orthogonal_Assay->Confirmed_Hit

References

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-3-yl)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The confluence of a pyrrolidine and a piperidine ring creates a three-dimensional molecular scaffold, 1-(Pyrrolidin-3-yl)piperidine, that represents a "privileged structure" in medicinal chemistry. This unique arrangement offers a versatile platform for the development of novel therapeutics, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of the core this compound molecule. We will delve into the rationale behind selecting these targets, based on the pharmacological profiles of its derivatives, and provide detailed, field-proven experimental protocols for their investigation. This document is intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising chemical entity.

The significance of both pyrrolidine and piperidine heterocycles in drug design is well-established.[1][2] These saturated rings introduce conformational rigidity and specific spatial orientations for substituent groups, which are crucial for high-affinity interactions with biological targets.[3] The basic nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated at physiological pH, facilitating electrostatic interactions and influencing pharmacokinetic properties such as solubility and membrane permeability.[4]

While direct pharmacological data on the unsubstituted this compound is limited, the extensive research on its derivatives provides a clear roadmap for identifying its potential therapeutic applications. These derivatives have shown promise in treating a range of conditions, from pain and inflammation to central nervous system (CNS) disorders.[5][6] This guide will focus on the most compelling potential targets gleaned from this body of work: G-protein coupled receptors (GPCRs), specifically histamine H3 and muscarinic acetylcholine receptors; sigma receptors; and the enzyme dipeptidyl peptidase-IV (DPP-IV).

Hypothesized Therapeutic Targets and Mechanistic Rationale

The derivatization of the this compound core has yielded compounds with significant affinities for several key therapeutic targets. This strongly suggests that the core scaffold possesses inherent, albeit potentially modest, affinity for these targets, which is then optimized through chemical modification.

G-Protein Coupled Receptors (GPCRs): A Hub for Neuromodulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The this compound scaffold appears to be particularly adept at interacting with GPCRs involved in neurotransmission.

  • Histamine H3 Receptor (H3R): The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the CNS.[7] Antagonists and inverse agonists of the H3R are being investigated for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions.[8] Several complex derivatives of the pyrrolidine-piperidine scaffold have demonstrated high affinity for the H3R, suggesting the core structure contributes to receptor recognition.[9][10]

  • Muscarinic Acetylcholine Receptors (mAChRs): Muscarinic receptors are involved in a wide array of physiological functions, and their modulation is a key strategy for treating various CNS and peripheral disorders.[11][12] Derivatives of the this compound backbone have been explored as muscarinic antagonists, indicating a potential interaction with this receptor family.[13]

Sigma Receptors: Modulators of Cellular Signaling

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and ion channel function. They are implicated in a range of CNS disorders, including pain, psychosis, and neurodegenerative diseases.[2] The piperidine moiety is a common feature in high-affinity sigma-1 receptor ligands, and some piperidine-based compounds exhibit dual activity at H3R and sigma-1 receptors.[9]

Dipeptidyl Peptidase-IV (DPP-IV): A Target for Metabolic Diseases

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[14] Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[15] The pyrrolidine ring is a key structural component of several approved DPP-IV inhibitors, known as "gliptins". This raises the intriguing possibility that the this compound scaffold could serve as a starting point for novel DPP-IV inhibitors.[6]

Experimental Workflows for Target Validation

To systematically evaluate the interaction of this compound with its hypothesized targets, a tiered approach is recommended, starting with binding assays to establish affinity, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Synthesis of this compound

While numerous methods exist for the synthesis of substituted pyrrolidines and piperidines, a common approach involves the reductive amination of a suitable pyrrolidinone precursor with piperidine, followed by reduction of the lactam. Alternatively, a one-pot synthesis from halogenated amides can be employed.[16][17]

G cluster_synthesis General Synthesis Strategy Pyrrolidinone Precursor Pyrrolidinone Precursor Reductive Amination Reductive Amination Pyrrolidinone Precursor->Reductive Amination Piperidine N-(Piperidin-1-yl)pyrrolidin-2-one N-(Piperidin-1-yl)pyrrolidin-2-one Reductive Amination->N-(Piperidin-1-yl)pyrrolidin-2-one Lactam Reduction Lactam Reduction N-(Piperidin-1-yl)pyrrolidin-2-one->Lactam Reduction e.g., LiAlH4 This compound This compound Lactam Reduction->this compound

Caption: A generalized synthetic route to this compound.

Tier 1: Target Binding Affinity Determination

The initial step is to ascertain whether this compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Histamine (100 µM).

  • Test compound: this compound.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell pellets expressing the H3R on ice. Homogenize in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]NAMH (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled histamine.

  • Incubation: Incubate the plate for 2 hours at 25°C.[18][19]

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

G cluster_reagents Reagents Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Incubation (2h, 25°C) Incubation (2h, 25°C) Assay Plate Setup->Incubation (2h, 25°C) Filtration & Washing Filtration & Washing Incubation (2h, 25°C)->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki) H3R Membranes H3R Membranes [³H]NAMH [³H]NAMH Test Compound Test Compound

Caption: Workflow for the H3R radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from guinea pig liver or cells expressing the sigma-1 receptor.[20]

  • Radioligand: --INVALID-LINK---pentazocine.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: this compound.

  • Standard binding assay equipment as described for the H3R assay.

Procedure:

  • Follow a similar procedure to the H3R binding assay, using the appropriate radioligand and non-specific binding control for the sigma-1 receptor.

  • Incubate for 120 minutes at 37°C.

  • Analyze the data as described for the H3R assay to determine the Ki of this compound for the sigma-1 receptor.

Tier 2: Functional Activity Characterization

Once binding is confirmed, the next step is to determine the functional consequence of this binding.

Objective: To assess the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

Materials:

  • HEK293 cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., M1 or M3).[3][21]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic receptor agonist (e.g., carbachol or oxotremorine).[21]

  • Test compound: this compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Agonist Mode: To test for agonist activity, add varying concentrations of this compound to the cells and measure the change in fluorescence over time.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of a known muscarinic agonist. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: For agonist mode, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50. For antagonist mode, plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50.

G cluster_modes Assay Modes Seed Cells Seed Cells Load with Calcium Dye Load with Calcium Dye Seed Cells->Load with Calcium Dye Test Compound Addition Test Compound Addition Load with Calcium Dye->Test Compound Addition Measure Fluorescence Measure Fluorescence Test Compound Addition->Measure Fluorescence Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Measure Fluorescence->Data Analysis (EC50/IC50) Agonist Mode Agonist Mode Antagonist Mode Antagonist Mode

Caption: Workflow for the calcium mobilization assay.

Objective: To determine if this compound modulates adenylyl cyclase activity via Gs or Gi-coupled receptors (e.g., H3R is Gi-coupled).

Materials:

  • Cells expressing the GPCR of interest.

  • cAMP assay kit (e.g., luminescence-based or fluorescence-based).[4][8]

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

  • Test compound: this compound.

  • A plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of this compound. For Gi-coupled receptors, co-stimulate with forskolin.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.[10]

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the compound concentration to determine the EC50 or IC50.

Objective: To determine the inhibitory potency (IC50) of this compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme.

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC).[14]

  • Assay buffer (e.g., Tris-HCl, pH 8.0).[22]

  • Known DPP-IV inhibitor as a positive control (e.g., sitagliptin).

  • Test compound: this compound.

  • A fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, combine the DPP-IV enzyme and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14][22]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Table 1: Summary of Quantitative Data to be Generated

TargetAssay TypeKey Parameter
Histamine H3 ReceptorRadioligand BindingKi (nM)
Sigma-1 ReceptorRadioligand BindingKi (nM)
Muscarinic ReceptorsCalcium MobilizationEC50/IC50 (µM)
GPCRs (general)cAMP AssayEC50/IC50 (µM)
DPP-IVEnzyme InhibitionIC50 (µM)

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of this compound. By leveraging the pharmacological data from its derivatives, we have identified a set of high-probability therapeutic targets. The detailed experimental protocols provided herein offer a clear and robust framework for validating these hypotheses. The unique three-dimensional structure of the this compound scaffold presents a compelling starting point for the design of novel, potent, and selective modulators of these important biological targets. The insights gained from the proposed studies will undoubtedly pave the way for the development of new chemical entities with the potential to address unmet medical needs in a variety of therapeutic areas, including CNS disorders and metabolic diseases.

References

Spectroscopic Analysis of 1-(Pyrrolidin-3-yl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrrolidin-3-yl)piperidine is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of pyrrolidine and piperidine scaffolds in bioactive molecules.[1][2] As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

The structural characterization of such molecules relies on a synergistic approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and provides clues about the structure through fragmentation analysis.[3] Understanding the expected spectral patterns is crucial for confirming the synthesis of the target compound and for identifying potential impurities.

Molecular Structure and Conformational Considerations

A foundational understanding of the molecule's structure is essential for interpreting its spectra. This compound consists of a piperidine ring connected via a nitrogen atom to the 3-position of a pyrrolidine ring. Both rings are non-planar and can exist in various conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain, while the pyrrolidine ring adopts an envelope or twist conformation.[4] The substituent on the pyrrolidine ring can exist in either a pseudo-axial or pseudo-equatorial position, which will influence the chemical environment of the nearby protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of multiple methylene groups in different chemical environments and the potential for overlapping signals. The spectrum will provide crucial information on the number of different proton environments, their multiplicity (spin-spin coupling), and their integration (number of protons).

Predicted Chemical Shifts and Coupling Constants

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall geometry of the molecule. Protons on carbons adjacent to a nitrogen atom (α-protons) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to other methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H on N1 (Pyrrolidine NH)1.5 - 2.5br s1HChemical shift is solvent-dependent and may exchange with D₂O.
H on C2 & C5 (Pyrrolidine)2.8 - 3.2m4HProtons α to the pyrrolidine nitrogen.
H on C3 (Pyrrolidine)2.5 - 2.9m1HMethine proton at the junction of the two rings.
H on C4 (Pyrrolidine)1.8 - 2.2m2HMethylene protons on the pyrrolidine ring.
H on Cα (Piperidine)2.4 - 2.8m4HProtons α to the piperidine nitrogen.
H on Cβ & Cγ (Piperidine)1.4 - 1.8m6HMethylene protons on the piperidine ring.[5][6]

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The multiplets observed for the methylene groups arise from both geminal and vicinal coupling. For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable to establish proton-proton correlations and confirm the connectivity within each ring.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. As with ¹H NMR, carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)Notes
C2 & C5 (Pyrrolidine)45 - 55Carbons α to the pyrrolidine nitrogen.
C3 (Pyrrolidine)55 - 65Methine carbon at the ring junction, α to two nitrogens.
C4 (Pyrrolidine)25 - 35Methylene carbon on the pyrrolidine ring.
Cα (Piperidine)50 - 60Carbons α to the piperidine nitrogen.[7]
Cβ (Piperidine)25 - 35Methylene carbons on the piperidine ring.
Cγ (Piperidine)20 - 30Methylene carbon on the piperidine ring.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would aid in the definitive assignment of the carbon signals.

Mass Spectrometric Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₁₈N₂, Molecular Weight: 154.25 g/mol [8]), electrospray ionization (ESI) in positive ion mode is a suitable technique due to the basic nature of the nitrogen atoms, which will readily accept a proton to form the [M+H]⁺ ion at m/z 155.26.

Predicted Fragmentation Pattern

The fragmentation of cyclic amines is often characterized by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9] Ring-opening and subsequent fragmentation can also occur.[3][10]

M [M+H]⁺ m/z 155 F1 Fragment 1 m/z 126 M->F1 Loss of C2H5N F2 Fragment 2 m/z 84 M->F2 Piperidine Ring Fragmentation F3 Fragment 3 m/z 70 M->F3 Pyrrolidine Ring Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Table 3: Predicted Major Fragment Ions for this compound

m/zProposed FragmentNotes
155[M+H]⁺Protonated molecular ion.
126[M+H - C₂H₅]⁺Loss of an ethyl group from the piperidine ring via α-cleavage.
84[C₅H₁₀N]⁺Iminium ion from the piperidine ring.
70[C₄H₈N]⁺Iminium ion from the pyrrolidine ring.

Tandem mass spectrometry (MS/MS) experiments would be essential to confirm these fragmentation pathways by isolating the precursor ion ([M+H]⁺) and observing its daughter ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[11]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • COSY: To establish ¹H-¹H correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass of the protonated molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Perform a product ion scan of the precursor ion ([M+H]⁺ at m/z 155) to observe the fragmentation pattern. Optimize the collision energy to obtain a good distribution of fragment ions.[9]

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways to support the structural assignment.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, integrating ¹H NMR, ¹³C NMR, and mass spectrometry. While this guide provides predicted spectral data based on established principles of spectroscopy and data from related structures, experimental verification is essential. The provided protocols offer a robust framework for researchers to obtain high-quality data for the unequivocal structural elucidation of this and similar heterocyclic compounds. The use of advanced 2D NMR techniques and tandem mass spectrometry is highly recommended for a comprehensive and unambiguous characterization.

References

An In-depth Technical Guide to the Enantioselective Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of strategic approaches for the enantioselective synthesis of 1-(Pyrrolidin-3-yl)piperidine, a chiral scaffold of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering insights into the rationale behind various synthetic choices and detailed methodologies.

Introduction: The Significance of Chiral 3-Substituted Pyrrolidines

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its stereochemical configuration is often critical for biological activity. Specifically, chiral 3-substituted pyrrolidines are key building blocks for a range of therapeutic agents. The introduction of a piperidine moiety at the 3-position of the pyrrolidine ring, as in this compound, creates a novel diamine scaffold with potential applications as a ligand for metal catalysts, an organocatalyst, or as a core component of new drug candidates. The stereocenter at the C3 position of the pyrrolidine is expected to play a crucial role in the molecule's interaction with biological targets. This guide explores robust and efficient strategies for the synthesis of this target molecule in an enantiomerically pure form.

Strategic Overview of Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through several distinct strategies. The primary challenge lies in the stereoselective construction of the chiral 3-substituted pyrrolidine core. Once this is achieved, the piperidine moiety can be introduced through standard organic transformations. This guide will focus on three primary strategies for establishing the chiral center:

  • Strategy A: Organocatalytic Asymmetric Michael Addition.

  • Strategy B: Transition Metal-Catalyzed Asymmetric Hydrogenation.

  • Strategy C: Synthesis from the Chiral Pool.

The logical flow for these synthetic approaches is outlined in the diagram below.

G cluster_0 Synthetic Strategies Start Prochiral Precursors Strategy_A Strategy A: Organocatalytic Michael Addition Start->Strategy_A Strategy_B Strategy B: Asymmetric Hydrogenation Start->Strategy_B Chiral_Intermediate Key Chiral Intermediate: (R)- or (S)-3-Substituted Pyrrolidine Strategy_A->Chiral_Intermediate Strategy_B->Chiral_Intermediate Strategy_C Strategy C: From Chiral Pool Strategy_C->Chiral_Intermediate Final_Product Target Molecule: (R)- or (S)-1-(Pyrrolidin-3-yl)piperidine Chiral_Intermediate->Final_Product Introduction of Piperidine Chiral_Pool e.g., L- or D-Glutamic Acid Chiral_Pool->Strategy_C

Caption: Overall synthetic logic for enantioselective synthesis.

Strategy A: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules, offering an alternative to metal-based catalysts.[3] This strategy leverages a chiral amine catalyst to facilitate a highly enantioselective Michael addition to a prochiral acceptor, establishing the key stereocenter.

Rationale and Mechanistic Insight

The core of this approach is the reaction of a nitromethane derivative with an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine, typically a diarylprolinol silyl ether. The catalyst activates the carbonyl compound by forming a transient iminium ion, which lowers the LUMO and directs the nucleophilic attack of the nitromethane from a specific face, thereby controlling the stereochemical outcome. The resulting Michael adduct can then be cyclized to the desired pyrrolidine ring.

G cluster_1 Workflow for Strategy A Step1 Asymmetric Michael Addition Step2 Reductive Cyclization Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Reductive Amination with Piperidine Step3->Step4 G cluster_2 Workflow for Strategy B Step1B Synthesis of Pyrrole Precursor Step2B Asymmetric Hydrogenation Step1B->Step2B Step3B Deprotection Step2B->Step3B Step4B Introduction of Piperidine Step3B->Step4B G cluster_3 Workflow for Strategy C Step1C Cyclization of Glutamic Acid Step2C Reduction of Carboxylic Acid Step1C->Step2C Step3C Activation of Hydroxyl Group Step2C->Step3C Step4C Nucleophilic Substitution with Piperidine Step3C->Step4C

References

Methodological & Application

Application Notes and Protocols for the 1-(Pyrrolidin-3-yl)piperidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is increasingly steering researchers toward molecules with greater three-dimensional complexity. Saturated heterocyclic scaffolds, such as pyrrolidine and piperidine, have emerged as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Their utility is rooted in the introduction of a basic nitrogen atom, pivotal for target engagement and for tailoring physicochemical properties like solubility, coupled with a defined three-dimensional framework.[1]

The 1-(pyrrolidin-3-yl)piperidine scaffold represents a compelling amalgamation of these two key heterocycles. This fusion offers a unique spatial arrangement of nitrogen atoms and a rigid, yet versatile, framework that can be strategically decorated to optimize interactions with biological targets. The non-planar nature of both the pyrrolidine and piperidine rings allows for a more comprehensive exploration of pharmacophore space compared to their flat, aromatic counterparts, a critical advantage in achieving high-affinity and selective binding.[2][3]

This guide provides an in-depth exploration of the this compound scaffold, offering a detailed synthetic protocol, insights into its application in drug discovery with a focus on CCR5 antagonism, and comprehensive bioassay protocols for the evaluation of its derivatives.

Core Scaffold Analysis: Physicochemical Properties

The decision to employ the this compound scaffold is underpinned by its inherent physicochemical properties, which can be fine-tuned through chemical modification.

PropertyThis compoundRationale in Drug Design
Molecular Weight 154.25 g/mol Provides a solid foundation for fragment-based drug discovery and lead optimization without excessive molecular weight escalation.
logP (Predicted) ~1.5 - 2.0Offers a balance between aqueous solubility and lipid membrane permeability, a crucial factor for oral bioavailability.
pKa (Predicted) Piperidine N: ~11.2, Pyrrolidine N: ~11.3The presence of two basic nitrogen atoms allows for salt formation to improve solubility and provides key hydrogen bond acceptor/donor capabilities for target interaction.[1]
Topological Polar Surface Area (TPSA) ~15.3 ŲSuggests good potential for oral absorption and blood-brain barrier penetration, depending on further modifications.

Synthetic Protocol: Accessing the this compound Core

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. Reductive amination stands out as a highly efficient and versatile method for constructing the C-N bond linking the pyrrolidine and piperidine rings.[4][5] The following protocol details a standard procedure starting from commercially available N-Boc-3-oxopyrrolidine.

Protocol: Synthesis of this compound via Reductive Amination

This two-step protocol involves the reductive amination of a protected pyrrolidinone followed by deprotection.

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

  • Reaction Principle: This step involves the formation of an iminium ion intermediate from the reaction of N-Boc-3-oxopyrrolidine and piperidine, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB), to form the desired tertiary amine.[6] STAB is the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

  • Materials:

    • N-Boc-3-oxopyrrolidine (1.0 eq)

    • Piperidine (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere setup

  • Procedure:

    • To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous DCM, add piperidine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to Yield this compound

  • Reaction Principle: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Materials:

    • tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) or Dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ or by careful addition of aqueous NaOH until the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or crystallization if necessary.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-3-oxopyrrolidine C Iminium Ion Intermediate A->C + Piperidine - H2O B Piperidine B->C D tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate C->D + STAB E tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate F This compound E->F + TFA or HCl

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Case Study of CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[7] Small molecule antagonists of CCR5 have been developed as a class of anti-HIV drugs known as entry inhibitors. Several of these antagonists, such as Maraviroc, Vicriviroc, and Aplaviroc, feature saturated heterocyclic scaffolds that bear a resemblance to the this compound core, highlighting the utility of such structures in targeting this receptor class.[8]

  • Maraviroc: The crystal structure of CCR5 in complex with Maraviroc reveals that the drug binds to a deep, hydrophobic pocket within the transmembrane helices of the receptor.[9][10][11] This allosteric binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the HIV-1 envelope glycoprotein gp120, thereby blocking viral entry.[8][9]

  • Vicriviroc: This compound, also a CCR5 antagonist, was developed from a piperazine core.[3][12][13] Its development showcases the importance of the spatial arrangement of basic nitrogen atoms and hydrophobic groups for high-affinity binding to CCR5.

  • Aplaviroc: This molecule incorporates a spiro-diketo-piperazine scaffold, a more complex heterocyclic system, yet it maintains the core principle of presenting key pharmacophoric features in a defined three-dimensional space to achieve potent CCR5 antagonism.[14]

The this compound scaffold can serve as a foundational template for designing novel CCR5 antagonists. The two nitrogen atoms can be functionalized to introduce motifs that mimic the interactions observed with known antagonists, while the carbon backbone allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 HIV-1 Viral Entry cluster_1 Mechanism of CCR5 Antagonism gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Cell Host Cell Membrane Antagonist CCR5 Antagonist (e.g., Maraviroc) BlockedCCR5 Blocked CCR5 Antagonist->BlockedCCR5 Binds allosterically NoEntry No Viral Entry BlockedCCR5->NoEntry Prevents gp120 binding

Caption: Mechanism of HIV-1 entry and CCR5 antagonism.

Experimental Protocols for Biological Evaluation

Once novel derivatives of the this compound scaffold are synthesized, their biological activity must be rigorously assessed. The following are standard, detailed protocols for evaluating compounds targeting CCR5.

Protocol 1: In Vitro CCR5 Radioligand Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) from the receptor. This allows for the determination of the compound's binding affinity (Ki).[11]

  • Materials:

    • Cell membranes from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).

    • Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.

    • Non-radiolabeled CCR5 agonist (for non-specific binding determination, e.g., unlabeled MIP-1α).

    • Test compounds (serial dilutions).

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[2]

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess unlabeled agonist (for non-specific binding).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for each test compound by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Assay
  • Principle: This functional assay measures the ability of a CCR5 antagonist to inhibit the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES). CCR5 activation leads to Gq protein signaling and a subsequent increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.[9]

  • Materials:

    • A cell line stably expressing human CCR5 (e.g., CHO-K1/CCR5).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β).

    • Test compounds (serial dilutions).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the CCR5-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the CCR5 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) into the wells.

    • Immediately measure the fluorescence intensity over time to capture the calcium transient.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition versus the concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a structurally robust and versatile platform for the design of novel therapeutic agents. Its inherent three-dimensionality and the presence of two strategically placed basic nitrogen atoms make it an ideal starting point for exploring complex pharmacophore spaces. As demonstrated by its potential application in the development of CCR5 antagonists, this scaffold can be effectively utilized to target challenging G-protein coupled receptors. The synthetic and bioassay protocols provided herein offer a comprehensive framework for researchers to embark on discovery programs centered on this promising chemical moiety. Future work could involve the stereoselective synthesis of different isomers of the scaffold to investigate the impact of stereochemistry on biological activity, a critical aspect in modern drug design.[2][3]

References

Application Notes and Protocols for the Preparation of 1-(Pyrrolidin-3-yl)piperidine Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper solubilization and handling of the small molecule 1-(Pyrrolidin-3-yl)piperidine for use in cell-based assays. Given that the biological activity of many small molecules containing piperidine and pyrrolidine scaffolds is of significant interest in drug discovery, ensuring accurate and reproducible experimental outcomes is paramount.[1][2] This protocol emphasizes the critical choice of solvent, the preparation of high-concentration stock solutions, and the subsequent dilution to non-toxic working concentrations. Adherence to these guidelines, including the use of appropriate vehicle controls, will ensure the scientific integrity of in vitro studies.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring both a pyrrolidine and a piperidine ring system.[3][4] Such scaffolds are common in medicinal chemistry and are investigated for a wide range of biological activities. The successful application of this and similar small molecules in cell culture is fundamentally dependent on achieving complete solubilization and a homogenous solution, as precipitates can lead to inconsistent dosing and physical damage to cells.

The physicochemical properties of the compound are essential for accurate preparation of solutions.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 184970-32-9 [5]
Molecular Formula C₉H₁₈N₂ [3][5]
Molecular Weight 154.25 g/mol [3][5][6]
Appearance Typically a solid or oil (refer to supplier data) N/A
Storage (Powder) 2-8°C, under inert atmosphere, protected from light [5]

| Solubility | Specific quantitative solubility data is not widely published. It is presumed to be poorly soluble in aqueous media and soluble in organic solvents like Dimethyl Sulfoxide (DMSO). | N/A |

The Critical Role of the Solvent System

Rationale for Solvent Selection

Due to the hydrophobic nature of many small organic molecules, a biocompatible organic solvent is required to create a concentrated stock solution that can be subsequently diluted in aqueous cell culture medium. Dimethyl Sulfoxide (DMSO) is the most widely recommended and utilized solvent for this purpose due to its high solubilizing power for a broad range of compounds and its miscibility with water.[7][8]

Understanding and Mitigating Solvent Cytotoxicity

While indispensable, DMSO is not biologically inert and can exert cytotoxic, anti-proliferative, or differentiation-inducing effects on cells, particularly at higher concentrations.[9][10] The cellular response is highly dependent on the cell type, the DMSO concentration, and the duration of exposure.[11][12]

The Causality Behind Solvent Effects: At concentrations above 1-2%, DMSO can increase the permeability of the cell membrane and even cause its dissolution.[13][14] Even at lower concentrations, it can influence cellular processes like proliferation and cytokine production, confounding experimental results.[10][11] Therefore, it is imperative to keep the final concentration of DMSO in the culture medium as low as possible.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc. (v/v) Expected Cellular Impact Recommendation
≤ 0.1% Generally considered safe with no observable toxic effects for most cell lines. Highly Recommended for sensitive assays and primary cells.[11][13]
0.1% - 0.5% Widely used and tolerated by many robust cell lines, but may cause subtle effects. Acceptable, but a solvent tolerance test is strongly advised.[9][13][15]
> 0.5% - 1.0% Increased risk of cytotoxicity, reduced proliferation, and off-target effects. Use with Caution. Only if compound solubility limits require it; extensive controls are mandatory.[11][16]

| > 1.0% | Significant cytotoxicity is likely.[9][14] | Not Recommended. |

Trustworthiness through Controls: To ensure that the observed biological effect is due to the test compound and not the solvent, a vehicle control is mandatory. This control consists of cells treated with the same final concentration of DMSO (in culture medium) as the experimental samples.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for creating subsequent working solutions. Preparing a concentrated stock minimizes the volume of solvent added to the final cell culture.

Materials:

  • This compound powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-Handling: Before opening the vial of the compound, centrifuge it briefly (e.g., 1 minute at 500 x g) to ensure all powder is collected at the bottom.[17]

  • Calculation: Determine the mass of the compound required to make a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 154.25 g/mol × 1000 mg/g = 1.5425 mg

  • Weighing: Accurately weigh the calculated amount of powder. For small quantities (<10 mg), it is often more accurate to dissolve the entire contents of the supplier's vial and calculate the resulting concentration.[18]

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Homogenization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution must be clear and free of any visible particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but stability should be considered.

  • Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, filter the stock solution through a 0.2 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.[15][19]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[15][19]

Experimental Protocol: Preparation of Working Solutions

The working solution is the final dilution of the compound in cell culture medium that will be applied to the cells.

Materials:

  • Aliquoted 10 mM master stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • Thaw: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Add the required volume of the stock solution to the pre-warmed cell culture medium. To prevent precipitation, add the small volume of DMSO stock directly into the larger volume of medium while gently vortexing or swirling.[18] Never add medium directly to the concentrated stock.

  • Mixing: Mix thoroughly by gentle inversion or pipetting to ensure a homogenous solution.

  • Application: Add the final working solution to your cell culture plates immediately.

Table 3: Example Dilutions for a 10 mM Master Stock

Desired Final Concentration Volume of 10 mM Stock to add to 10 mL Medium Final DMSO Concentration (v/v)
1 µM 1.0 µL 0.01%
10 µM 10.0 µL 0.1%
25 µM 25.0 µL 0.25%
50 µM 50.0 µL 0.5%

| 100 µM | 100.0 µL | 1.0% |

Workflow and Quality Control Visualization

A systematic workflow ensures consistency and reproducibility. The following diagram outlines the critical steps from receiving the compound to its application in a cell-based assay.

G Figure 1: Workflow for Preparation and Application of this compound cluster_prep Stock Solution Preparation cluster_exp Experiment Day Workflow A Receive & Store Compound (Powder at 2-8°C) B Calculate Mass for 10 mM Stock Solution A->B C Dissolve in 100% DMSO B->C D Vortex until Clear C->D E Sterile Filter (0.2 µm) D->E F Aliquot into Single-Use Vials E->F G Store at -80°C F->G H Thaw Single Aliquot at Room Temperature I Dilute Stock into Pre-warmed Culture Medium (Final DMSO < 0.5%) H->I J Prepare Vehicle Control (Medium + Same % DMSO) H->J K Add Working Solutions to Cells I->K J->K

Caption: Workflow for preparing stock and working solutions.

Quality Control Measures:

  • Visual Inspection: Always check for precipitation in the master stock after thawing and in the final working solution after dilution. If precipitation occurs, the solution is not suitable for use.

  • Solvent Tolerance Assay: Before conducting large-scale experiments, it is best practice to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1% to 1.0%).

  • Consistent Controls: Always include both a negative control (untreated cells) and a vehicle control (cells treated with DMSO at the final concentration) in every experiment.

Safety Precautions

  • Always handle this compound in accordance with the manufacturer's Safety Data Sheet (SDS).

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Handle with care and avoid direct contact.

  • All procedures should be performed in a laminar flow hood to maintain sterility.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Pyrrolidin-3-yl)piperidine and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(Pyrrolidin-3-yl)piperidine scaffold is a privileged structural motif present in a multitude of biologically active compounds, with derivatives showing activity against a range of therapeutic targets.[1][2][3] The inherent structural features of the pyrrolidine and piperidine rings suggest a high probability of interaction with G protein-coupled receptors (GPCRs) and ion channels, two of the most important classes of drug targets.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel modulators based on the this compound core structure.

These protocols are designed to be robust and adaptable, providing a framework for primary screening of large compound libraries and subsequent hit validation and characterization. We will delve into the rationale behind the selection of specific assay formats, emphasizing scientific integrity and providing detailed, step-by-step methodologies.

Part 1: Foundational Screening Strategy - Target-Agnostic Binding Assay

A logical first step in screening a novel compound library, where the specific biological target may be unknown, is to employ a target-agnostic or broadly applicable binding assay. Fluorescence Polarization (FP) is an excellent choice for this purpose due to its homogeneous format, sensitivity, and adaptability to HTS.[5][6][7]

Principle of Fluorescence Polarization (FP) Competition Assay

FP measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) in solution.[6][8] A small fluorescent tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein (e.g., a receptor), the complex tumbles much slower, leading to a high polarization signal.[6] In a competition assay, a test compound that binds to the same site as the tracer will displace it, causing a decrease in the polarization signal.[5] This principle can be applied to screen for compounds that bind to a specific target protein.

Workflow for FP-Based Primary Screening

cluster_prep Assay Preparation cluster_assay HTS Assay Plate cluster_readout Data Acquisition & Analysis prep_tracer Prepare Fluorescent Tracer dispense_tracer Dispense Tracer (to all wells) prep_tracer->dispense_tracer prep_receptor Prepare Target Receptor dispense_receptor Dispense Receptor (to all wells) prep_receptor->dispense_receptor prep_compounds Prepare Compound Library (including this compound analogs) dispense_compounds Dispense Test Compounds (1 compound/well) prep_compounds->dispense_compounds dispense_receptor->dispense_tracer dispense_tracer->dispense_compounds incubate Incubate at RT dispense_compounds->incubate dispense_controls Dispense Controls (Positive & Negative) dispense_controls->incubate read_fp Read Fluorescence Polarization (on HTS plate reader) incubate->read_fp analyze Analyze Data: Calculate Z' factor Identify 'Hits' (compounds causing a significant drop in FP) read_fp->analyze

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Protocol: FP-Based Receptor Binding Assay

This protocol provides a general framework. Optimization of tracer and receptor concentrations is crucial for a successful assay.[9]

Materials:

  • Target receptor (purified)

  • Fluorescently labeled ligand (tracer) specific for the target receptor

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well, low-volume, black microplates

  • Compound library plates containing this compound and its analogs

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the target receptor in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Prepare a 4X working solution of the test compounds and controls in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X test compound or control solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer to the "no compound" control wells.

    • Add 5 µL of a known binder (positive control) to the appropriate wells.

  • Reagent Addition:

    • Add 10 µL of the 2X target receptor solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate for 30 minutes at room temperature.

  • Tracer Addition and Incubation:

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the change in millipolarization (mP) units for each well.

  • Determine the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

  • Identify hits as compounds that cause a statistically significant decrease in the FP signal compared to the "no compound" control.

ParameterDescriptionTypical Value
Z' Factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
Signal Window The difference in mP between the bound and free tracer.> 100 mP
Hit Threshold The statistical cutoff for identifying active compounds.> 3 standard deviations from the mean of the negative control

Part 2: High-Throughput Screening Assays for GPCR Targets

GPCRs represent a large and diverse family of cell surface receptors that are common targets for drugs.[10][11] Given the structural motifs in this compound, screening against a panel of GPCRs is a highly relevant strategy. Cell-based functional assays are preferred for GPCR HTS as they provide information on the compound's effect on receptor signaling.[12]

GPCR Signaling Pathways

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Ligand (e.g., this compound analog) GPCR GPCR Ligand->GPCR Binding G_protein G Protein (Gα, Gβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified GPCR signaling cascade.

Calcium Mobilization Assay for Gq-Coupled GPCRs

This is one of the most widely used HTS assays for GPCRs due to its robust signal and amenability to automation.[12] It measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Principle: Gq-coupled GPCR activation leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well, black-walled, clear-bottom microplates.

  • Compound library plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition and Data Acquisition:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds to the cell plate while simultaneously measuring the fluorescence signal in real-time.

    • A baseline fluorescence is measured before compound addition, followed by continuous measurement for 1-3 minutes after addition.

Data Analysis:

  • The change in fluorescence intensity over time is recorded for each well.

  • The peak fluorescence response is typically used to determine the activity of the compounds.

  • Dose-response curves can be generated for active compounds to determine their EC50 (for agonists) or IC50 (for antagonists).

ParameterDescriptionTypical Value
EC50 The concentration of an agonist that produces 50% of the maximal response.Varies by compound
IC50 The concentration of an antagonist that inhibits the response to an agonist by 50%.Varies by compound
Assay Window The ratio of the maximal signal to the basal signal.> 5-fold
cAMP Assay for Gs- and Gi-Coupled GPCRs

This assay measures changes in the intracellular concentration of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled GPCRs and inhibited by Gi-coupled GPCRs.[13]

Principle: Various HTS-compatible cAMP assays are available, with many based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

Protocol: HTRF-Based cAMP Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target Gs- or Gi-coupled GPCR.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Cell stimulation buffer.

  • 384-well, low-volume, white microplates.

  • Compound library plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the cells in stimulation buffer to the desired density.

  • Compound and Cell Plating:

    • Add the test compounds to the microplate.

    • Add the cell suspension to the wells containing the compounds.

    • For Gi-coupled receptors, add a known Gs agonist (e.g., forskolin) to stimulate basal cAMP production.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the detection reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader.

Data Analysis:

  • The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated.

  • A decrease in the HTRF ratio indicates an increase in intracellular cAMP (Gs activation), while an increase in the ratio indicates a decrease in cAMP (Gi activation).

  • Dose-response curves are generated to determine EC50 or IC50 values.

Part 3: High-Throughput Screening Assays for Ion Channel Targets

Ion channels are another major class of drug targets, and their modulation can have profound physiological effects.[14][15] The structural characteristics of this compound make it a candidate for interacting with various ion channels.

Fluorescence-Based Membrane Potential Assay

This is a common primary screening method for ion channels that alter the cell's membrane potential.[14]

Principle: This assay uses fluorescent dyes that are sensitive to changes in membrane potential. When an ion channel opens or closes, the flow of ions across the cell membrane changes the membrane potential, which in turn alters the fluorescence of the dye.

Protocol: Membrane Potential Assay

Materials:

  • Cells stably expressing the target ion channel.

  • Membrane potential-sensitive dye kit.

  • Assay buffer.

  • 384-well, black-walled, clear-bottom microplates.

  • Compound library plates.

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating and Dye Loading:

    • Similar to the calcium mobilization assay, plate the cells and load them with the membrane potential dye according to the manufacturer's protocol.

  • Compound Addition and Data Acquisition:

    • Use a fluorescence plate reader to add the test compounds and simultaneously measure the fluorescence signal.

    • For ligand-gated ion channels, a second addition of a known agonist may be required to assess antagonist activity.

Data Analysis:

  • The change in fluorescence intensity reflects the change in membrane potential.

  • Active compounds are identified based on their ability to modulate the fluorescence signal.

Automated Patch Clamp (APC) for Hit Validation and Characterization

While not typically used for primary screening of large libraries due to lower throughput, APC is an invaluable tool for hit validation and detailed characterization of ion channel modulators.[16][17][18] It provides high-quality electrophysiological data, which is considered the gold standard for studying ion channels.[19][20]

Principle: APC systems automate the traditional patch clamp technique, allowing for the recording of ion channel currents from multiple cells simultaneously in a microplate format.[21]

Workflow for Automated Patch Clamp

cluster_prep Preparation cluster_apc Automated Patch Clamp System cluster_analysis Data Analysis cell_prep Prepare Cell Suspension load_consumables Load APC Chip, Cells, and Solutions cell_prep->load_consumables solution_prep Prepare Intra- & Extracellular Solutions and Test Compounds solution_prep->load_consumables automated_sealing Automated Cell Trapping and Giga-seal Formation load_consumables->automated_sealing whole_cell Establish Whole-Cell Configuration automated_sealing->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol compound_application Apply Test Compound voltage_protocol->compound_application record_current Record Ion Channel Currents compound_application->record_current analyze_data Analyze Current Traces: - Amplitude - Kinetics - Voltage-dependence record_current->analyze_data dose_response Generate Dose-Response Curves (IC50/EC50) analyze_data->dose_response

Caption: Workflow for an automated patch clamp (APC) experiment.

Protocol: General APC Protocol

Materials:

  • Cells expressing the target ion channel.

  • Automated patch clamp system (e.g., Sophion Qube, Nanion SyncroPatch).

  • APC-specific consumables (e.g., microfluidic chips).

  • Intracellular and extracellular recording solutions.

  • Validated hit compounds from primary screening.

Procedure:

  • System Setup:

    • Prepare the APC instrument and consumables according to the manufacturer's guidelines.

    • Prepare the cell suspension and recording solutions.

  • Automated Experiment:

    • Load the cells, solutions, and compound plate into the instrument.

    • Initiate the automated experimental run. The instrument will perform cell capture, sealing, whole-cell formation, and compound application.

  • Data Recording:

    • The instrument will apply specific voltage protocols to elicit ion channel currents and record the data.

Data Analysis:

  • The software accompanying the APC system provides tools for analyzing the electrophysiological data.

  • Key parameters to analyze include current amplitude, kinetics of activation and inactivation, and voltage-dependence of channel gating.

  • Dose-response relationships can be determined to accurately quantify the potency of the compounds.

ParameterDescription
Seal Resistance A measure of the tightness of the seal between the cell and the recording electrode. A high seal resistance (>1 GΩ) is critical for high-quality recordings.
Current Amplitude The magnitude of the ion current flowing through the channels.
Voltage of Half-Maximal Activation (V50) The membrane potential at which 50% of the channels are in the open state.

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and its analogs against two of the most important drug target classes: GPCRs and ion channels. By employing a tiered screening approach, starting with a broad binding assay and progressing to more specific functional and electrophysiological assays, researchers can efficiently identify and characterize novel modulators with therapeutic potential. The key to success lies in careful assay optimization, rigorous data analysis, and the use of appropriate controls to ensure the scientific validity of the results.

References

Application Notes and Protocols for the Development of Novel Derivatives from 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Pyrrolidin-3-yl)piperidine scaffold represents a confluence of two of medicinal chemistry's most "privileged" N-heterocyclic structures.[1][2] Both piperidine and pyrrolidine rings are foundational motifs in a vast number of FDA-approved drugs and biologically active compounds, prized for their ability to confer favorable physicochemical properties, metabolic stability, and three-dimensional diversity that enables precise interactions with biological targets.[3][4] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the this compound core. We present a systematic analysis of the scaffold's reactive sites, outline key synthetic strategies for diversification, and provide detailed, self-validating experimental protocols for the synthesis and characterization of novel analogues. The methodologies described herein are designed to empower research teams to efficiently explore the chemical space around this promising scaffold for the discovery of new therapeutic agents.

Scaffold Analysis: Physicochemical Properties and Reactive Sites

A thorough understanding of the starting material is the cornerstone of a logical derivatization strategy. The this compound scaffold possesses distinct reactive zones that can be selectively targeted for modification.

Key Physicochemical Considerations:

  • Basicity: The scaffold contains two nitrogen atoms. The piperidine nitrogen is a tertiary amine, while the pyrrolidine nitrogen is a secondary amine. The secondary amine is the more basic and nucleophilic site, making it the primary target for a range of functionalization reactions.

  • Conformational Profile: The six-membered piperidine ring typically adopts a rigid chair conformation, while the five-membered pyrrolidine ring is more flexible, adopting various envelope and twist conformations.[2] This combination of rigidity and flexibility can be exploited to orient substituents in specific vectors for optimal target binding.

  • Lipophilicity: The parent scaffold has a moderate lipophilicity. Derivatization can be used to systematically modulate the octanol/water partition coefficient (LogP) to optimize pharmacokinetic (ADME) properties.[1]

Primary Reactive Sites: The most accessible handles for derivatization are the N-H bond of the secondary amine and the various C-H bonds on both rings.

Scaffold_Analysis cluster_legend Reactive Sites Scaffold A Primary Site: Pyrrolidine N-H (Nucleophilic) B Secondary Sites: Ring C-H Bonds (Advanced Functionalization) N_H_pos N_H_pos->Scaffold N-Functionalization (Acylation, Alkylation, etc.) C_H_pos C_H_pos->Scaffold C-H Functionalization (e.g., Pd-Catalyzed Arylation)

Figure 1: Key reactive sites on the this compound scaffold.

Strategic Approaches for Derivatization

A successful derivatization campaign aims to generate a library of compounds with diverse physicochemical properties and three-dimensional shapes. We outline two primary strategic avenues for modifying the this compound core.

2.1. Strategy A: N-Functionalization of the Pyrrolidine Ring

This is the most direct and versatile approach, leveraging the nucleophilicity of the secondary amine. The goal is to introduce a wide variety of functional groups to probe interactions with biological targets and modulate properties like solubility, polarity, and hydrogen bonding capacity.

Common Reactions:

  • N-Acylation/Sulfonylation: Forms robust, neutral amide or sulfonamide linkages. Amides are excellent hydrogen bond acceptors and donors, often critical for target engagement.

  • N-Alkylation/Arylation: Introduces alkyl or aryl groups. Reductive amination with aldehydes or ketones is a highly effective method for N-alkylation.[5]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which introduce additional hydrogen bonding motifs.

2.2. Strategy B: C-H Functionalization of Saturated Rings

Directly converting C-H bonds to C-C or C-X bonds is a powerful, modern strategy for accessing novel chemical space. While more complex, these methods can introduce substituents at positions inaccessible through traditional synthesis, significantly expanding the scope of achievable analogues.[6][7]

Key Methodologies:

  • Directed, Palladium-Catalyzed C-H Arylation: This advanced technique involves temporarily installing a directing group that positions a palladium catalyst to selectively activate a specific C-H bond, typically remote from the initial functionalization site.[3][8] For this scaffold, one could first acylate the pyrrolidine nitrogen with a directing group (e.g., an aminoquinoline), and then target C-H bonds at the C4 position of the pyrrolidine or piperidine rings.[3]

  • Photoredox Catalysis: This approach uses light to generate radical intermediates that can engage in C-H functionalization reactions, often under very mild conditions.[6]

Derivatization_Workflow cluster_strategies Synthetic Diversification Strategies cluster_reactions_A Reaction Classes cluster_reactions_B Reaction Classes Start This compound Scaffold N_Func Strategy A: N-Functionalization Start->N_Func CH_Func Strategy B: C-H Functionalization Start->CH_Func Acylation N-Acylation/ Sulfonylation N_Func->Acylation Alkylation N-Alkylation/ Reductive Amination N_Func->Alkylation Urea Urea/Thiourea Formation N_Func->Urea Pd_Cat Directed Pd-Catalyzed Arylation CH_Func->Pd_Cat Photoredox Photoredox-Mediated Functionalization CH_Func->Photoredox Library Diverse Compound Library Acylation->Library Alkylation->Library Urea->Library Pd_Cat->Library Photoredox->Library Screening Biological Screening & SAR Library->Screening

Figure 2: General workflow for the synthetic diversification of the scaffold.

Detailed Experimental Protocols

The following protocols are representative examples of the strategies discussed. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, purification, and characterization.

Protocol 3.1: General Procedure for N-Acylation

Objective: To synthesize a library of N-acyl derivatives of this compound.

Reaction Scheme: (Self-hosted image of the reaction)

Reagent/MaterialPurposeTypical Amount (0.5 mmol scale)Supplier/Grade
This compoundStarting Material77 mg (0.5 mmol, 1.0 eq)Commercial/ >95%
Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl)Electrophile0.55 mmol (1.1 eq)Commercial/ Reagent
Triethylamine (TEA) or DIPEABase101 mg (1.0 mmol, 2.0 eq)Anhydrous
Dichloromethane (DCM)Solvent5 mLAnhydrous
Saturated aq. NaHCO₃ SolutionAqueous Wash10 mLLaboratory Grade
BrineAqueous Wash10 mLLaboratory Grade
Anhydrous MgSO₄ or Na₂SO₄Drying Agent~1 gLaboratory Grade
Silica GelStationary PhaseAs needed230-400 mesh

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (77 mg, 0.5 mmol).

  • Dissolve the starting material in anhydrous DCM (5 mL).

  • Add triethylamine (101 mg, 1.0 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve the desired acid chloride or sulfonyl chloride (0.55 mmol) in anhydrous DCM (1 mL).

  • Add the electrophile solution dropwise to the stirred reaction mixture at 0 °C over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Causality Checkpoint: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive acid/sulfonyl chloride. The excess base neutralizes the HCl generated during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 95:5 DCM/MeOH eluent). The product spot should be less polar (higher Rf) than the starting amine.

  • Upon completion, quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 3.2: General Procedure for Reductive Amination

Objective: To synthesize N-alkyl derivatives via reaction with aldehydes or ketones.

Reagent/MaterialPurposeTypical Amount (0.5 mmol scale)Supplier/Grade
This compoundStarting Material77 mg (0.5 mmol, 1.0 eq)Commercial/ >95%
Aldehyde or Ketone (R'R''C=O)Electrophile0.5 mmol (1.0 eq)Commercial/ Reagent
Sodium Triacetoxyborohydride (STAB)Reducing Agent159 mg (0.75 mmol, 1.5 eq)Commercial/ Reagent
Dichloroethane (DCE) or DCMSolvent5 mLAnhydrous
Acetic Acid (optional)Catalyst1-2 dropsGlacial
Saturated aq. NaHCO₃ SolutionAqueous Workup15 mLLaboratory Grade

Step-by-Step Methodology:

  • Combine this compound (77 mg, 0.5 mmol) and the aldehyde/ketone (0.5 mmol) in a round-bottom flask with anhydrous DCE (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A drop of acetic acid can be added to catalyze this step if necessary.

  • Causality Checkpoint: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than other hydrides like NaBH₄, preventing unwanted side reactions.

  • Add sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise over 10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor by LC-MS to observe the consumption of the starting material and the appearance of the product mass.

  • Carefully quench the reaction by slow addition of saturated aq. NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient of MeOH in DCM).

  • Characterization: Confirm the structure via NMR and mass spectrometry. The ¹H NMR will show new signals corresponding to the newly installed alkyl group.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of newly synthesized derivatives. A combination of spectroscopic techniques should be employed.

TechniqueInformation Provided
¹H NMR Confirms the overall structure, proton environment, and diastereomeric ratio. Key signals include the appearance of new peaks from the added moiety and shifts in the scaffold protons.
¹³C NMR Confirms the carbon skeleton and the presence of all expected carbon atoms.
LC-MS Provides the molecular weight of the compound (verifying the correct mass) and an assessment of its purity (typically >95% by UV trace for screening).
HRMS (High-Resolution Mass Spectrometry) Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
FT-IR Useful for confirming the presence of key functional groups, such as the appearance of a strong carbonyl (C=O) stretch (~1650 cm⁻¹) after an acylation reaction.[9]
Potential Applications and Screening Funnels

Derivatives of the this compound scaffold are promising candidates for a range of therapeutic areas due to the established biological relevance of each heterocyclic component.[4][10] Libraries synthesized using these protocols can be directed toward various screening programs.

Potential Therapeutic Targets:

  • Central Nervous System (CNS) Disorders: Both piperidine and pyrrolidine are core components of numerous CNS-active drugs.[1]

  • Oncology: N-heterocycles are prevalent in kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: These scaffolds can be found in a variety of antibacterial and antiviral compounds.[4]

  • Pain and Inflammation: Analogues have been explored for analgesic properties.[11]

Screening_Funnel Start Synthesized Derivative Library HTS Primary Screen: High-Throughput Screening (HTS) in Target-Based Assay Start->HTS Hit_ID Hit Identification (Potency & Efficacy Cutoffs) HTS->Hit_ID Dose_Response Secondary Screen: Dose-Response & Selectivity Panel Hit_ID->Dose_Response Active 'Hits' Lead_Gen Lead Generation: Initial ADME & PK Profiling (Solubility, Permeability, Metabolic Stability) Dose_Response->Lead_Gen Confirmed 'Leads' Lead_Opt Lead Optimization Lead_Gen->Lead_Opt

Figure 3: A typical high-throughput screening funnel for novel derivatives.

References

Application Notes and Protocols for Receptor Binding Assays: Characterizing 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Ligand

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique receptor interaction profiles is paramount. The compound 1-(Pyrrolidin-3-yl)piperidine, a molecule featuring a piperidine ring linked to a pyrrolidine moiety, represents a scaffold with significant potential for interacting with various G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[1] The structural motifs present in this compound are found in numerous biologically active agents, suggesting a rich, yet uncharted, pharmacodynamic profile.[2][3] Piperidine derivatives, for instance, are integral to drugs targeting a wide array of receptors, including muscarinic, sigma, and serotonin receptors.[1][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding properties of this compound. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a self-validating system, grounded in established scientific principles to ensure robust and reproducible data. We will explore the methodologies to determine key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) for this compound at two high-interest receptor families: Muscarinic Acetylcholine Receptors (mAChRs) and Sigma (σ) Receptors.

Part 1: The Scientific Foundation of Receptor-Ligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, offering a highly sensitive and quantitative method to study the interaction between a ligand and its receptor.[6][7] These assays typically involve a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The fundamental principle is to measure the amount of specific binding of the radioligand to the receptor, which can then be used to determine the affinity of an unlabeled test compound (a "cold" ligand), such as this compound.[8][9]

There are two primary types of binding assays that will be detailed in this guide:

  • Saturation Assays: These are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand. The goal is to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity for the receptor.[10]

  • Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[10][11]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Receptor Source (e.g., Cell Membranes) A1 Combine Receptor, Radioligand, & Test Compound in Assay Plate P1->A1 P2 Radioligand ([3H]-NMS or [3H]-(+)-Pentazocine) P2->A1 P3 Test Compound (this compound) P3->A1 P4 Assay Buffer P4->A1 A2 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->A2 S1 Rapid Vacuum Filtration (GF/B filters) A2->S1 S2 Wash Filters with Ice-Cold Wash Buffer S1->S2 S3 Add Scintillation Cocktail & Measure Radioactivity S2->S3 D1 Plot CPM vs. [Test Compound] S3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: General workflow for a competitive radioligand binding assay.

Part 2: Protocol for Muscarinic Acetylcholine Receptor (M1 Subtype) Binding Assay

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, making them a key target in drug development.[12] The M1 subtype, in particular, plays a crucial role in cognitive function. This protocol is designed to determine the binding affinity of this compound for the human M1 muscarinic receptor.

Materials and Reagents
  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.

  • Test Compound: this compound.

  • Positive Control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter plates.

  • Scintillation Counter: A liquid scintillation counter for 96-well plates.

Experimental Protocol: Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [³H]-NMS in Assay Buffer to a final concentration of ~0.5 nM. This concentration is typically near the Kd of the radioligand for the M1 receptor.

    • Thaw the M1 receptor membranes on ice and dilute in Assay Buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]-NMS + 50 µL of Assay Buffer + 100 µL of diluted M1 membranes.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS + 50 µL of Atropine (10 µM final concentration) + 100 µL of diluted M1 membranes. The high concentration of the unlabeled atropine will displace all specific binding of the radioligand.

    • Test Compound: 50 µL of [³H]-NMS + 50 µL of this compound (at each dilution) + 100 µL of diluted M1 membranes.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the GF/B filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[13]

    • Rapidly aspirate the contents of the 96-well plate onto the filter plate using the cell harvester.

    • Wash the filters 3 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate under a heat lamp.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

The data, in counts per minute (CPM), will be used to calculate the percentage of specific binding at each concentration of the test compound.

  • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation :[11]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-NMS).

    • Kd is the dissociation constant of the radioligand for the receptor.

Part 3: Protocol for Sigma Receptor (σ₁) Binding Assay

Sigma receptors are unique intracellular proteins implicated in a variety of neurological disorders.[14][15] Their distinct pharmacology makes them an interesting target for novel ligands like this compound.

Materials and Reagents
  • Receptor Source: Commercially available membranes from guinea pig brain, which have a high density of σ₁ receptors.[14]

  • Radioligand: [³H]-(+)-Pentazocine, specific activity ~30-50 Ci/mmol.

  • Test Compound: this compound.

  • Positive Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Filtration Apparatus: As described for the muscarinic receptor assay.

Experimental Protocol: Competitive Binding Assay

The protocol is analogous to the muscarinic receptor assay, with the following key differences:

  • Preparation of Reagents:

    • Prepare dilutions of this compound as previously described.

    • Dilute [³H]-(+)-Pentazocine in Assay Buffer to a final concentration of ~2 nM.

    • Dilute the guinea pig brain membranes in Assay Buffer to a final concentration of 100-200 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]-(+)-Pentazocine + 50 µL of Assay Buffer + 100 µL of diluted brain membranes.

    • Non-specific Binding (NSB): 50 µL of [³H]-(+)-Pentazocine + 50 µL of Haloperidol (10 µM final concentration) + 100 µL of diluted brain membranes.

    • Test Compound: 50 µL of [³H]-(+)-Pentazocine + 50 µL of this compound (at each dilution) + 100 µL of diluted brain membranes.

  • Incubation, Filtration, and Counting:

    • Follow the same procedures as outlined in the muscarinic receptor assay protocol. The incubation is typically carried out at 25°C for 90-120 minutes.

Data Analysis and Interpretation

The data analysis follows the same principles as for the muscarinic receptor assay. The Ki value for this compound at the σ₁ receptor will be calculated using the Cheng-Prusoff equation, with the appropriate radioligand concentration and Kd for [³H]-(+)-Pentazocine.

Visualizing Receptor Signaling Pathways

Understanding the downstream signaling of the target receptor provides context for the functional implications of ligand binding.

G cluster_m1 M1 Muscarinic Receptor Signaling cluster_sigma1 σ₁ Receptor Signaling (Chaperone Activity) M1_Ligand Acetylcholine or This compound M1_Receptor M1 Receptor M1_Ligand->M1_Receptor Gq Gq/11 M1_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation S1_Ligand This compound S1_Receptor σ₁ Receptor (ER) S1_Ligand->S1_Receptor BiP BiP Chaperone S1_Receptor->BiP Dissociation Ion_Channel Ion Channels (e.g., NMDA, SK) S1_Receptor->Ion_Channel Translocation & Interaction Modulation Modulation of Channel Activity Ion_Channel->Modulation

Caption: Simplified signaling pathways for M1 muscarinic and σ₁ receptors.

Part 4: Data Presentation and Troubleshooting

For clarity and comparative purposes, the binding affinity data should be summarized in a table.

CompoundReceptor TargetRadioligandKi (nM)
This compoundHuman M1 Muscarinic[³H]-NMSExperimental Value
Atropine (Control)Human M1 Muscarinic[³H]-NMS~0.1 - 1.0
This compoundGuinea Pig σ₁[³H]-(+)-PentazocineExperimental Value
Haloperidol (Control)Guinea Pig σ₁[³H]-(+)-Pentazocine~1 - 5

Troubleshooting Common Issues in Radioligand Binding Assays

IssuePotential Cause(s)Recommended Solution(s)
High Non-specific Binding (>50% of total) Radioligand concentration too high; Insufficient filter washing; Hydrophobic interactions of the radioligand.[16]Reduce radioligand concentration; Increase the number and volume of washes with ice-cold buffer; Pre-soak filters in 0.5% PEI; Consider adding 0.1% BSA to the assay buffer.[16]
Low Signal (Low Total Counts) Insufficient receptor concentration; Low radioligand specific activity; Inefficient counting.Increase the amount of membrane protein per well; Use a radioligand with higher specific activity; Ensure proper scintillation cocktail and counter settings.
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations during incubation; Incomplete filtration or washing.Use calibrated pipettes and consistent technique; Ensure a stable incubation temperature; Standardize filtration and washing times.

Conclusion

This application guide provides a robust and scientifically grounded framework for characterizing the binding profile of the novel compound this compound. By employing these detailed protocols for muscarinic and sigma receptor binding assays, researchers can obtain high-quality, reproducible data on the affinity of this compound. This information is a critical first step in elucidating its pharmacological mechanism of action and assessing its potential as a therapeutic agent. The principles and troubleshooting guidance provided herein are designed to empower researchers to confidently navigate the nuances of receptor binding assays and to generate data that is both accurate and meaningful.

References

Application Notes and Protocols for In Vivo Studies with 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 1-(Pyrrolidin-3-yl)piperidine

The pyrrolidine and piperidine heterocycles are foundational scaffolds in medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Their structural versatility allows for the fine-tuning of pharmacological properties, making derivatives of these rings promising candidates for novel therapeutics.[1] this compound is a molecule of interest that combines these two key structural motifs. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, the broader family of pyrrolidinyl-piperidine derivatives has demonstrated a range of significant biological activities. These include analgesic, anti-inflammatory, and metabolic modulatory effects, suggesting a rich therapeutic landscape for investigation.[3][4]

Notably, derivatives of the structurally related 4-(1-Pyrrolidinyl)piperidine have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a key regulator of lipid metabolism and inflammation.[4][5] This suggests that this compound may also interact with this or related pathways. Additionally, various compounds containing the pyrrolidine or piperidine core have been investigated for their effects on the central nervous system, including analgesic properties.[3][6]

Given this landscape, this document provides a comprehensive guide for the preclinical in vivo evaluation of this compound. It outlines a tiered experimental approach, beginning with essential preliminary studies and progressing to proof-of-concept efficacy models based on a hypothesized pharmacological profile. The protocols herein are designed to be robust, reproducible, and grounded in established methodologies and ethical considerations for animal research. All experimental procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[7][8][9]

Ethical Considerations and Regulatory Compliance

All in vivo research must adhere to the highest ethical standards to ensure animal welfare. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[8] This guide is developed in alignment with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to promote transparent and comprehensive reporting of animal research.[1][2][3][4][5] Furthermore, all animal care and use should comply with the standards set forth by organizations such as the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International.[10][11][12][13][14]

PART 1: Foundational In Vivo Assessment

Before investigating the efficacy of this compound in disease models, it is crucial to establish its basic in vivo properties. This initial phase focuses on tolerability and pharmacokinetic profiling.

Maximum Tolerated Dose (MTD) and Acute Toxicity

The objective of this initial study is to determine the highest dose of this compound that can be administered without causing significant overt signs of toxicity. This information is critical for dose selection in subsequent efficacy studies.

Protocol: Single Ascending Dose Study

  • Animal Model: Male and female Swiss Webster mice (6-8 weeks old).

  • Group Size: n=3-5 per group.

  • Vehicle Selection: A critical step is to choose an appropriate vehicle that solubilizes the compound without causing toxicity itself.[6][15][16][17] A common starting point for a novel small molecule is a solution of 5% DMSO, 40% PEG400, and 55% saline. The vehicle's effect on its own must be assessed in a control group.

  • Dose Administration: Administer single doses via oral gavage (p.o.) and intraperitoneal (i.p.) injection. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress. Body weight should be measured daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.

ParameterSpecification
Species/Strain Swiss Webster Mice
Sex Male and Female
Age 6-8 weeks
Group Size 3-5 per dose group + vehicle control
Routes Oral (gavage), Intraperitoneal
Observation Period 14 days
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.

Protocol: Single Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Group Size: n=3-4 per group.

  • Dose Administration:

    • Intravenous (IV) Bolus: 2 mg/kg in a suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent).

    • Oral Gavage (p.o.): 10 mg/kg in the vehicle established in the MTD study.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).

ParameterSpecification
Species/Strain Sprague-Dawley Rats
Sex Male
Special Prep Jugular Vein Cannulation
Group Size 3-4 per route
Routes Intravenous, Oral (gavage)
Sampling Times Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr

PART 2: Efficacy Screening in In Vivo Models

Based on the pharmacological activities of related compounds, a tiered screening approach is proposed to investigate the potential analgesic, anti-inflammatory, and metabolic effects of this compound.

Workflow for In Vivo Efficacy Screening

G Figure 1: Tiered In Vivo Experimental Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening (Hypothesis-Driven) cluster_2 Phase 3: Advanced Studies MTD Maximum Tolerated Dose (Acute Toxicity) PK Pharmacokinetic Profiling (IV & Oral) MTD->PK Inform Dosing Analgesia Analgesia Models (Hot Plate, Tail Flick) PK->Analgesia Guide Dose & Regimen Inflammation Anti-Inflammatory Model (Carrageenan Paw Edema) PK->Inflammation Guide Dose & Regimen Metabolic Metabolic Disease Model (Diet-Induced Obesity) PK->Metabolic Guide Dose & Regimen Chronic_Pain Chronic Pain Models Analgesia->Chronic_Pain Mechanism Mechanism of Action Studies Inflammation->Mechanism Metabolic->Mechanism Tox Repeat-Dose Toxicology Chronic_Pain->Tox Mechanism->Tox G Figure 2: Hypothesized PPARδ Signaling Pathway cluster_0 Nucleus Compound This compound (Hypothesized Agonist) PPAR PPARδ Compound->PPAR Binds & Activates RXR RXR PPAR->RXR PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Expression ↑ Gene Expression (e.g., CPT1, PDK4) PPRE->Gene_Expression Promotes Transcription Metabolic_Effects ↑ Fatty Acid Oxidation ↑ Insulin Sensitivity ↓ Triglycerides Gene_Expression->Metabolic_Effects

References

Application Note & Protocol: Quantification of 1-(Pyrrolidin-3-yl)piperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-(Pyrrolidin-3-yl)piperidine in biological matrices, primarily focusing on plasma and urine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. This guide emphasizes the rationale behind experimental choices, ensuring robust and reproducible results. The core analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method well-suited for the low concentrations typically encountered in biological samples. Protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are presented in detail, adhering to the principles outlined in regulatory guidelines.[1][2]

Introduction to this compound and Analytical Challenges

This compound is a heterocyclic amine containing both a pyrrolidine and a piperidine ring. Its structure (Figure 1) imparts specific physicochemical properties that present unique challenges for bioanalysis.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound, highlighting the pyrrolidine and piperidine moieties.

Physicochemical Properties and Analytical Implications:

  • Molecular Formula: C₉H₁₈N₂[3]

  • Molecular Weight: 154.25 g/mol [3][4]

  • Basicity: The presence of two tertiary amine groups makes this compound a basic compound. This is a critical consideration for sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as the charge state of the analyte can be manipulated by adjusting the pH. For mass spectrometry, its basicity makes it highly suitable for positive ion mode electrospray ionization (ESI+).

  • Polarity: With a predicted XLogP3 of approximately 0.9 for a similar isomer, the molecule is considered polar.[1] This polarity can lead to poor retention on traditional reversed-phase C18 columns. Therefore, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents in reversed-phase chromatography may be necessary to achieve adequate retention and separation from endogenous interferences.[5][6]

Bioanalytical Method Development and Validation

A robust bioanalytical method is underpinned by a thorough validation process to ensure its accuracy, precision, and reliability for its intended purpose.[2][7] The protocols outlined below are designed to be validated in accordance with the principles described in the FDA and ICH M10 guidelines.[2][7][8][9]

Internal Standard Selection

An appropriate internal standard (IS) is crucial for accurate quantification. An ideal IS would be a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior should be used.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte if necessary. The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[4]

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 50 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Rationale: Acetonitrile is a common and effective solvent for precipitating plasma proteins. This method is fast and requires minimal sample handling, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.

LLE is a more selective sample preparation technique that can provide cleaner extracts than PPT.

Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma or urine sample, add 50 µL of internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample to a pH > 10.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Rationale: By increasing the pH, the basic analyte is deprotonated to its neutral form, which has higher solubility in the organic extraction solvent. MTBE is a suitable solvent for extracting amines. This method effectively removes salts and other polar interferences.

SPE offers the highest selectivity and can provide the cleanest extracts, which is often necessary for achieving the lowest limits of quantification.

Protocol for Solid-Phase Extraction (Cation Exchange):

  • Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 4).

  • Loading: To 500 µL of plasma or urine, add 50 µL of internal standard and 500 µL of 50 mM ammonium acetate buffer (pH 4). Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 4) followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Rationale: At an acidic pH, the amine groups of the analyte will be protonated, allowing it to be retained on the cation exchange sorbent. The washing steps remove interferences, and the final elution with a basic solution neutralizes the analyte, releasing it from the sorbent.

Chromatographic Conditions

Given the polar nature of this compound, HILIC is the recommended chromatographic approach for optimal retention and peak shape.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column HILIC column (e.g., Amide, Silica)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions To be determined by direct infusion of a standard solution

Rationale: A HILIC column retains polar compounds that are poorly retained in reversed-phase chromatography.[5][6] The use of an acidic mobile phase with ammonium formate helps to achieve good peak shape and efficient ionization. The high organic content of the mobile phase in HILIC also enhances ESI efficiency.

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Workflow for MRM Method Development:

Caption: Workflow for developing a robust MRM method.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[2][7] Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at multiple concentration levels.
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision of the method.
Recovery Consistent, precise, and reproducible.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Data Analysis and Interpretation

The concentration of this compound in the biological samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.

Conclusion

The analytical methodologies detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The combination of a selective sample preparation technique, such as LLE or SPE, with a well-optimized HILIC-LC-MS/MS method will yield reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. Adherence to rigorous method validation protocols is paramount to ensure data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Pyrrolidin-3-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.

Core Synthesis Workflow: A Two-Step Approach

The most reliable and commonly employed route for synthesizing this compound involves a two-step sequence: (1) Reductive amination of an N-protected 3-pyrrolidinone with piperidine, followed by (2) deprotection to yield the final product. The use of a tert-butoxycarbonyl (Boc) protecting group is standard due to its stability and ease of removal under acidic conditions.[1][2]

Synthesis_Workflow start N-Boc-3-pyrrolidinone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) start->reductive_amination piperidine Piperidine piperidine->reductive_amination intermediate tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate reductive_amination->intermediate Step 1 deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) intermediate->deprotection Step 2 final_product This compound deprotection->final_product

Caption: Recommended two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reductive amination yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-3-pyrrolidinone and the formation of N-Boc-3-pyrrolidinol. What is causing this?

A1: This is a classic issue of competing reaction pathways. The formation of N-Boc-3-pyrrolidinol indicates that the direct reduction of the ketone is outcompeting the desired reductive amination sequence.

Causality & Solution:

  • Inefficient Iminium Ion Formation: Reductive amination proceeds via an intermediate iminium ion, which is then reduced. If this ion does not form efficiently, the reducing agent will simply attack the starting ketone.

    • Action: Add a stoichiometric amount of a weak acid, such as acetic acid. The acid catalyzes the dehydration of the hemiaminal intermediate to form the crucial iminium ion. Be cautious, as excess strong acid can protonate the piperidine, rendering it non-nucleophilic.

  • Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong hydride donor and will rapidly reduce the ketone. It is generally unsuitable for one-pot reductive aminations.

    • Action: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and requires careful pH control.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield & N-Boc-3-pyrrolidinol byproduct check_reductant Which reducing agent was used? start->check_reductant check_acid Was a catalytic acid used? check_reductant->check_acid NaBH(OAc)₃ use_stab Action: Replace with NaBH(OAc)₃. Reason: Higher selectivity for iminium ion. check_reductant->use_stab NaBH₄ add_acid Action: Add 1.0-1.2 eq. of acetic acid. Reason: Catalyzes iminium ion formation. check_acid->add_acid No success Problem likely resolved. Consider temperature or reagent quality. check_acid->success Yes

Caption: Decision tree for troubleshooting low reductive amination yield.

Q2: The Boc deprotection step is complete according to TLC, but my final product yield is poor after workup and purification. Where could the product be lost?

A2: The loss of product during the post-deprotection workup is common due to the properties of the final product, a small, polar diamine.

Causality & Solution:

  • Aqueous Extraction Losses: this compound, especially in its protonated salt form after acidic workup, can have significant water solubility. During the basic wash (e.g., with NaOH or NaHCO₃) to generate the free base, multiple extractions with an organic solvent are crucial.

    • Action: After neutralizing the reaction mixture, extract with a suitable solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol at least 5-6 times. Using a continuous liquid-liquid extractor can also dramatically improve recovery.

  • Evaporation Losses: The free base of your product may be volatile. Removing the solvent under high vacuum, especially with heating, can lead to significant product loss.

    • Action: Concentrate the organic extracts at reduced pressure without excessive heating. If possible, isolate the product as a salt (e.g., hydrochloride or fumarate) which is typically a non-volatile, crystalline solid. This is achieved by adding a solution of HCl in ether/dioxane or fumaric acid in ethanol to the purified free base.

  • Purification Challenges: The polar nature of the diamine can cause significant streaking and poor recovery on standard silica gel chromatography.

    • Action: If chromatography is necessary, pre-treat the silica gel with triethylamine (typically 1-2% in the eluent system) or use an amine-functionalized silica gel. A common eluent system is DCM/Methanol with 1% ammonium hydroxide. Alternatively, purification via bulb-to-bulb (Kugelrohr) distillation under high vacuum can be effective for the free base.

Q3: My final product is contaminated with a t-butylated impurity. How did this happen and how can I prevent it?

A3: This impurity arises during the acid-catalyzed Boc deprotection. The mechanism involves the formation of a stable tert-butyl cation.[1][3] This cation is an electrophile and can alkylate nucleophilic sites on your product, particularly the piperidine or pyrrolidine nitrogen atoms.

Causality & Solution:

  • Electrophilic Attack by t-Butyl Cation: The generated t-butyl cation needs to be trapped before it can react with your desired product.

    • Action: Add a cation scavenger to the reaction mixture before initiating the deprotection. Common and effective scavengers include triethylsilane (TES), thioanisole, or even water in small amounts. The scavenger efficiently captures the t-butyl cation, preventing side reactions.[3]

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions for the reductive amination step?

A: For a high-yielding reaction, the following conditions are recommended:

ParameterRecommended ConditionRationale
Starting Material N-Boc-3-pyrrolidinone[4][5]The Boc group prevents self-amination of the pyrrolidine nitrogen.
Amine Piperidine (1.1 - 1.5 equivalents)A slight excess drives the equilibrium towards iminium formation.
Reducing Agent NaBH(OAc)₃ (1.2 - 1.5 equivalents)Offers high selectivity for the iminium ion, minimizing side reactions.[6]
Solvent Anhydrous 1,2-Dichloroethane (DCE) or DCMAprotic solvents that effectively dissolve reactants.
Acid Catalyst Acetic Acid (1.0 - 1.2 equivalents)Catalyzes the formation of the key iminium intermediate.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed cleanly without promoting side reactions.
Reaction Time 12 - 24 hoursTypically sufficient for full conversion. Monitor by TLC or LC-MS.

Q: Which acidic reagent is best for Boc deprotection?

A: The choice depends on the scale of your reaction and the desired final salt form. Both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are effective.

ReagentTypical ConditionsProsCons
TFA 25-50% TFA in DCM, 0 °C to RT, 1-2hFast, clean reaction. TFA is volatile and easy to remove.TFA is corrosive and expensive. Forms a trifluoroacetate salt.
HCl 4M HCl in 1,4-Dioxane, RT, 2-4hCost-effective. Directly yields the hydrochloride salt, which is often a stable, crystalline solid ideal for purification.[1]Dioxane is a peroxide-former and has health concerns. Reaction can be slower.

Q: How do I properly set up and monitor the synthesis?

A: Proper experimental setup and monitoring are critical for success.

  • Setup: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon), especially for the reductive amination step, as the reducing agent is moisture-sensitive.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor reaction progress.

    • Reductive Amination: The product, tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate, is more polar than the starting ketone. A typical TLC system is 30-50% Ethyl Acetate in Hexanes. Stain with potassium permanganate.

    • Deprotection: The final product is highly polar and will likely remain at the baseline in most solvent systems. The disappearance of the Boc-protected starting material indicates reaction completion. A suitable system is 10% Methanol in DCM with 1% NH₄OH.

Detailed Experimental Protocols

Protocol 1: Reductive Amination

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add piperidine (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture for 30 minutes at room temperature.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[6]

  • Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate as a clear oil.

Protocol 2: Boc Deprotection with HCl/Dioxane

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Allow the mixture to warm to room temperature and stir for 4 hours, monitoring for the disappearance of starting material by TLC.

  • Upon completion, a precipitate of the hydrochloride salt may form. Add diethyl ether to encourage further precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a solid.[1] The free base can be obtained by dissolving the salt in water, basifying with NaOH, and extracting as described in the troubleshooting section.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Pyrrolidin-3-yl)piperidine. As a diamine heterocyclic compound, it presents unique solubility characteristics that can be challenging. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you overcome these hurdles and ensure the success of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental physicochemical properties of this compound that govern its solubility. Understanding these basics is the first step in troubleshooting.

Q1: What is the chemical nature of this compound and how does it influence its solubility?

A1: this compound possesses two tertiary amine groups within its structure: one in the pyrrolidine ring and one in the piperidine ring. Amines are organic bases.[1] The lone pair of electrons on each nitrogen atom can accept a proton (H+), making the molecule basic.[2] This dual-basic nature is the most critical factor influencing its solubility.

  • In Neutral or Basic Conditions (pH > ~11): The molecule exists predominantly in its neutral, un-ionized free base form. This form is more lipophilic ("fat-loving") and less soluble in aqueous (water-based) solutions.[2] Its solubility will be higher in organic solvents.

  • In Acidic Conditions (pH < ~9): The amine groups become protonated, forming ammonium cations (R₃NH⁺). This ionization dramatically increases the molecule's polarity, making it significantly more soluble in water and other polar solvents.[3]

The pKa of a compound is the pH at which it is 50% ionized and 50% neutral. While specific experimental pKa values for this exact molecule are not readily published, typical aliphatic amines like piperidine and pyrrolidine have pKa values for their conjugate acids in the range of 9.5 to 11.2.[3][4] Therefore, you can expect this compound to be a relatively strong base.

Q2: I need to prepare a stock solution. Should I start with an aqueous or organic solvent?

A2: For a high-concentration stock solution, starting with a water-miscible organic solvent is generally the most reliable approach. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[5] These solvents can typically dissolve the neutral, free-base form of the compound effectively.[6] Once dissolved in a small volume of organic solvent, this stock can then be carefully diluted into your aqueous buffer or media. Direct dissolution in neutral aqueous buffers will likely result in very low solubility.

Section 2: Troubleshooting Common Solubility Issues

This section provides direct answers and protocols for specific problems you may encounter in the lab.

Q3: My this compound precipitated when I diluted my DMSO stock into a neutral aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and how can I fix it?

A3: This is a classic solubility problem for basic compounds and is entirely expected. Your DMSO stock contains the soluble, neutral form of the compound. When you dilute it into a neutral pH buffer, the concentration of the compound may exceed its very low aqueous solubility limit, causing it to "crash out" or precipitate.

The Solution: pH Adjustment. The most effective strategy is to lower the pH of your aqueous buffer before adding the compound.[] By protonating the amine groups, you convert the molecule into its highly water-soluble salt form.

Protocol: Preparing a pH-Adjusted Aqueous Solution
  • Determine Target pH: Aim for a pH that is at least 2 units below the lowest estimated pKa of your compound. A pH of 4.0 to 5.0 is a safe and effective starting point.

  • Prepare Your Buffer: Start with your desired final buffer (e.g., Phosphate-Buffered Saline, Tris).

  • Adjust pH: While stirring, add a dilute acid, such as 0.1 M Hydrochloric Acid (HCl), dropwise until you reach the target pH. Monitor the pH with a calibrated pH meter.

  • Add the Compound: Add your this compound (either as a solid or as a small aliquot of a concentrated organic stock) to the acidified buffer with vigorous stirring.

  • Observe Dissolution: The compound should readily dissolve in the acidified buffer.

  • Final pH Readjustment (Optional): If your experiment requires a final pH closer to neutral, you can now slowly add a dilute base (e.g., 0.1 M NaOH) back to your solution. Crucially, monitor for any signs of precipitation (cloudiness). If the solution becomes cloudy, you have exceeded the solubility limit at that pH. You will need to either work at a lower final pH or a lower final concentration.

Expert Tip: The relationship between pH and the solubility of a basic compound is exponential.[8] A small decrease in pH can lead to a very large increase in solubility.

G cluster_workflow Troubleshooting Workflow: Precipitation in Buffer start Precipitation Observed in Neutral Buffer (pH 7.4) check_pH Is working at low pH an option for the assay? start->check_pH adjust_pH Acidify buffer to pH 4-5 with dilute HCl check_pH->adjust_pH  Yes co_solvent Use a co-solvent system (See Q4) check_pH->co_solvent  No add_compound Add compound to acidified buffer adjust_pH->add_compound success Compound Dissolves. Proceed with experiment. add_compound->success salt_form Synthesize a stable salt form (See Q5) co_solvent->salt_form If co-solvents fail

Caption: Decision workflow for addressing compound precipitation.

Q4: My experiment is sensitive to pH changes. How can I increase aqueous solubility without significantly lowering the pH?

A4: When pH modification is not viable, using a co-solvent system is the next best approach.[9] Co-solvents are water-miscible organic solvents that, when added to water, change the polarity of the solvent system, making it more favorable for dissolving less polar compounds.[10]

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Data Table: Co-Solvent Starting Concentrations
Co-SolventTypical Starting % (v/v) in Aqueous BufferKey Considerations
DMSO1-5%High solubilizing power but can be toxic to some cells.
PEG 4005-20%Generally well-tolerated in biological systems.
Propylene Glycol5-20%Common in pharmaceutical formulations.[11]
Ethanol1-10%Can cause protein denaturation at higher concentrations.
Protocol: Co-Solvent Screening
  • Prepare Co-Solvent Blends: Create a series of your primary aqueous buffer containing different concentrations of a chosen co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).

  • Prepare Compound Stock: Make a concentrated stock of this compound in the pure co-solvent (e.g., 100% PEG 400).

  • Test Solubility: Add a small, fixed amount of the compound stock to each co-solvent/buffer blend and to a control (buffer only).

  • Equilibrate and Observe: Vortex each sample vigorously and allow it to equilibrate for at least one hour at a controlled temperature. Visually inspect for any undissolved material or precipitation.

  • Select Best System: Choose the blend with the lowest percentage of co-solvent that completely dissolves the compound. Always run a vehicle control (buffer + co-solvent, no compound) in your final experiment to account for any effects of the co-solvent itself.[5]

G cluster_workflow Co-Solvent Screening Protocol start Prepare Buffer + Co-Solvent (e.g., 5%, 10%, 20% PEG 400) add Add Stock to Each Blend start->add stock Prepare Concentrated Stock in 100% Co-Solvent stock->add equilibrate Vortex & Equilibrate (1 hr) add->equilibrate observe Visually Inspect for Precipitation equilibrate->observe success Select Lowest % Co-Solvent that Achieves Solubility observe->success Clear fail Try Different Co-Solvent or Higher Concentration observe->fail Cloudy

Caption: Step-by-step workflow for co-solvent selection.

Section 3: Advanced Strategies & Proactive Solutions

For long-term use or formulation development, addressing solubility proactively can save significant time and resources.

Q5: I will be using this compound frequently in aqueous assays. Is there a more permanent solution than adjusting the pH or using co-solvents for every experiment?

A5: Yes. The most robust and widely used strategy in pharmaceutical development for basic compounds is salt formation .[12][13] By reacting the free base form of your compound with an acid, you can create a stable, crystalline salt form that is often significantly more soluble and easier to handle than the parent molecule.[14][15]

Why Salt Formation Works: When the solid salt form (e.g., this compound dihydrochloride) is added to water, it dissolves into its constituent ions. This process effectively creates a localized acidic microenvironment around the dissolving particle, which promotes further dissolution.[16]

Common Pharmaceutically Acceptable Acids for Salt Formation:

  • Hydrochloric Acid (forms a hydrochloride salt)

  • Sulfuric Acid (forms a sulfate salt)

  • Methanesulfonic Acid (forms a mesylate salt)

  • Tartaric Acid (forms a tartrate salt)

  • Citric Acid (forms a citrate salt)

Protocol: Small-Scale Salt Formation (Example: Dihydrochloride)

Disclaimer: This procedure should be performed by a chemist trained in synthetic techniques in a properly equipped laboratory.

  • Dissolve Free Base: Dissolve a known molar amount of this compound free base in a suitable anhydrous organic solvent (e.g., Diethyl Ether, Isopropanol).

  • Add Acid: While stirring, slowly add exactly two molar equivalents of a solution of HCl in a compatible solvent (e.g., HCl in 1,4-Dioxane). Two equivalents are used to protonate both amine centers.

  • Induce Precipitation: The hydrochloride salt is typically insoluble in non-polar organic solvents and will precipitate out of the solution. Stirring for several hours at room temperature or cooling the mixture can facilitate complete precipitation.

  • Isolate the Salt: Collect the solid precipitate by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material. Dry the resulting white solid under a vacuum to remove all residual solvent.

  • Characterize: Confirm the identity and purity of the salt using techniques like NMR, LC-MS, and melting point analysis. The resulting salt can then be weighed out and dissolved directly into neutral aqueous buffers for your experiments.

References

stability testing of 1-(Pyrrolidin-3-yl)piperidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and performing stability testing on 1-(Pyrrolidin-3-yl)piperidine. This document offers troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during experimental work.

Introduction

This compound is a heterocyclic compound containing both a pyrrolidine and a piperidine ring. As with any chemical entity intended for research or pharmaceutical development, understanding its stability under various environmental conditions is critical. Stability testing provides evidence on how the quality of the substance varies with time under the influence of factors such as temperature, humidity, and light.[1][2][3] This information is essential for establishing a re-test period, recommended storage conditions, and ensuring the integrity of experimental results.

This guide is structured to provide both foundational knowledge and practical, in-the-field advice for designing and troubleshooting stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many heterocyclic amines, is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The stability of the compound in solution is highly dependent on the pH.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

Q2: What are the visual signs of degradation for this compound?

A2: While instrumental analysis is necessary for definitive confirmation, visual signs of degradation may include:

  • A change in color (e.g., from colorless/white to yellow or brown).

  • A change in physical state (e.g., from a solid to a viscous liquid).

  • The development of an unusual odor.

Q3: What are the recommended long-term storage conditions for this compound?

A3: Based on the general stability of similar compounds, it is recommended to store this compound in a well-sealed container, protected from light, at a controlled room temperature (20-25°C) or under refrigeration (2-8°C). For long-term storage, refrigeration is preferable.

Q4: How often should a batch of this compound be re-tested for stability?

A4: According to ICH guidelines for a new drug substance with a proposed re-test period of at least 12 months, the testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][4]

Q5: What are the likely degradation pathways for this compound?

A5: While specific studies on this molecule are not publicly available, based on the chemistry of pyrrolidine and piperidine, potential degradation pathways include:

  • Oxidation: Formation of N-oxides at either the pyrrolidine or piperidine nitrogen.

  • Ring-opening: Cleavage of the C-N bonds in either of the heterocyclic rings, potentially initiated by oxidation or hydrolysis under extreme pH conditions.[5]

  • Dehydrogenation: Formation of unsaturated derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram - Degradation of the sample.- Contamination from solvent or glassware.- Interaction with the mobile phase.1. Confirm Degradation: Analyze a freshly prepared sample as a control. If the new peaks are absent, the issue is likely degradation.2. Solvent Blank: Run a blank injection of the solvent to check for contamination.3. Glassware Check: Ensure all glassware is thoroughly cleaned.4. Mobile Phase Compatibility: Evaluate the pH of the mobile phase; extreme pH can cause on-column degradation.
Decrease in the main peak area over time - Degradation of the compound.- Evaporation of the solvent.- Adsorption to the container surface.1. Quantify Degradants: If new peaks appear, they are likely degradation products. Ensure the analytical method is stability-indicating.2. Container Closure: Check the integrity of the container seal to prevent solvent loss.3. Material Compatibility: Consider using silanized glass vials to minimize adsorption.
Change in color or physical appearance - Significant degradation has occurred.1. Immediate Analysis: Analyze the sample immediately using a stability-indicating method to identify and quantify degradation products.2. Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) have been maintained as per the protocol.
Poor peak shape in HPLC analysis - Inappropriate mobile phase pH.- Column overload.- Interaction with silanol groups on the column.1. Adjust Mobile Phase pH: For basic compounds like this, a mobile phase pH around 3-4 or above 8 is often optimal. Use a buffer.2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.3. Use an End-Capped Column: Employ a column with end-capping to minimize interactions with residual silanols.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Observed Issue (e.g., Unexpected Peaks) IsItDegradation Is it Degradation? Problem->IsItDegradation IsItContamination Is it Contamination? IsItDegradation->IsItContamination No AnalyzeFreshSample Analyze Fresh Sample IsItDegradation->AnalyzeFreshSample Yes IsItMethodIssue Is it an Analytical Method Issue? IsItContamination->IsItMethodIssue No RunSolventBlank Run Solvent Blank IsItContamination->RunSolventBlank Yes CheckMethodParams Review Method Parameters (e.g., pH, column) IsItMethodIssue->CheckMethodParams Yes IdentifyDegradants Identify Degradation Products AnalyzeFreshSample->IdentifyDegradants CleanSystem Clean System & Glassware RunSolventBlank->CleanSystem OptimizeMethod Optimize Analytical Method CheckMethodParams->OptimizeMethod

Caption: Troubleshooting workflow for unexpected analytical results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol/water mixture).

  • Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M HCl. b. Keep one sample at room temperature and another at 60°C for 24 hours. c. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.

  • Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M NaOH. b. Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the sample at room temperature for 24 hours. c. Withdraw and analyze aliquots at specified time points.

  • Thermal Degradation: a. Place a solid sample of the compound in an oven at 60°C. b. Place a solution sample in an oven at 60°C. c. Analyze samples at specified time points.

  • Photostability: a. Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] b. Keep a control sample protected from light. c. Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[8][9]

Protocol 2: Long-Term Stability Study

Objective: To establish a re-test period for this compound under defined storage conditions.

Procedure:

  • Batch Selection: Use at least three primary batches of the substance for the study.[3][4]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][4]

    • Accelerated: 0, 3, and 6 months.[1][4]

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Data Summary

The following table provides a hypothetical summary of stability data for this compound based on the expected behavior of similar compounds.

Condition Time Appearance Assay (%) Total Impurities (%)
25°C / 60% RH 0 monthsWhite solid99.80.2
6 monthsWhite solid99.70.3
12 monthsWhite solid99.50.5
40°C / 75% RH 0 monthsWhite solid99.80.2
3 monthsOff-white solid98.51.5
6 monthsYellowish solid97.22.8
Acidic (0.1M HCl, 60°C) 24 hoursColorless solution85.114.9
Basic (0.1M NaOH, 60°C) 24 hoursColorless solution92.47.6
Oxidative (3% H₂O₂, RT) 24 hoursColorless solution88.911.1
Photostability 1.2 million lux hrsSlightly yellow solid99.10.9

Conclusion

The stability of this compound is a critical parameter that must be thoroughly investigated to ensure its quality and suitability for research and development purposes. This technical support guide provides a framework for conducting these studies, troubleshooting common issues, and interpreting the results. By following established guidelines and employing sound scientific principles, researchers can confidently assess the stability profile of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Pyrrolidin-3-yl)piperidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(Pyrrolidin-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your experiments.

Understanding the Reactivity of this compound

The primary challenge in derivatizing this compound lies in controlling the chemoselectivity between its two secondary amine nitrogens: one on the pyrrolidine ring and the other on the piperidine ring. Their reactivity is governed by a subtle interplay of basicity (pKa) and steric hindrance.

PropertyPyrrolidine NitrogenPiperidine NitrogenRationale
Basicity (pKa of conjugate acid) ~11.3~11.2Pyrrolidine's conjugate acid gains slight conformational stabilization, making the parent amine marginally more basic.[1]
Steric Hindrance More hinderedLess hinderedThe piperidine nitrogen is part of a less constrained six-membered ring and is generally more accessible to incoming electrophiles.[2]
Kinetic Reactivity Less reactiveMore reactive The less sterically hindered and highly nucleophilic piperidine nitrogen typically reacts faster, especially at lower temperatures with bulky electrophiles.
Thermodynamic Product VariesOften favoredThe relative stability of the products can depend on the specific derivative and reaction conditions.

Generally, the piperidine nitrogen is the more nucleophilic and kinetically favored site for derivatization due to its lower steric hindrance.[2] However, achieving high selectivity requires careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound in a question-and-answer format.

Problem: Poor Chemoselectivity (Mixture of N-pyrrolidine and N-piperidine products)

Q: My reaction is producing a mixture of isomers derivatized on both the pyrrolidine and piperidine nitrogens. How can I improve selectivity for the piperidine nitrogen?

A: This is the most common challenge. Achieving high selectivity for the less sterically hindered piperidine nitrogen often involves manipulating reaction conditions to favor kinetic control.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) will slow down the reaction rate and amplify the difference in activation energy between the two competing pathways, favoring the more accessible piperidine nitrogen.

  • Control Stoichiometry: Use the electrophile as the limiting reagent. A slight excess of the amine (1.1 to 1.2 equivalents) can help, but the key is to add the electrophile slowly (e.g., via syringe pump) to a solution of the diamine.[3] This maintains a low concentration of the electrophile, reducing the chance of reaction at the less reactive pyrrolidine site.

  • Choice of Electrophile: If possible, use a bulkier electrophile. The increased steric demand will further disfavor reaction at the more hindered pyrrolidine nitrogen.

  • Solvent and Base Selection:

    • In non-polar, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), the intrinsic reactivity differences are more pronounced.

    • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.[4] Using excess diamine as the base can lead to di-alkylation.[5]

G start Problem: Poor Selectivity temp Lower Reaction Temperature (e.g., 0°C or -20°C) start->temp stoich Control Stoichiometry (Slow addition of limiting electrophile) start->stoich reagent Use a Bulkier Electrophile start->reagent solvent Optimize Solvent/Base (e.g., DCM with DIPEA) start->solvent outcome Improved Selectivity for Piperidine-N Derivatization temp->outcome stoich->outcome reagent->outcome solvent->outcome

Caption: Troubleshooting workflow for poor chemoselectivity.

Problem: Di-derivatization (Formation of di-substituted product)

Q: I am observing a significant amount of di-substituted product. How can I favor mono-derivatization?

A: Di-derivatization occurs when the initially formed mono-substituted product reacts again with the electrophile. This is a common issue in amine alkylations and acylations.[6][7]

Troubleshooting Steps:

  • Strict Stoichiometric Control: This is critical. Ensure you are using no more than 1.0 equivalent of your electrophile relative to the this compound. Even a slight excess can lead to di-substitution.

  • Reverse Addition: Add the solution of your diamine to the solution of the electrophile. This ensures the electrophile is always in excess locally, but this method is less common and can be tricky to control. The slow addition of the electrophile to the amine is generally preferred.

  • Use a Protecting Group: For complete control, consider a protecting group strategy. The more reactive piperidine nitrogen can be selectively protected (e.g., with a Boc group), followed by derivatization of the pyrrolidine nitrogen, and subsequent deprotection.

  • For Acylations: Amide products are less nucleophilic than the starting amine, which naturally disfavors a second acylation.[5] If you still observe di-acylation, it points to a significant issue with stoichiometry or reaction time.

Problem: Low Yield or Incomplete Conversion

Q: My reaction is sluggish, resulting in low yield and unreacted starting material. What can I do?

A: Low reactivity can stem from several factors, including insufficient activation of the electrophile or deactivation of the nucleophile.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure all reagents, especially acylating or alkylating agents, are fresh and anhydrous.[4] Solvents should be dry, as water can hydrolyze many electrophiles.

  • Increase Temperature: While low temperature aids selectivity, it can hinder reactivity. If selectivity is not an issue, gradually increasing the temperature (e.g., from 0 °C to room temperature or refluxing) can drive the reaction to completion.

  • Choice of Base (for reactions producing acid): Ensure you are using at least one equivalent of a suitable base to neutralize the acid byproduct (e.g., HCl from an acid chloride). The formation of an ammonium salt with the starting material will quench its nucleophilicity and stall the reaction.[5][8]

  • For Acylations (Amide Coupling): If using a carboxylic acid, ensure you are using an appropriate activating agent (e.g., HATU, HOBt/EDC) and base (e.g., DIPEA).[4] Allow sufficient time for the activation of the carboxylic acid before adding the amine.[4]

Frequently Asked Questions (FAQs)

Q1: Which nitrogen is the primary target for derivatization under standard conditions?

The piperidine nitrogen is generally the more reactive and kinetically favored site due to its lower steric hindrance.[2] Most standard protocols will yield the piperidine-derivatized product as the major isomer.

Q2: What are the recommended starting conditions for a simple N-acylation with an acid chloride?

A good starting point is to dissolve this compound (1.1 eq.) and DIPEA (1.2 eq.) in anhydrous DCM at 0 °C. Then, slowly add the acid chloride (1.0 eq.) and let the reaction stir at 0 °C for 1-2 hours before warming to room temperature and monitoring by TLC or LC-MS.

Q3: How do I choose the right base for my reaction?

  • For acylations/sulfonylations with chlorides: Use a non-nucleophilic amine base like triethylamine (TEA) or DIPEA to scavenge HCl.

  • For alkylations with alkyl halides: A carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a common choice.[3] Using a strong base like sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions.[3]

Q4: Are there any specific purification challenges I should be aware of?

The basic nature of the starting material and the desired product means they can be purified using standard column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier (e.g., 1-2% TEA or ammonia in methanol) to prevent peak tailing. The polarity difference between the mono- and di-substituted products is usually sufficient for good separation.

Optimized Experimental Protocols

Protocol 1: Selective Mono-N-Acylation of the Piperidine Nitrogen

This protocol is designed to maximize selectivity for the piperidine nitrogen using an acid chloride.

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq.) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve the acyl chloride (0.95 eq.) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in DCM prep2 Cool to 0°C prep1->prep2 prep3 Add DIPEA prep2->prep3 react1 Slowly Add Acyl Chloride prep3->react1 react2 Stir at 0°C, then RT react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Quench with Water react3->workup1 workup2 Wash (NaHCO3, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for selective N-acylation.

References

Technical Support Center: Purification of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 1-(Pyrrolidin-3-yl)piperidine. This molecule, a diamine featuring both a pyrrolidine and a piperidine ring system, is a valuable building block in medicinal chemistry and drug development.[1][2][3] Its utility stems from its rigid, three-dimensional structure and the presence of two basic nitrogen centers, which can be tailored for specific biological targets. However, these same properties present unique challenges during purification. The basicity of the amine groups can lead to strong interactions with standard silica gel, and the molecule's chirality necessitates specialized techniques for enantiomeric separation.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying chemical principles to empower researchers to make informed decisions and adapt these methods to their specific experimental context.

Frequently Asked Questions (FAQs) & Purification Protocols

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common methods for synthesizing similar piperidine and pyrrolidine structures include reductive amination, multi-step cyclizations from chiral precursors, and catalytic hydrogenation of pyridine precursors.[1][2][6]

Potential impurities may include:

  • Unreacted Starting Materials: Such as protected 3-aminopyrrolidine derivatives, piperidine, or halo-alkane precursors.

  • Reaction Intermediates: Incomplete cyclization or partially deprotected intermediates.

  • Catalyst Residues: If catalytic hydrogenation or cross-coupling reactions were employed, residual metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) may be present.[1]

  • Side-Products: Over-alkylation at the nitrogen centers or by-products from competing reactions.

  • Enantiomers/Diastereomers: If the synthesis is not stereospecific, you will have a racemic or diastereomeric mixture of the product.[4][7]

  • Residual Solvents: Solvents used during the reaction or work-up procedures.

Q2: How do I select the best purification strategy for my needs?

The optimal purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

G start Crude this compound scale What is the scale? start->scale distill Vacuum Distillation scale->distill >10 g column Column Chromatography scale->column <10 g purity What is the purity goal? chiral Is chiral separation needed? purity->chiral Purity Goal Met recryst Recrystallization (as salt) purity->recryst High Purity / Crystalline Solid chiral_sep Chiral Separation chiral->chiral_sep Yes end Pure Product chiral->end No distill->purity column->purity recryst->chiral chiral_sep->end Final Product

Caption: Purification method selection workflow.

Troubleshooting Common Purification Issues

Q3: My compound streaks severely on silica gel TLC and I get poor separation during column chromatography. What is happening and how can I fix it?

This is the most common issue when purifying basic amines.

  • The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your compound undergo a strong acid-base interaction with these sites, leading to irreversible binding or very slow, uneven elution. This causes the characteristic "streaking" or "tailing" on a TLC plate and results in poor separation and low recovery from a column.[5][8]

  • The Solutions:

    • Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica by adding a small amount of a competing base to your eluent system.

      • Method: Add 0.5-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Ethyl Acetate/Hexanes). For more polar systems like Dichloromethane/Methanol, adding 0.5-2% ammonium hydroxide (NH₄OH) to the methanol portion is highly effective.[5][9]

    • Change the Stationary Phase: If modifying the eluent is insufficient, use a non-acidic stationary phase.

      • Alumina (Al₂O₃): Use neutral or, more commonly, basic alumina. It lacks the acidic protons of silica and is well-suited for purifying basic compounds.[8]

      • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides excellent peak shape for basic compounds but is more expensive.[5]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography on a C18 column can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a buffer to control pH.[10]

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseRecommended Eluent SystemModifierRationale & Best Use Case
Silica Gel Dichloromethane / Methanol (99:1 to 90:10)1-2% NH₄OH (in MeOH)Standard, cost-effective method. The modifier is essential to prevent streaking and ensure good recovery.
Silica Gel Ethyl Acetate / Hexanes (1:1 to 100% EtOAc)1-2% TriethylamineFor less polar impurities. Modifier deactivates acidic silanol groups.
Basic Alumina Ethyl Acetate / HexanesNone typically neededExcellent alternative to silica for basic compounds. Elution power may differ, so test with TLC first.
C18 (Reversed-Phase) Acetonitrile / Water with Buffer0.1% TFA or Ammonium AcetateUseful if the compound is too polar for normal phase. TFA will form the salt; use a volatile buffer if the free base is desired.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol assumes the use of a modified eluent system to handle the basic nature of the diamine.

  • TLC Analysis: Develop a suitable solvent system. Start with 10% Methanol in Dichloromethane. Add 1 drop of concentrated NH₄OH to ~10 mL of this mixture. Spot your crude material on a silica TLC plate and elute. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Dry-pack the column with silica gel. Flush the column with the non-polar component of your eluent system (e.g., Hexanes or Dichloromethane).

  • Equilibration: Equilibrate the column by passing at least 3-5 column volumes of your chosen eluent mixture (containing the amine modifier) through the silica until the baseline is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or Dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. To remove residual triethylamine, co-evaporate with dichloromethane or place the sample under high vacuum.

Protocol 2: Purification via Recrystallization of a Salt

If your compound is an oil or if you need very high purity, converting it to a crystalline salt for recrystallization is an excellent strategy.[11]

  • Salt Formation:

    • Dissolve the crude free-base product (~1.0 g) in a suitable solvent like isopropanol or ethyl acetate (20 mL).

    • Slowly add a solution of an acid, such as 2M HCl in diethyl ether, dropwise with stirring. Monitor the pH with moist litmus paper. Stop when the solution is acidic.

    • A precipitate (the dihydrochloride salt) should form. If it oils out, try a different solvent or add a non-polar co-solvent like hexanes to induce precipitation.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Select a suitable solvent system for recrystallization (e.g., ethanol/water, methanol/isopropanol). The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.[12]

    • Dissolve the salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation & Recovery:

    • Filter the purified crystals and wash with a small amount of cold solvent. Dry under vacuum.

    • To recover the pure free base, dissolve the salt in water, basify the solution to pH >12 with 3M NaOH, and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate, 3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.[13]

Q4: My synthesis was not stereospecific. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment.

  • Method 1: Diastereomeric Salt Resolution: This classical method involves reacting your racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid). This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization as described in Protocol 2.[4] Once the desired diastereomeric salt is isolated, the chiral amine enantiomer can be liberated by basification and extraction.

  • Method 2: Chiral Preparative HPLC/SFC: This is a modern, powerful technique that uses a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, allowing for their direct separation. This method is often faster but requires specialized equipment.

Purity Assessment

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity and structure.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and molecular weight. Amines can sometimes show poor peak shape on standard GC columns, so derivatization or use of specific amine-friendly columns may be necessary.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. An amine-specific or reversed-phase column can be used.[14]

  • Elemental Analysis (CHN): Determines the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the pure compound.

References

Technical Support Center: Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Pyrrolidin-3-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and understand the nuances of the primary synthetic routes to this valuable scaffold. We will explore the causality behind common side reactions and provide field-proven strategies for optimization.

Introduction: Key Synthetic Strategies

The synthesis of this compound, and its commonly used N-Boc protected precursor, primarily follows two strategic pathways. The choice of route often depends on starting material availability, scale, and desired purity profile. Understanding the potential pitfalls of each method is critical for success.

  • Reductive Amination: This one-pot method involves the reaction of an N-protected pyrrolidin-3-one with piperidine, followed by in-situ reduction of the resulting iminium ion intermediate. It is often favored for its operational simplicity.

  • Nucleophilic Substitution (N-Alkylation): This classic SN2 pathway involves reacting piperidine with an N-protected 3-halopyrrolidine or a pyrrolidine with another suitable leaving group (e.g., tosylate, mesylate) at the 3-position.

This guide is structured into two main troubleshooting sections, one for each synthetic route, followed by general FAQs on purification and analysis.

Part 1: Troubleshooting Reductive Amination

This section focuses on the reaction between N-Boc-pyrrolidin-3-one and piperidine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Workflow: Reductive Amination Pathway & Side Reactions

Below is a diagram illustrating the intended reaction and common diversion pathways.

A N-Boc-pyrrolidin-3-one + Piperidine B Iminium Ion Intermediate A->B AcOH catalyst - H₂O SR1 Side Product: N-Boc-3-hydroxypyrrolidine A->SR1 NaBH(OAc)₃ (Ketone Reduction) C Desired Product: 1-(N-Boc-pyrrolidin-3-yl)piperidine B->C NaBH(OAc)₃ (Reduction) SR2 Side Product: Unreacted Starting Materials B->SR2 Incomplete Reaction SR3 Side Product: Boc-Deprotected Product C->SR3 Harsh Acidic Workup (pH < 2)

Caption: Reductive amination pathway and common side products.

Frequently Asked Questions (Reductive Amination)

Q1: My reaction is sluggish, and after workup, I recover significant amounts of unreacted N-Boc-pyrrolidin-3-one. What is causing this?

A1: This issue typically points to inefficient formation of the crucial iminium ion intermediate.

  • Causality: The condensation of the ketone (N-Boc-pyrrolidin-3-one) and the secondary amine (piperidine) to form an iminium ion is a reversible, equilibrium-driven process that releases water. This step is often the rate-limiting part of the sequence and is catalyzed by mild acid.

  • Troubleshooting Steps:

    • Catalyst: Ensure you are using a catalytic amount of a weak acid, such as acetic acid. The reaction rate for iminium ion formation is much faster than ketone reduction under these conditions[1][2]. The acid protonates the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack.

    • Water Removal: The presence of water can push the equilibrium back towards the starting materials. While not always necessary for small-scale reactions with NaBH(OAc)₃, if yields are low, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.

    • Reaction Time: Allow the ketone, amine, and acid catalyst to stir together for a period (e.g., 1-2 hours) before introducing the sodium triacetoxyborohydride. This allows the iminium ion concentration to build up.

Q2: I've isolated a significant byproduct that has a similar polarity to my starting material. NMR analysis suggests it's N-Boc-3-hydroxypyrrolidine. How can I prevent this?

A2: The formation of N-Boc-3-hydroxypyrrolidine indicates that the reducing agent is reducing your starting ketone instead of the iminium ion intermediate.

  • Causality: Sodium triacetoxyborohydride is specifically chosen for its selectivity in reducing protonated imines (iminium ions) much faster than ketones or aldehydes.[3][4] However, if the iminium ion concentration is too low or the reaction conditions are not optimal, the slower reduction of the ketone can become a competitive side reaction.

  • Troubleshooting Steps:

    • Order of Addition: As mentioned in Q1, pre-stirring the ketone, amine, and acid is crucial. Add the NaBH(OAc)₃ portion-wise to the pre-formed iminium ion mixture. This ensures the reducing agent encounters a higher concentration of its preferred substrate.

    • Temperature Control: Perform the reaction at room temperature or below (0 °C). Higher temperatures can increase the rate of the less-favored ketone reduction.

    • Choice of Reductant: Confirm you are using NaBH(OAc)₃ and not a more powerful reducing agent like sodium borohydride (NaBH₄), which would readily reduce the ketone.

Q3: My final product seems to have lost its Boc protecting group during workup. Why did this happen?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under strong acidic conditions.

  • Causality: The Boc group is cleaved by acids, typically trifluoroacetic acid (TFA) or strong mineral acids like HCl.[5][6] If your reaction workup involves an acid wash with a pH below ~3-4, you risk partial or complete deprotection.

  • Troubleshooting Steps:

    • Aqueous Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8). This neutralizes the acetic acid catalyst and any acidic byproducts from the borohydride reagent.

    • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Avoid using an acid wash to remove excess piperidine. Instead, rely on purification via column chromatography or distillation.

    • Storage: Store the N-Boc protected final product away from acidic contaminants.

Part 2: Troubleshooting Nucleophilic Substitution (N-Alkylation)

This section addresses issues arising from the reaction of an N-Boc-3-substituted pyrrolidine (e.g., with Br, Cl, or OTs as the leaving group) with piperidine.

Workflow: N-Alkylation Pathway & Side Reactions

This diagram shows the intended SN2 reaction and the two major competing pathways.

A N-Boc-3-halopyrrolidine + Piperidine C Desired Product: 1-(N-Boc-pyrrolidin-3-yl)piperidine A->C Sₙ2 Pathway (Piperidine as Nucleophile) SR2 Side Product: N-Boc-2,3-dihydropyrrole A->SR2 E2 Pathway (Piperidine as Base) SR1 Side Product: Quaternary Ammonium Salt C->SR1 Over-Alkylation (Product acts as Nucleophile)

Caption: N-Alkylation pathway and competing side reactions.

Frequently Asked Questions (N-Alkylation)

Q1: My reaction produces a highly polar, water-soluble byproduct that I believe is a quaternary ammonium salt. How do I prevent this over-alkylation?

A1: Formation of a quaternary ammonium salt is a classic side reaction in N-alkylation where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.[7][8]

  • Causality: The product, 1-(N-Boc-pyrrolidin-3-yl)piperidine, is a tertiary amine and is itself nucleophilic. It can compete with the starting piperidine to attack the electrophilic C-3 position of the N-Boc-3-halopyrrolidine, leading to a positively charged quaternary salt.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar excess of piperidine (e.g., 2-3 equivalents) relative to the N-Boc-3-halopyrrolidine. This ensures that the electrophile is more likely to encounter the starting secondary amine rather than the tertiary amine product.

    • Slow Addition: Add the N-Boc-3-halopyrrolidine slowly (e.g., via syringe pump) to the solution of piperidine and base.[9] This maintains a low instantaneous concentration of the alkylating agent, further favoring the reaction with the more abundant piperidine.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, but the primary control factors are stoichiometry and addition rate.

Q2: I am seeing a significant amount of N-Boc-2,3-dihydropyrrole (a pyrroline) in my crude product mixture. What is causing this elimination reaction?

A2: This is a classic example of the competition between SN2 (substitution) and E2 (elimination) reactions.[10][11]

  • Causality: Piperidine is not only a good nucleophile but also a reasonably strong, non-hindered base. It can abstract a proton from the C-2 or C-4 position of the pyrrolidine ring, leading to the elimination of the leaving group and the formation of a double bond.

  • Troubleshooting Steps:

    • Temperature: E2 reactions are highly favored by increased temperature, as they have a higher activation energy and lead to an increase in entropy. Running the reaction at the lowest temperature that allows for a reasonable SN2 rate (start at room temperature or 0 °C) is the most effective way to minimize elimination.

    • Choice of Base: While piperidine itself acts as a base, the reaction is often run with an additional, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the H-X formed.[9] Avoid using strong, hindered bases like potassium tert-butoxide, which would strongly favor elimination.

    • Leaving Group: The choice of leaving group can influence the SN2/E2 ratio. Iodides are generally better leaving groups for SN2 than bromides or chlorides, potentially favoring substitution. Tosylates are also excellent leaving groups for SN2 reactions.

Part 3: Experimental Protocols & Data

Protocol 1: Reductive Amination
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-pyrrolidin-3-one (1.0 eq), piperidine (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is >8.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Nucleophilic Substitution (N-Alkylation)
  • To a round-bottom flask under an inert atmosphere, add piperidine (2.5 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile or DMF.

  • Stir the suspension at room temperature.

  • Dissolve N-Boc-3-bromopyrrolidine (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the piperidine suspension over 1-2 hours.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and rinse with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Summary of Common Side Products and Key Identifiers
Side Product NameSynthetic RouteCommon Analytical Signature (LC-MS)Key NMR Signal (¹H)
N-Boc-3-hydroxypyrrolidineReductive Amination[M+H-Boc+H]⁺, [M+Na]⁺Carbinol proton (~4.0-4.5 ppm)
Quaternary Ammonium SaltN-Alkylation[M]⁺ (Permanent positive charge)Signals shifted significantly downfield
N-Boc-2,3-dihydropyrroleN-Alkylation[M+H]⁺Olefinic protons (~5.5-6.5 ppm)
This compoundBoth (Workup Issue)[M+H]⁺ (Lower mass than Boc-product)Absence of Boc signal (~1.45 ppm, 9H singlet)

References

Technical Support Center: Addressing Cytotoxicity of 1-(Pyrrolidin-3-yl)piperidine Scaffolds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are evaluating compounds containing the 1-(pyrrolidin-3-yl)piperidine scaffold. This privileged structure is of significant interest in medicinal chemistry due to its versatile three-dimensional shape and its presence in numerous bioactive molecules.[1] However, like any novel chemical entity, compounds derived from this scaffold can present challenges in cell-based assays, most notably unexpected cytotoxicity that can confound screening results and lead to the premature dismissal of promising candidates.

This document provides a comprehensive framework for proactively assessing and troubleshooting the cytotoxicity of this compound analogs. Our goal is to equip you with the expertise to distinguish between compound-intrinsic, off-target toxicity and experimental artifacts, ensuring the integrity and reproducibility of your data.

PART 1: Proactive Experimental Design for Mitigating Toxicity

Before initiating high-throughput screens, a foundational understanding of your compound's behavior and a robust experimental design are critical. This proactive approach can save significant time and resources by preventing common pitfalls.

Initial Compound Quality Control: The Non-Negotiable First Step

The purity and solubility of your test compound are the most frequent sources of artifactual cytotoxicity. A compound that crashes out of solution will present as toxic, regardless of its biological activity.

Step-by-Step Protocol: Compound Solubility Assessment
  • Prepare a High-Concentration Stock: Dissolve the this compound analog in 100% DMSO to create a 10-50 mM stock solution.

  • Visual Inspection: Ensure the solution is clear and free of particulates. Gentle warming and vortexing may be required.

  • Serial Dilution in Media: Prepare serial dilutions of the compound directly in your complete cell culture medium (including serum).

  • Incubation: Incubate the dilutions at 37°C for 1-2 hours.

  • Microscopic Examination: Visually inspect each dilution under a microscope for signs of precipitation. The highest concentration that remains clear is your maximum working concentration for the assay.

  • Solvent Control: Remember to prepare a corresponding solvent (e.g., DMSO) titration curve to determine the maximum non-toxic concentration for your specific cell type.[2] Typically, the final DMSO concentration should be kept below 0.5%.[3]

Selecting the Right Cytotoxicity Assay

Cytotoxicity can manifest through various mechanisms, including necrosis, apoptosis, or a simple halt in proliferation (cytostasis).[4] The choice of assay is crucial as it determines what aspect of cell health you are measuring.[5] A multi-assay approach is often recommended for a comprehensive toxicity profile.

Table 1: Comparison of Common Cytotoxicity & Viability Assays
Assay TypePrincipleEndpoint MeasuredProsCons
MTT/MTS/XTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[6]Metabolic ActivityInexpensive, well-established, high-throughput.Can be affected by compounds that alter cellular metabolism; requires a solubilization step (MTT).[7]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage (necrosis).[8]Membrane IntegrityDirect measure of cytotoxicity (cell death); non-lytic.Less sensitive for detecting apoptosis or cytostatic effects; serum can have high background LDH.[3]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase reaction; ATP is a key indicator of metabolically active, viable cells.ATP ContentHighly sensitive, rapid, excellent linearity.Signal is short-lived; can be affected by compounds that interfere with ATP production.
Real-Time (e.g., CellTox™ Green) Uses a cell-impermeant DNA dye that fluoresces upon binding to DNA from cells with compromised membranes.[9]Membrane Integrity (Real-time)Allows for kinetic monitoring of cytotoxicity; multiplex-compatible.[8]Requires a fluorescence plate reader; DNA-binding compounds may interfere.[8]
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[6]Membrane IntegritySimple, inexpensive, direct visualization.Low-throughput, subjective, only measures endpoint viability.

G

Caption: A proactive workflow for assessing compound cytotoxicity.

PART 2: Troubleshooting Guide (Question & Answer Format)

Even with a robust plan, unexpected results can occur. This section addresses specific issues you may encounter.

Question 1: I'm observing significant cell death even at the lowest concentrations of my compound, and there's no clear dose-response. What could be the cause?

Answer: This often points to an experimental artifact rather than specific, potent cytotoxicity. Here’s a systematic checklist to identify the root cause:

  • Compound Precipitation: This is the most likely culprit. Re-evaluate the compound's solubility in your specific cell culture medium. Even if it appears soluble in a stock solution, it may crash out at working concentrations.

    • Solution: Perform the solubility assessment protocol described in Part 1.1. If solubility is an issue, consider using a different solvent or formulation, though be mindful that this can alter the compound's properties.

  • Solvent Toxicity: While you may have kept the final DMSO concentration below 0.5%, some cell lines are exceptionally sensitive.

    • Solution: Run a separate DMSO dose-response curve (from 0.01% to 2.0%) on your cells to determine their specific tolerance. Always include a "vehicle-only" control that matches the highest concentration of solvent used in your compound-treated wells.[2]

  • Compound Purity/Degradation: The parent compound may be non-toxic, but a reactive impurity or a degradation product could be causing the cell death.

    • Solution: Verify the purity of your compound batch via LC-MS or NMR. If possible, test a freshly synthesized or purified lot. Prepare fresh stocks for each experiment, as compounds can degrade during freeze-thaw cycles.[3]

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) in your cell cultures can cause widespread cell death and unreliable assay results.[2][9]

    • Solution: Visually inspect cultures for turbidity or rapid pH changes. Routinely test for mycoplasma, which is not visible by standard microscopy. Discard any contaminated cultures immediately.[9]

Question 2: My absorbance/fluorescence readings show high variability between replicate wells. What's happening?

Answer: High variability compromises the statistical power of your results. The issue usually lies in technical execution.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability.[10]

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even attachment.

  • Pipetting Errors: Small volume inaccuracies, especially during serial dilutions or reagent addition, can lead to large final concentration differences.

    • Solution: Use calibrated pipettes and proper pipetting technique. When adding reagents, dispense the liquid against the side of the well rather than directly onto the cells to avoid dislodging them.[10]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and your compound.[8]

    • Solution: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Air Bubbles: Bubbles in the wells can interfere with optical readings in absorbance or fluorescence-based assays.[10]

    • Solution: Be careful not to introduce bubbles during pipetting. If they form, they can sometimes be dislodged with a gentle tap or a sterile pipette tip.

G Start High Variability Observed in Replicates? CheckSeeding Is cell density consistent? (Check plating technique) Start->CheckSeeding Yes CheckPipetting Are pipettes calibrated? (Review technique) Start->CheckPipetting Yes CheckEdge Are you using outer wells? (Prone to evaporation) Start->CheckEdge Yes CheckBubbles Are there bubbles in wells? (Interferes with optics) Start->CheckBubbles Yes SolutionSeeding Solution: Ensure single-cell suspension; let plate settle before incubation. CheckSeeding->SolutionSeeding SolutionPipetting Solution: Calibrate pipettes; use reverse pipetting for viscous liquids. CheckPipetting->SolutionPipetting SolutionEdge Solution: Avoid outer wells; fill with sterile PBS as a buffer. CheckEdge->SolutionEdge SolutionBubbles Solution: Pipette carefully; remove bubbles with a sterile tip. CheckBubbles->SolutionBubbles

Caption: A troubleshooting decision tree for high replicate variability.

Question 3: My untreated control cells look unhealthy, and my LDH assay shows high background signal. Why?

Answer: A compromised negative control invalidates the entire experiment. High background LDH release indicates that your control cells are stressed or dying.[3]

  • Suboptimal Culture Conditions: Cells that are overgrown (over-confluent), have a high passage number, or are grown in depleted medium will have reduced viability.[3]

    • Solution: Use cells in their logarithmic growth phase and maintain a consistent passaging schedule. Do not allow cultures to become more than 80-90% confluent.

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent additions can shear cell membranes and cause LDH leakage.[3]

    • Solution: Handle cells gently. When changing media, aspirate from a corner of the well and add fresh media slowly down the side.

  • Serum Interference: The serum used to supplement your culture medium can have high endogenous LDH activity.[3]

    • Solution: Test different lots of serum for background LDH activity. Alternatively, consider reducing the serum concentration or using a serum-free medium during the final assay incubation period.

PART 3: Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of toxicity for a piperidine- or pyrrolidine-containing compound?

While the exact mechanism is compound-specific, scaffolds containing piperidine and pyrrolidine rings are common in molecules targeting the central nervous system (CNS) and G protein-coupled receptors (GPCRs).[1][11] Therefore, off-target binding to kinases or GPCRs is a potential source of toxicity.[11] Additionally, the basic nitrogen in these rings can lead to lysosomotropism, where the compound becomes trapped in the acidic lysosomes, potentially disrupting their function and inducing stress pathways. A comprehensive off-target screening panel is recommended for lead candidates.

Q2: How do I distinguish between cytotoxic and cytostatic effects?

A cytotoxic compound actively kills cells, reducing the total number of viable cells. A cytostatic compound merely prevents cells from proliferating.[12]

  • Viability assays (like ATP or MTS) measure the number of healthy cells remaining but cannot distinguish between these two effects on their own.[13]

  • To differentiate, you can combine a viability assay with a direct cytotoxicity assay (like LDH release) or a cell proliferation assay (like EdU incorporation).[4][13] If viability decreases and LDH release increases, the effect is cytotoxic. If viability plateaus but LDH release is low, the effect is likely cytostatic.

Q3: What are the best practices for setting up controls in a cytotoxicity assay?

Proper controls are essential for interpreting your data.[8] Every plate should include:

  • No-Cell Control (Medium Blank): Wells with culture medium and assay reagents but no cells. This measures the background signal of your medium and reagents.[8]

  • Untreated Control (Vehicle Control): Cells treated with the highest volume of the vehicle (e.g., DMSO) used to deliver your compound. This represents 100% viability or baseline cell death.[8]

  • Maximum Lysis Control (Positive Control): Cells treated with a lysis agent (like Triton™ X-100) to induce 100% cell death. This is crucial for assays like LDH release to define the upper limit of the signal.[8]

By adhering to these proactive design principles and systematic troubleshooting strategies, you can confidently assess the toxicological profile of this compound analogs and generate reliable, high-quality data for your drug discovery programs.

References

Technical Support Center: Stereocontrol in 1-(Pyrrolidin-3-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Pyrrolidin-3-yl)piperidine and its chiral derivatives, such as (R)-1-(pyrrolidin-3-yl)piperidine[1]. These compounds are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] A critical challenge in their synthesis is controlling the stereochemistry at the C3 position of the pyrrolidine ring. Epimerization—the unwanted inversion of this stereocenter—can lead to diastereomeric mixtures that are often difficult to separate, reducing the yield of the desired active pharmaceutical ingredient (API) and complicating downstream processes.

This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you minimize epimerization and ensure the stereochemical integrity of your product.

The Mechanism: Understanding C3 Epimerization

The primary cause of epimerization at the C3 position of a pyrrolidinyl system is the abstraction of the proton at this chiral center by a base.[4][5] This is particularly problematic when the C3 position is adjacent to a carbonyl group, as is the case with the common precursor, N-Boc-3-oxopyrrolidine.

The mechanism proceeds as follows:

  • Proton Abstraction: A base removes the acidic α-proton from the C3 position.

  • Formation of a Planar Intermediate: This abstraction results in the formation of a planar enolate or enamine intermediate.[4][6]

  • Non-Stereoselective Protonation: The planar intermediate can be protonated from either face, leading to a mixture of both stereoisomers (epimers).[4][6]

Elevated temperatures and strong bases significantly accelerate this process, increasing the likelihood of racemization.[4]

Diagram: Epimerization Mechanism at C3

Below is a diagram illustrating the base-catalyzed epimerization pathway for a 3-substituted pyrrolidine precursor.

Epimerization Start (R)-N-Boc-3-pyrrolidinone (Chiral Precursor) ProtonAbstraction Proton Abstraction at C3 Start->ProtonAbstraction + B: Base Base (B:) Enolate Planar Enolate Intermediate (Achiral) ProtonAbstraction->Enolate - HB⁺ ProtonationTop Protonation (from top face) Enolate->ProtonationTop ProtonationBottom Protonation (from bottom face) Enolate->ProtonationBottom ProductR (R)-Isomer (Desired) ProtonationTop->ProductR Reforms start material ProductS (S)-Isomer (Epimer) ProtonationBottom->ProductS Forms epimer

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of the undesired epimer after reductive amination of N-Boc-3-oxopyrrolidine with piperidine. What is the most likely cause?

A1: The most probable cause is epimerization of the N-Boc-3-oxopyrrolidine starting material before or during the reductive amination. The C3 proton is acidic and can be removed by the amine (piperidine) acting as a base, especially at elevated temperatures or during prolonged reaction times.

Q2: Which reducing agent is best for minimizing epimerization during this reductive amination?

A2: Mild reducing agents are preferred as harsh conditions can promote side reactions. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations because it is less basic than reagents like sodium cyanoborohydride and can be used in slightly acidic conditions, which disfavors enolate formation.[7]

Q3: Can the choice of solvent affect the level of epimerization?

A3: Yes. The polarity of the solvent can influence the stability of the enolate intermediate.[4] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for the reductive amination step. Protic solvents like methanol could potentially facilitate proton exchange and epimerization.

Q4: I suspect my N-Boc-3-oxopyrrolidine starting material has already partially epimerized. How can I check this?

A4: The ketone itself is not chiral. Epimerization becomes an issue once the C3 position is functionalized in a stereospecific manner. If you are starting with a chiral precursor like (S)-N-Boc-3-hydroxypiperidine and oxidizing it to the ketone, it is crucial to use mild oxidation conditions to avoid epimerization of the adjacent C4 position in the piperidine ring system, a related problem. For pyrrolidines, if you are starting from a chiral pool like L-Glutamic acid, ensure that the stereocenter is not compromised during the initial synthetic steps.

In-Depth Troubleshooting Guide

Problem 1: High Levels of Epimerization Detected in the Final Product

If chiral analysis (e.g., chiral HPLC) of your this compound reveals a poor diastereomeric or enantiomeric ratio, consider the following factors from the most to least likely culprit.

1.1 Reaction Conditions of Reductive Amination

The reductive amination of a ketone like N-Boc-3-oxopyrrolidine is a critical step where stereochemical integrity can be lost.

Causality: Piperidine, while being the nucleophile, is also a base. It can catalyze the enolization of the ketone, leading to racemization before the reduction occurs. This is exacerbated by higher temperatures and longer reaction times.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the process.[4]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • pH Control: Add a mild acid, such as acetic acid, to the reaction mixture. This protonates the piperidine, reducing its basicity, and also catalyzes the formation of the iminium ion, which is the species that is actually reduced.

  • Order of Addition: Add the reducing agent last, after the ketone and amine have had a chance to form the iminium ion at low temperature.

1.2 Choice of Base (If Applicable)

In some synthetic routes, a base may be used in steps preceding or during the key bond formation.

Causality: The strength and steric hindrance of the base are critical.[8] Strong, non-hindered bases like triethylamine (TEA) can readily abstract the C3 proton.

Solutions:

  • Use a Weaker Base: If a base is necessary, opt for a weaker or more sterically hindered base. Diisopropylethylamine (DIPEA) is often a better choice than TEA as its bulkiness can disfavor proton abstraction at a sterically congested site.[8]

  • Avoid Strong Bases: Avoid using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) unless the specific goal is to intentionally cause epimerization to obtain the thermodynamically more stable product.[5][9]

Data Summary: Impact of Reaction Parameters on Epimerization
ParameterCondition to AVOIDRecommended ConditionRationale
Temperature > Room Temperature0 °C to Room TempReduces the rate of base-catalyzed proton abstraction.[4]
Base Strong, non-hindered (e.g., TEA)Weak or hindered (e.g., DIPEA) / Acetic AcidMinimizes C3 proton abstraction and catalyzes iminium formation.[8]
Reducing Agent Harsh reagents (e.g., LiAlH₄)Mild reagents (e.g., STAB)Less basic conditions, compatible with mild acids.
Solvent Protic (e.g., Methanol)Aprotic (e.g., DCM, THF)Aprotic solvents do not facilitate proton exchange.
Reaction Time Prolonged (>24h)Monitor to completion (typically 4-12h)Reduces exposure time to conditions that favor epimerization.[4]
Problem 2: Inconsistent Stereochemical Results

If you observe batch-to-batch variability in the stereochemical purity of your product, it often points to subtle inconsistencies in the experimental setup.

Causality: Small changes in reagent quality, moisture content, or reaction setup can have a significant impact on sensitive reactions.

Solutions:

  • Reagent Quality: Ensure the purity of your N-Boc-3-oxopyrrolidine and piperidine. Use freshly distilled or high-purity grade reagents.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents side reactions and the introduction of moisture, which can affect the performance of the reducing agent.

  • Stoichiometry: Use precise stoichiometry. An excess of the amine can increase the basicity of the medium, promoting epimerization. Typically, 1.0 to 1.2 equivalents of the amine are sufficient.

Recommended Protocols

Protocol 1: Stereoretentive Reductive Amination

This protocol is optimized to minimize epimerization during the coupling of N-Boc-3-oxopyrrolidine with piperidine.

Materials:

  • (R)- or (S)-N-Boc-3-oxopyrrolidine

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-3-oxopyrrolidine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add piperidine (1.1 eq) dropwise, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Workflow: Synthesis and Troubleshooting Logic

This diagram outlines the decision-making process for synthesizing this compound while minimizing epimerization.

Workflow Start Start: Chiral N-Boc-3-oxopyrrolidine Reaction Reductive Amination with Piperidine Start->Reaction Analysis Chiral HPLC Analysis of Product Reaction->Analysis Success High Stereopurity: Proceed to Deprotection Analysis->Success >98% desired epimer Failure Low Stereopurity: Troubleshoot Analysis->Failure <98% desired epimer Troubleshoot_Temp Check Temperature: Was it kept low (0°C -> RT)? Failure->Troubleshoot_Temp Troubleshoot_Base Check Acidity: Was acetic acid used? Troubleshoot_Temp->Troubleshoot_Base Troubleshoot_Time Check Reaction Time: Was it minimized? Troubleshoot_Base->Troubleshoot_Time Optimize Optimize Conditions & Re-run Reaction Troubleshoot_Time->Optimize Optimize->Reaction

Caption: Troubleshooting workflow for stereoselective synthesis.

Analytical Methods for Stereochemical Purity Assessment

Accurate determination of the stereochemical purity is essential.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Use a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with a suitable mobile phase (typically a mixture of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: ¹H and ¹³C NMR can often distinguish between diastereomers, as they have different chemical shifts.

    • Enantiomers: To distinguish enantiomers, a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can be used to create diastereomeric complexes or derivatives that are distinguishable by NMR.

References

Technical Support Center: Enhancing the Bioavailability of 1-(Pyrrolidin-3-yl)piperidine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Pyrrolidin-3-yl)piperidine, hereafter referred to as "Compound P." This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound. Our goal is to provide a comprehensive, experience-driven resource to help you navigate and overcome common challenges related to its oral bioavailability. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during your experiments.

PART 1: CORE CONCEPTS & INITIAL ASSESSMENT

Before troubleshooting specific issues, it is crucial to understand the fundamental properties of Compound P and the factors that govern its journey from administration to systemic circulation.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for Compound P?

A: Oral bioavailability (denoted as F%) is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1] It is a cornerstone of drug efficacy, determining how much of the active compound is available to produce a therapeutic effect. Low bioavailability can lead to high dose requirements, significant variability in patient response, and potential therapeutic failure.[2] For a novel molecule like Compound P, establishing an acceptable bioavailability profile is a critical milestone in its development pathway.

Q2: Based on its structure, what are the likely bioavailability challenges for Compound P?

A: this compound is a relatively small molecule (MW: 154.25 g/mol ) containing two tertiary amine groups.[3][4] These basic groups suggest that its aqueous solubility will be highly pH-dependent. The key challenges can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[5] The primary hurdles are likely to be:

  • Solubility-Limited Absorption: While potentially soluble in the low pH of the stomach, it may precipitate in the higher pH of the small intestine, where most absorption occurs. This is a common issue for basic compounds.

  • Permeability-Limited Absorption: The compound must passively diffuse across the lipid membranes of intestinal cells. While its small size is advantageous, its polarity could limit this process. Furthermore, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing net absorption.[6]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation. Enzymes in the gut wall and liver can extensively metabolize Compound P, reducing the amount of active drug that reaches the bloodstream.[7]

Initial Assessment Workflow

A systematic approach is essential to efficiently identify and address the rate-limiting step for bioavailability. The following workflow provides a logical progression from basic characterization to in vivo validation.

G start Start: Compound P Synthesis & Purification physchem 1. Physicochemical Characterization (Solubility, pKa, LogP, Solid State) start->physchem rate_limit 2. Identify Rate-Limiting Step physchem->rate_limit sol_limited Solubility / Dissolution rate_limit->sol_limited Is solubility < 100 µg/mL? perm_limited Permeability rate_limit->perm_limited Is solubility adequate? form_strat 3. Formulation Strategies (ASD, Lipid-Based, Nanoparticles) sol_limited->form_strat invitro_perm 4. In Vitro Permeability Assay (e.g., Caco-2) perm_limited->invitro_perm met_limited Metabolism invitro_met 5. In Vitro Metabolism Assay (Microsomes, Hepatocytes) met_limited->invitro_met invivo_pk 6. In Vivo Pharmacokinetic Study (Rat Model) form_strat->invivo_pk invitro_perm->rate_limit Re-evaluate invitro_perm->met_limited Is Papp high but in vivo BA low? invitro_met->invivo_pk optimize 7. Analyze & Optimize Formulation invivo_pk->optimize optimize->form_strat Refine success Goal: Bioavailability Enhanced optimize->success Target Met

Caption: High-level workflow for enhancing bioavailability.

PART 2: TROUBLESHOOTING GUIDE

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

Q: My initial screening shows Compound P has a solubility of <10 µg/mL in neutral pH buffer, which is likely to limit absorption. What formulation strategies should I consider?

A: This is a classic "dissolution-limited absorption" scenario.[8] The core principle is to present the drug to the gastrointestinal tract in a higher-energy or more readily dissolvable form.[9] A multi-pronged approach is recommended:

  • Confirm Solid-State Properties: First, use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand if your compound is crystalline or amorphous, and if multiple polymorphs exist. Different crystalline forms can have vastly different solubilities.[7]

  • Select a Formulation Strategy: Based on the properties of Compound P, several advanced formulation techniques can be employed. The choice depends on the required dose and the degree of enhancement needed.

Table 1: Comparison of Formulation Strategies for Solubility Enhancement

Formulation StrategyPrinciple of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, accelerating the dissolution rate according to the Noyes-Whitney equation.[6]Simple, well-established technology. Broadly applicable.May not be sufficient for very poorly soluble drugs. Risk of particle aggregation.[10]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state, preventing crystallization and increasing apparent solubility.[5][6]Can achieve significant increases in solubility and dissolution. Can maintain supersaturation in vivo.Requires careful polymer selection to ensure stability. Risk of recrystallization over time or in vivo.[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine oil-in-water emulsion in the GI tract, keeping the drug solubilized.[6][11]Excellent for lipophilic drugs. Can enhance permeability and bypass first-pass metabolism via lymphatic uptake.[12][13]Potential for GI side effects. Complex formulation development and stability testing.[10]
Co-crystals A new crystalline solid is formed with a non-toxic "co-former" molecule. This alters the crystal lattice energy, improving solubility and dissolution.[6]Can improve multiple physicochemical properties simultaneously. Offers intellectual property opportunities.Requires extensive screening to find a suitable and stable co-former.

Recommendation: For a small molecule like Compound P, starting with an Amorphous Solid Dispersion (ASD) using a polymer like PVP or HPMC-AS is often a highly effective and scalable approach.[8]

Issue 2: Low Intestinal Permeability

Q: We formulated an ASD which shows excellent dissolution. However, our Caco-2 assay results show a low apparent permeability (Papp) of 0.5 x 10⁻⁶ cm/s and a high efflux ratio (ER) of 8. What does this mean and how can we address it?

A: These results strongly suggest that Compound P is a substrate for an efflux transporter, most likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells and the human intestine.[]

  • Papp (Apparent Permeability): A Papp value < 1.0 x 10⁻⁶ cm/s indicates low permeability and predicts poor absorption (<50%) in humans.[15]

  • Efflux Ratio (ER): This is calculated as Papp (Basolateral to Apical) / Papp (Apical to Basolateral). An ER > 2 is a clear indicator of active efflux.[15] Your value of 8 confirms this is the primary barrier.

The troubleshooting workflow for this scenario is as follows:

G start Low Papp & High ER in Caco-2 Assay confirm_pgp 1. Confirm P-gp Substrate (Run assay with P-gp inhibitor like Verapamil) start->confirm_pgp result Does ER decrease to < 2? confirm_pgp->result yes_pgp Yes: P-gp efflux is the main issue result->yes_pgp Yes no_pgp No: Other efflux transporters (e.g., BCRP, MRPs) may be involved result->no_pgp No strategy 2. Mitigation Strategies yes_pgp->strategy excipients Use excipients that inhibit P-gp (e.g., certain surfactants like Tween 80) strategy->excipients Formulation saturate Increase local concentration to saturate the transporter (via ASDs) strategy->saturate Formulation prodrug Design a prodrug to mask the P-gp recognition site strategy->prodrug Medicinal Chemistry

Caption: Decision tree for troubleshooting low permeability.

Actionable Steps:

  • Confirm P-gp Involvement: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux ratio drops significantly (to <2), you have confirmed P-gp is the culprit.[16]

  • Formulation with Inhibitory Excipients: Some formulation excipients, such as Tween 80, Pluronic block copolymers, and Vitamin E TPGS, are known to inhibit P-gp and can be incorporated into your formulation to boost absorption.[17]

  • Saturate the Transporter: High local drug concentrations at the intestinal wall can saturate the efflux transporters. An optimized ASD that achieves and maintains a high degree of supersaturation can be effective for this.[18]

Issue 3: High In Vivo Variability

Q: We are seeing highly variable plasma concentrations (Cmax and AUC) in our rat PK study, even within the same dosing group. What could be causing this?

A: High inter-animal variability is a common and frustrating problem that often points to issues with the formulation's performance in the complex GI environment.[8]

Common Causes & Solutions:

  • Formulation Instability (In Vivo Precipitation): This is the most likely cause, especially if you are using an ASD. The formulation may dissolve in the stomach but then crash out of solution as it moves to the higher pH of the intestine. This "spring and parachute" effect can be inconsistent between animals.

    • Troubleshooting: Incorporate a "parachute" polymer (a precipitation inhibitor) like HPMC-AS into your ASD.[8] Also, perform in vitro dissolution tests in biorelevant media (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF) that better mimic in vivo conditions to assess your formulation's robustness.[8]

  • Food Effects: The presence or absence of food can dramatically alter drug absorption by changing GI pH, transit time, and bile salt secretion.[19]

    • Troubleshooting: Standardize your protocol by ensuring all animals are fasted for a consistent period (e.g., overnight) before dosing.[20] If the drug is intended to be taken with food, you must conduct a fed study using a standardized high-fat meal to assess the food effect, as recommended by regulatory agencies.[19]

  • Inconsistent Dosing Technique: Oral gavage technique can influence where the formulation is deposited and how quickly it transits.

    • Troubleshooting: Ensure all technical staff are uniformly trained in oral gavage to minimize variability in administration.

Issue 4: Low Bioavailability Despite Good In Vitro Properties

Q: Our optimized formulation of Compound P has high solubility and high permeability in the Caco-2 model (Papp > 10 x 10⁻⁶ cm/s). However, the absolute oral bioavailability in rats is still only 8%. What is the likely cause?

A: When both solubility and permeability are addressed, the remaining major barrier is extensive first-pass metabolism .[7] This means the drug is being rapidly broken down by enzymes in the intestinal wall (e.g., CYPs) or, more commonly, in the liver before it can reach the systemic circulation.

Investigative Steps:

  • In Vitro Metabolism Assays: Incubate Compound P with rat liver microsomes or S9 fractions. These preparations contain the primary drug-metabolizing enzymes. A high rate of disappearance of the parent compound will confirm metabolic instability.

  • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. Understanding the metabolic pathways can inform potential medicinal chemistry efforts to block those sites.

  • Mitigation Strategies:

    • Medicinal Chemistry: If metabolic instability is confirmed, the most effective long-term solution is to modify the chemical structure to block the sites of metabolism (e.g., by adding a fluorine atom).

    • Formulation: For some compounds, lipid-based formulations can promote absorption through the lymphatic system, which bypasses the liver and avoids first-pass metabolism.[21] This is most effective for highly lipophilic drugs (LogP > 5).

PART 3: KEY EXPERIMENTAL PROTOCOLS

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a standardized method for assessing intestinal permeability and identifying active transport mechanisms.[15][22]

1. Cell Culture & Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO₂.[15]

  • Seed cells onto permeable polycarbonate Transwell® inserts (e.g., 12-well, 1.12 cm² area) at a density of ~6 x 10⁴ cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Verification:

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter.

  • Only use monolayers with TEER values > 200 Ω·cm², as this indicates the formation of robust tight junctions.[23]

3. Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES buffer, pH 7.4) and warm to 37°C.

  • Wash the Caco-2 monolayers twice with the warm transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (e.g., at 10 µM in transport buffer) to the apical (donor) compartment (typically 0.5 mL).
    • Add fresh transport buffer to the basolateral (receiver) compartment (typically 1.5 mL).

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound to the basolateral (donor) compartment.
    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C for 2 hours with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis by LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: Rate of drug transport (e.g., µmol/s).
    • A: Surface area of the membrane (cm²).
    • C₀: Initial concentration in the donor compartment.[15]

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) []

Table 2: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)
Source: Adapted from literature standards.[15]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard crossover design to determine key pharmacokinetic parameters, including oral bioavailability.[24][25]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g) fitted with jugular vein catheters for serial blood sampling.[26]

  • Acclimatize animals for at least 3 days before the study.

  • Fast the rats overnight (approx. 12 hours) prior to dosing, with free access to water.[20]

2. Dosing:

  • Group 1 (Intravenous - IV): Administer Compound P dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus dose (e.g., 1 mg/kg) via the jugular vein catheter. This dose represents 100% bioavailability.

  • Group 2 (Oral - PO): Administer the formulated Compound P (e.g., in an ASD suspension) via oral gavage at a higher dose (e.g., 10 mg/kg).

  • After a washout period of at least 7 half-lives (typically 1 week), the groups are "crossed over": Group 1 receives the PO dose, and Group 2 receives the IV dose.

3. Blood Sampling:

  • Collect serial blood samples (~100-150 µL) from the jugular vein catheter at predefined time points.

  • Typical time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[25]

  • Collect samples into heparinized tubes. Centrifuge immediately at ~4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.[20]

4. Data Analysis:

  • Plot the plasma concentration of Compound P versus time for both IV and PO routes.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Rate of absorption.
Tmax Time at which Cmax is reached.Rate of absorption.
AUC (0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable point.Extent of drug exposure.
AUC (0-inf) AUC extrapolated to infinity.Total extent of drug exposure.
F% Absolute Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation.[27]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1-(Pyrrolidin-3-yl)piperidine Analogs as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(pyrrolidin-3-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a variety of biological targets. Its conformational rigidity and the spatial relationship between its two nitrogen atoms make it an ideal framework for developing potent and selective neuromodulators. This guide provides a detailed comparison of the efficacy of a series of analogs based on this core structure, with a specific focus on their activity as antagonists for muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the function of the central and peripheral nervous systems. The M2 subtype, in particular, is a key regulator of cardiac function and acts as a presynaptic autoreceptor, modulating acetylcholine release. Developing selective M2 antagonists is a significant area of research for potential therapeutic applications, including cognitive disorders.[1][2] This guide will dissect the structure-activity relationships (SAR) of piperidinyl piperidine analogs, providing quantitative efficacy data, detailed experimental protocols for assessing performance, and an overview of the underlying signaling mechanisms.

Comparative Efficacy at Muscarinic Receptors

The efficacy of a compound as a receptor antagonist is primarily defined by its binding affinity (Ki) and its functional ability to block agonist-induced responses. A lower Ki value indicates a higher binding affinity. Selectivity, the ratio of binding affinities for different receptor subtypes, is a critical parameter for minimizing off-target effects.

The following data, adapted from Wang et al. (2000), compares a series of piperidinyl piperidine analogs.[2] These compounds share a common core but differ in the substituent (R) on the terminal piperidine ring. The study evaluates their binding affinity at human M1, M2, and M3 muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Piperidinyl Piperidine Analogs

CompoundR Group (Substituent)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 Selectivity RatioM2/M3 Selectivity Ratio
Analog 1 H1201.311092.384.6
Analog 2 2-Methylphenyl1300.8120162.5150.0
Analog 3 3-Methylphenyl1001.0110100.0110.0
Analog 4 4-Methylphenyl1101.1100100.090.9
Analog 5 2-Chlorophenyl1500.7140214.3200.0
Analog 6 2-Methoxyphenyl2001.2180166.7150.0

Data sourced from Wang et al., Bioorganic & Medicinal Chemistry Letters, 2000.[2]

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that these piperidinyl piperidine derivatives are highly potent and selective M2 receptor antagonists.[2]

  • Core Scaffold Potency: The unsubstituted parent compound (Analog 1) displays a remarkable intrinsic potency for the M2 receptor (Ki = 1.3 nM) and over 80-fold selectivity against M1 and M3 subtypes.

  • Effect of Aromatic Substitution: The introduction of substituents on the terminal phenyl ring modulates both potency and selectivity.

  • Ortho-Substitution Advantage: Placing small, electron-withdrawing or electron-donating groups at the ortho-position of the phenyl ring (Analogs 2, 5, and 6) tends to enhance M2 affinity and, most notably, selectivity. Analog 5, with an ortho-chloro substituent, exhibits the highest affinity (Ki = 0.7 nM) and the greatest selectivity, with over 200-fold preference for M2 over M1 and M3 receptors. This suggests that steric and/or electronic effects at this position are crucial for optimizing the interaction with the M2 receptor binding pocket.

  • Meta- and Para-Substitution: Moving the substituent to the meta or para position (Analogs 3 and 4) results in M2 affinities comparable to the parent compound but with slightly diminished selectivity compared to the ortho-substituted analogs.

These SAR insights are critical for guiding the rational design of future M2 selective antagonists, highlighting the importance of the ortho-position on the terminal aromatic ring for achieving high selectivity.

Experimental Methodologies

To ensure the reliability and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following sections detail the core assays used to characterize muscarinic receptor antagonists.

Method 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Causality and Experimental Rationale: The principle lies in the law of mass action. A high-affinity test compound will displace the radioligand at a lower concentration. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its inhibition constant (Ki), which reflects the true affinity of the compound for the receptor. The use of [3H]-N-Methylscopolamine ([3H]NMS), a well-characterized, high-affinity muscarinic antagonist, ensures a robust and sensitive assay.[3][4][5]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method like the BCA assay.[6] The membranes can be stored at -80°C until use.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically a serial dilution).

      • 50 µL of radioligand, [3H]NMS, at a concentration near its Kd value (e.g., ~1 nM).

      • 100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting and Filtration:

    • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[6]

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of atropine) from total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Cell Membranes (CHO-hM2) Incubate Incubate Components: Membranes + Ligands Membrane->Incubate Ligands Prepare Test Compounds & [3H]NMS Radioligand Ligands->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate Result Binding Affinity (Ki) Calculate->Result

Caption: Workflow for determining antagonist binding affinity.

Method 2: [35S]GTPγS Functional Assay

While binding assays measure affinity, they do not distinguish between antagonists and agonists. A functional assay is required to confirm that a compound is an antagonist by demonstrating its ability to block agonist-induced receptor activation. The [35S]GTPγS binding assay is a classic functional assay for Gi/o-coupled receptors like M2.[7][8]

Causality and Experimental Rationale: M2 receptors are coupled to inhibitory G-proteins (Gi). When an agonist activates the receptor, it catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its activation.[9][10] The [35S]GTPγS assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds irreversibly to the activated Gαi subunit.[8] The accumulation of [35S]GTPγS-bound G-proteins is a direct measure of receptor activation. A true antagonist will not stimulate this process on its own and will inhibit the stimulation caused by a known agonist.

Step-by-Step Protocol:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes expressing the M2 receptor as described in the binding assay protocol.

    • Prepare an assay buffer containing GDP (e.g., 10-30 µM). GDP is crucial for maintaining a low basal signal by ensuring G-proteins are in their inactive state prior to stimulation.

    • Prepare solutions of a known M2 agonist (e.g., Carbachol), the test compound (antagonist), and [35S]GTPγS.

  • Assay Setup (Antagonist Mode):

    • In a 96-well plate, add:

      • Assay buffer.

      • Test compound (antagonist) at various concentrations.

      • A fixed concentration of the M2 agonist (e.g., Carbachol at its EC80 concentration).

      • Cell membranes (20-40 µg protein).

    • Pre-incubate for 15-30 minutes at 30°C to allow the antagonist to bind to the receptors.

  • Initiation of Reaction:

    • Start the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer, as described previously.

  • Quantification and Analysis:

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound (antagonist).

    • Fit the data to determine the IC50 of the antagonist in inhibiting the agonist response. This confirms its functional antagonism.

Mechanism of Action: M2 Receptor Signaling

Understanding the downstream signaling cascade of the target receptor is fundamental to interpreting the biological consequences of antagonism. M2 muscarinic receptors primarily signal through the Gαi subunit of the heterotrimeric G-protein.

Canonical Pathway:

  • Agonist Binding: Acetylcholine (the endogenous agonist) binds to the M2 receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, acting as a guanine nucleotide exchange factor (GEF) for the associated Gi protein. It promotes the release of GDP from the Gαi subunit and the binding of GTP.

  • Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

  • Downstream Effects:

    • Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10][11] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

    • Gβγ: The freed Gβγ dimer can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is the mechanism for slowing heart rate in pacemaker cells.

An antagonist, such as the piperidinyl piperidine analogs discussed, prevents this entire cascade by occupying the orthosteric binding site and preventing acetylcholine from binding and activating the receptor.

M2 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M2R M2 Receptor ACh->M2R Binds & Activates Antagonist Piperidinyl Piperidine (Antagonist) Antagonist->M2R Binds & Blocks G_protein Gi Protein (αi-GDP, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi-GTP inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP AC->cAMP X PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., ↓ Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Antagonism of the canonical M2 receptor signaling pathway.

References

A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of 1-(Pyrrolidin-3-yl)piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cross-reactivity of the novel compound 1-(Pyrrolidin-3-yl)piperidine. Given the limited publicly available data on this specific molecule, this document serves as a strategic manual, outlining a rigorous, multi-tiered experimental approach. We will detail the rationale behind experimental choices, provide validated protocols, and offer a clear methodology for data interpretation and comparison against relevant chemical entities.

This guide will therefore not only propose a pathway to characterize this compound but also serve as a template for assessing other novel compounds where initial pharmacological data is sparse.

Structural Analogs for Comparative Analysis

To establish a meaningful context for the cross-reactivity data of this compound, it is essential to select appropriate comparator compounds. The ideal comparators would be structurally related and have well-defined pharmacological profiles, including both selective and non-selective examples.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies

Compound NameStructureRationale for SelectionPrimary Target(s)
This compound Chemical structure of this compoundTest Article: Novel compound with unknown selectivity. The linkage at the 3-position of the pyrrolidine ring is a key feature to investigate.To be determined
Vesamicoli Chemical structure of VesamicolStructural Analog: Contains a piperidine ring and exhibits high selectivity for the vesicular acetylcholine transporter (VAChT). Serves as a negative control for broad cross-reactivity.Vesicular Acetylcholine Transporter (VAChT)
Haloperidol Chemical structure of HaloperidolPromiscuous Comparator: A well-known antipsychotic drug containing a piperidine moiety with a complex and well-documented off-target binding profile.[5]Dopamine D2 Receptor (high affinity), with significant cross-reactivity at sigma receptors, and other monoamine receptors.
4-(1-Pyrrolidinyl)piperidine Chemical structure of 4-(1-Pyrrolidinyl)piperidineIsomeric Comparator: A structural isomer of the test article, with reported analgesic properties.[6] Comparing the 3-yl vs. 4-yl linkage provides valuable SAR insights.Opioid Receptors (inferred), other CNS targets.

A Phased Experimental Approach to Profile Cross-Reactivity

A systematic and tiered approach is critical to efficiently and comprehensively map the interaction profile of a new chemical entity. This workflow is designed to move from broad, high-throughput screening to more focused, functional characterization of identified off-target interactions.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vivo Correlation a Test Article: This compound b Radioligand Binding Panel (e.g., 44 GPCRs, Ion Channels, Transporters) a->b Single high concentration (e.g., 10 µM) c Identify 'Hits' (% Inhibition > 50%) b->c d Concentration-Response Curves (Determine Ki or IC50) c->d e Select Confirmed Off-Targets d->e f In Vitro Functional Assays (e.g., cAMP, Calcium Flux, etc.) e->f g Determine Agonist/Antagonist Activity (EC50 or IC50) f->g h Significant Functional Hits g->h i Safety Pharmacology Studies (e.g., Irwin test, Cardiovascular monitoring) h->i

Caption: Proposed experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are foundational for executing the proposed cross-reactivity assessment. They are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor target.[7] It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[8]

Objective: To determine the binding affinity (Ki) of this compound and comparators at a panel of selected receptors.

Methodology:

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the target receptor.

    • Thaw membrane aliquots on ice and resuspend in ice-cold assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[8]

    • Determine protein concentration using a standard method like the Pierce™ BCA Protein Assay.

  • Assay Setup (96-well format):

    • To each well, add in sequence:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically a 10-point, half-log dilution series).

      • 50 µL of the radioligand at a fixed concentration (ideally at or below its Kd).[8]

      • 100 µL of the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.[8]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection and Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Subtract non-specific binding from all wells to determine specific binding.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol: In Vitro GPCR Functional Assay (cAMP Measurement)

Many off-target interactions occur at G protein-coupled receptors (GPCRs). Functional assays are crucial to determine whether a binding event translates into a cellular response (agonism, antagonism, or inverse agonism).[9][10] This protocol describes a common method for assessing modulation of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).[11]

Objective: To characterize the functional activity of this compound at confirmed GPCR off-targets.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest.

    • Culture cells to an appropriate confluency in multi-well plates.

  • Assay Procedure (Agonist Mode):

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the test compound at various concentrations to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a known agonist for the receptor at a fixed concentration (typically its EC80).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_Gi Gi-Coupled Receptor Pathway cluster_Gs Gs-Coupled Receptor Pathway Ligand_Gi Agonist Receptor_Gi Gi-GPCR Ligand_Gi->Receptor_Gi G_Protein_Gi Gi Protein (αβγ) Receptor_Gi->G_Protein_Gi activates AC_Gi Adenylate Cyclase G_Protein_Gi->AC_Gi αi inhibits ATP_Gi ATP cAMP_Gi cAMP ATP_Gi->cAMP_Gi catalyzed by AC PKA_Gi PKA cAMP_Gi->PKA_Gi activates Response_Gi Cellular Response PKA_Gi->Response_Gi Ligand_Gs Agonist Receptor_Gs Gs-GPCR Ligand_Gs->Receptor_Gs G_Protein_Gs Gs Protein (αβγ) Receptor_Gs->G_Protein_Gs activates AC_Gs Adenylate Cyclase G_Protein_Gs->AC_Gs αs activates ATP_Gs ATP cAMP_Gs cAMP ATP_Gs->cAMP_Gs catalyzed by AC PKA_Gs PKA cAMP_Gs->PKA_Gs activates Response_Gs Cellular Response PKA_Gs->Response_Gs

Caption: Simplified signaling pathways for Gi and Gs-coupled GPCRs.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison. The following table provides a hypothetical but realistic summary of potential findings from the proposed studies.

Table 2: Hypothetical Cross-Reactivity Profile

TargetThis compoundVesamicolHaloperidol4-(1-Pyrrolidinyl)piperidine
Binding Affinity (Ki, nM) Binding Affinity (Ki, nM) Binding Affinity (Ki, nM) Binding Affinity (Ki, nM)
Dopamine D2 850>10,0001.21,200
Sigma-1 75>10,0003.5250
Muscarinic M1 1,500>10,000500980
Serotonin 5-HT2A 2,300>10,000254,500
VAChT >10,0005>10,000>10,000
Functional Activity (EC50/IC50, nM) Functional Activity (EC50/IC50, nM) Functional Activity (EC50/IC50, nM) Functional Activity (EC50/IC50, nM)
Sigma-1 Antagonist, IC50 = 150N/AAntagonist, IC50 = 10Antagonist, IC50 = 550

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate affinity for the Sigma-1 receptor, with significantly weaker interactions at other screened targets. The functional data confirms this interaction, showing antagonistic activity. Compared to the promiscuous drug Haloperidol, it is substantially more selective. Its profile is distinct from the highly selective Vesamicol and its structural isomer, 4-(1-Pyrrolidinyl)piperidine, which suggests that the position of the piperidine linkage on the pyrrolidine ring is a critical determinant of target specificity. Such findings would guide further investigation into potential Sigma-1-mediated effects and direct medicinal chemistry efforts to enhance potency and selectivity.

Concluding Remarks and Future Directions

The comprehensive evaluation of off-target interactions is a cornerstone of modern drug discovery and development, mandated by regulatory bodies and scientific rigor.[4][12][13] This guide outlines a systematic, evidence-based strategy for characterizing the cross-reactivity profile of this compound, a novel compound with a scaffold common in pharmacology. By employing a phased approach of broad panel screening followed by detailed functional analysis, researchers can build a robust selectivity profile. Comparing this profile to both selective and non-selective structural analogs provides crucial context for decision-making. The insights gained from such studies are invaluable for predicting potential safety liabilities, understanding mechanisms of action, and guiding the optimization of lead compounds toward safer and more effective therapeutics.

References

A Comparative Analysis of 1-(Pyrrolidin-3-yl)piperidine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of racemic 1-(Pyrrolidin-3-yl)piperidine and its individual (R)- and (S)-enantiomers. In the landscape of medicinal chemistry, the pyrrolidine and piperidine scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1][2] The introduction of a chiral center, as is the case with this compound, necessitates a thorough investigation into the pharmacological profiles of the individual stereoisomers, as biological systems often exhibit a high degree of stereoselectivity. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity.[1] This guide will delve into the synthetic strategies for obtaining the racemic mixture and its enantiomerically pure forms, and while direct comparative experimental data for the enantiomers of this compound is not extensively available in the public domain, we will infer potential pharmacological distinctions based on well-documented stereoselective interactions of structurally related compounds with key biological targets.

The Acknowledgment of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes. Enantiomers, being non-superimposable mirror images, can have vastly different orientations within a binding pocket, leading to distinct pharmacological outcomes. For instance, in a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, dopamine D2 receptor antagonist activity was found to be confined almost exclusively to the (R)-enantiomer.[3] This underscores the importance of evaluating enantiomers separately to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), and to assess any potential for adverse effects or off-target activity associated with the distomer.

Synthesis and Chiral Resolution

The synthesis of racemic this compound can be achieved through various established methods for the formation of pyrrolidine and piperidine rings.[2][4] A common approach involves the reaction of a suitable 3-substituted pyrrolidine precursor with piperidine.

General Synthetic Approach:

A plausible synthetic route to racemic this compound involves the reductive amination of a 3-oxopyrrolidine derivative with piperidine, or the nucleophilic substitution of a pyrrolidine with a suitable leaving group at the 3-position by piperidine.

Experimental Protocol: Illustrative Synthesis of Racemic this compound

  • Step 1: Preparation of N-Boc-3-oxopyrrolidine. Commercially available N-Boc-3-hydroxypyrrolidine is oxidized using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation to yield N-Boc-3-oxopyrrolidine.

  • Step 2: Reductive Amination. N-Boc-3-oxopyrrolidine is reacted with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form N-Boc-1-(pyrrolidin-3-yl)piperidine.[4]

  • Step 3: Deprotection. The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final product, this compound.

Chiral Resolution of Enantiomers:

The separation of the racemic mixture into its constituent enantiomers is a critical step for comparative pharmacological evaluation. Several methods can be employed for chiral resolution:

  • Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak) is selected.

  • Mobile Phase Optimization: A mixture of solvents, often a combination of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is used as the mobile phase. The optimal composition is determined empirically to achieve baseline separation of the enantiomers.

  • Detection: The separated enantiomers are detected using a UV detector.

  • Collection: For preparative separation, the fractions corresponding to each enantiomeric peak are collected.

Caption: Workflow for the chiral resolution of racemic this compound.

Comparative Pharmacological Analysis (Inferred)

While direct experimental data comparing the enantiomers of this compound is scarce, the extensive literature on related chiral pyrrolidine and piperidine derivatives allows for an informed discussion on their potential differential pharmacology, particularly concerning their interactions with dopamine and muscarinic receptors, which are common targets for such scaffolds.[5][6]

Dopamine Receptor Interactions

Compounds containing the pyrrolidine and piperidine moieties are well-known to interact with dopamine receptors, particularly the D2 subtype.[3][7] As previously mentioned, the R-enantiomer of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides displays significantly higher affinity for the D2 receptor than the S-enantiomer.[3] This suggests that the stereochemistry at the 3-position of the pyrrolidinyl ring in this compound could similarly govern its affinity and functional activity at dopamine receptors.

Table 1: Inferred Dopamine D2 Receptor Binding Profile

CompoundPredicted Affinity (Ki)Rationale
Racemic this compoundModerateRepresents the average affinity of the two enantiomers.
(R)-1-(Pyrrolidin-3-yl)piperidinePotentially HigherBased on the stereoselectivity observed in structurally similar D2 receptor ligands.[3]
(S)-1-(Pyrrolidin-3-yl)piperidinePotentially LowerThe distomer may exhibit significantly lower affinity.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Preparation of Membranes: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a specific D2 receptor radioligand (e.g., [³H]spiperone) and varying concentrations of the test compounds (racemate, (R)- and (S)-enantiomers).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Muscarinic Receptor Interactions

The pyrrolidine and piperidine scaffolds are also prevalent in muscarinic receptor ligands.[8][9] Stereoselectivity is a hallmark of muscarinic receptor interactions, with enantiomers often displaying marked differences in affinity and efficacy. For instance, studies on isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives have demonstrated that stereochemistry plays a crucial role in their antagonist potency at muscarinic receptors.[9] It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential binding to muscarinic receptor subtypes.

Table 2: Inferred Muscarinic M1 Receptor Binding Profile

CompoundPredicted Affinity (Ki)Rationale
Racemic this compoundModerateReflects the combined affinity of both enantiomers.
(R)-1-(Pyrrolidin-3-yl)piperidinePotentially StereoselectiveOne enantiomer is likely to have a higher affinity based on the established stereoselectivity of muscarinic receptors.[9]
(S)-1-(Pyrrolidin-3-yl)piperidinePotentially StereoselectiveThe other enantiomer may have a lower affinity.

Experimental Protocol: Muscarinic M1 Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture: Cells stably expressing the human muscarinic M1 receptor and a calcium-sensitive fluorescent dye are cultured.

  • Compound Addition: The cells are treated with varying concentrations of the test compounds (racemate, (R)- and (S)-enantiomers).

  • Stimulation: The cells are stimulated with a known M1 agonist (e.g., carbachol).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compounds to either stimulate a response (agonist) or inhibit the response to the standard agonist (antagonist) is quantified to determine their potency (EC50 or IC50).

G cluster_0 Enantiomers of this compound cluster_1 Biological Targets R_Enantiomer (R)-Enantiomer D2_Receptor Dopamine D2 Receptor R_Enantiomer->D2_Receptor Potentially High Affinity M1_Receptor Muscarinic M1 Receptor R_Enantiomer->M1_Receptor Stereoselective Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->D2_Receptor Potentially Low Affinity S_Enantiomer->M1_Receptor Stereoselective Interaction

Caption: Inferred differential interactions of enantiomers with biological targets.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of this compound and its enantiomers. While direct experimental data is limited, the principles of stereochemistry in medicinal chemistry, supported by evidence from structurally related compounds, strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles. The synthesis of the racemate and its subsequent chiral resolution are achievable through established methodologies.

For researchers in drug discovery, the key takeaway is the imperative to synthesize and evaluate the individual enantiomers of any chiral compound early in the development process. This will enable the identification of the eutomer, leading to a more potent and potentially safer drug candidate, and provide a clearer understanding of the structure-activity relationship. Future research should focus on the direct comparative in vitro and in vivo evaluation of the (R)- and (S)-enantiomers of this compound to definitively elucidate their pharmacological properties and therapeutic potential.

References

A Comparative Guide to the Pharmacological Profile of 1-(Pyrrolidin-3-yl)piperidine and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Piperidine and Pyrrolidine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings stand out as "privileged scaffolds." These saturated nitrogen-containing heterocycles are ubiquitous in a vast array of pharmaceuticals and natural alkaloids, owing to their unique structural and physicochemical properties. The six-membered piperidine ring offers a versatile, low-energy conformational template ideal for presenting substituents in precise three-dimensional orientations to engage with biological targets. Similarly, the five-membered pyrrolidine ring is a cornerstone of many bioactive compounds.

The molecule at the center of this guide, 1-(Pyrrolidin-3-yl)piperidine, represents a compelling structural hybridization. It combines the foundational piperidine core with a pyrrolidinyl substituent, creating a novel chemical entity whose pharmacological profile is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to project the potential pharmacological characteristics of this compound based on the well-established principles of its constituent parts, and second, to provide a rigorous experimental framework for its direct, head-to-head comparison against other piperidine derivatives.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring that the proposed workflows are robust, self-validating, and grounded in established pharmacological principles.

Section 1: Structural and Physicochemical Postulates

The biological activity of a molecule is intrinsically linked to its structure and resulting physicochemical properties. The key distinction between the piperidine and pyrrolidine rings lies in their size and conformational flexibility. Pyrrolidine, a five-membered ring, is slightly more basic than the six-membered piperidine. The introduction of a pyrrolidinyl group onto the piperidine nitrogen, as in this compound, is expected to influence the parent molecule's basicity (pKa), lipophilicity (LogP), and steric profile. These changes, in turn, will dictate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with specific receptor binding pockets.

For instance, in structure-activity relationship (SAR) studies of muscarinic receptor antagonists, modifications to the piperidine nitrogen have been shown to be critical for both potency and subtype selectivity. Therefore, comparing this compound against a simple derivative like N-methylpiperidine and a more complex, conformationally restricted bicyclic analogue can provide crucial insights into how the pyrrolidinyl moiety modulates pharmacological activity.

Section 2: A Framework for Comparative Pharmacological Evaluation

To objectively assess the performance of this compound, a multi-tiered experimental approach is essential. We will use the muscarinic acetylcholine receptors (mAChRs), a critical family of G-protein coupled receptors (GPCRs), as a representative target system, given their frequent engagement by piperidine-containing ligands. The M1, M3, and M5 subtypes primarily signal through the Gq/11 pathway, while M2 and M4 are coupled to the Gi/o pathway.

Protocol 2.1: In Vitro Receptor Binding Affinity Assessment

Rationale: The first step in characterizing a compound is to determine if it physically interacts with the target receptor and with what avidity. A radioligand competition binding assay is the gold standard for quantifying a compound's binding affinity (expressed as the inhibition constant, Ki). This experiment measures the ability of our test compounds to displace a known, radiolabeled ligand from the receptor.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO-K1) recombinantly expressing a specific human muscarinic receptor subtype (e.g., M1).

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a range of concentrations of the unlabeled test compounds (this compound and other piperidine derivatives).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (one-site competition model) to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) mix Combine Membranes, Radioligand, & Test Compounds in Assay Buffer prep_membranes->mix prep_radioligand Prepare Radioligand (e.g., [³H]-NMS) prep_radioligand->mix prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure plot Plot % Inhibition vs. log[Compound] measure->plot calculate_ic50 Calculate IC50 (Non-linear Regression) plot->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff Equation) calculate_ic50->calculate_ki result Final Result: Binding Affinity (Ki) calculate_ki->result

Caption: Workflow for a radioligand competition binding assay.

Protocol 2.2: In Vitro Functional Activity Characterization

Rationale: Binding affinity does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays measure the cellular response following receptor engagement, allowing us to determine a compound's potency (EC50, the concentration for a half-maximal response) and efficacy (Emax, the maximum response). For Gq-coupled receptors like M1 and M3, a common readout is the mobilization of intracellular calcium ([Ca²⁺]i).

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., M1) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Utilize an automated liquid handler or fluorometric imaging plate reader (FLIPR) to add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each agonist compound.

    • To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Acetylcholine) GPCR M1/M3 Muscarinic Receptor (GPCR) Agonist->GPCR Binds Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Neuronal Excitation) PKC->Response Phosphorylates Target Proteins Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release Ca_Cytosol->Response Activates Ca²⁺-dependent Proteins

Caption: The Gq/11 signaling cascade activated by M1/M3 muscarinic receptors.

Section 3: Data Presentation and Comparative Analysis

The data generated from the binding and functional assays should be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the pharmacological profiles.

Table 1: Comparative Binding Affinities (Ki) at Muscarinic Receptor Subtypes

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) M1 Selectivity (vs. M2)
This compound Hypothetical Hypothetical Hypothetical Hypothetical Hypothetical Calculated
N-Methylpiperidine Hypothetical Hypothetical Hypothetical Hypothetical Hypothetical Calculated
Bicyclic Piperidine Analogue Hypothetical Hypothetical Hypothetical Hypothetical Hypothetical Calculated

| Atropine (Control) | 1.5 | 2.5 | 1.2 | 3.0 | 1.8 | 1.7x |

Note: Ki values are hypothetical and for illustrative purposes. Lower Ki indicates higher binding affinity. M1 Selectivity = Ki(M2) / Ki(M1).

Table 2: Comparative Functional Activity (Potency & Efficacy) at the M1 Receptor

Compound Functional Class EC50 (nM) Emax (% of Acetylcholine)
This compound Hypothetical Hypothetical Hypothetical
N-Methylpiperidine Hypothetical Hypothetical Hypothetical
Bicyclic Piperidine Analogue Hypothetical Hypothetical Hypothetical
Acetylcholine (Control) Full Agonist 50 100%

| Atropine (Control) | Antagonist | N/A | 0% |

Note: EC50 and Emax values are hypothetical. Lower EC50 indicates higher potency.

Interpretation: By analyzing these tables, we can begin to build a SAR narrative. For example, if this compound shows a significantly lower Ki and EC50 at the M1 receptor compared to N-methylpiperidine, it would suggest that the pyrrolidinyl substituent enhances affinity and potency, possibly through additional hydrogen bonding or favorable steric interactions within the receptor's binding pocket. If its Emax is less than 100%, it would be classified as a partial agonist, a property that can be therapeutically advantageous in preventing overstimulation of the signaling pathway.

Section 4: In Vivo Evaluation of Analgesic Efficacy

Rationale: While in vitro data are crucial, they do not always predict in vivo effects. An in vivo model is necessary to assess the compound's integrated physiological response, which includes its ADME properties and its effects in a complex biological system. The tail-flick test is a standard, robust model for assessing centrally-mediated analgesia.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment and handling.

  • Baseline Latency: Measure the baseline tail-flick latency for each animal by applying a focused beam of heat to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (this compound, comparators, and a vehicle control) via a relevant route (e.g., intraperitoneal injection). A positive control like morphine should also be included.

  • Post-Treatment Latency: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response: Perform the experiment with multiple doses to generate a dose-response curve and calculate the ED50 (the dose required to produce 50% of the maximum effect).

InVivo_Analgesia_Workflow cluster_setup Setup & Baseline cluster_testing Testing Phase cluster_analysis Data Analysis acclimate Acclimate Animals to Restrainers & Handling baseline Measure Baseline Tail-Flick Latency (Heat Source) acclimate->baseline administer Administer Compounds (Test, Vehicle, Positive Control) baseline->administer measure_post Measure Latency at Multiple Time Points (e.g., 15, 30, 60, 90 min) administer->measure_post calculate_mpe Calculate %MPE for each Time Point measure_post->calculate_mpe plot_time Plot %MPE vs. Time (Time-Course of Effect) calculate_mpe->plot_time calculate_ed50 Generate Dose-Response Curve & Calculate ED50 calculate_mpe->calculate_ed50 Using peak effect from multiple doses result Final Result: In Vivo Potency (ED50) calculate_ed50->result

Caption: Workflow for the in vivo tail-flick analgesia test.

Conclusion

This guide outlines a comprehensive, data-driven framework for the comparative evaluation of this compound against other piperidine derivatives. While direct experimental data on this specific hybrid molecule is sparse, the proposed methodologies provide a clear and scientifically rigorous path to characterizing its pharmacological profile. By systematically assessing its in vitro binding affinity, functional activity, and in vivo efficacy, researchers can elucidate the specific contributions of the pyrrolidinyl moiety to the molecule's overall activity. This structured, head-to-head approach is fundamental to understanding structure-activity relationships and is an indispensable tool for the rational design of novel therapeutics in drug discovery.

A Guide to Ensuring Experimental Reproducibility with 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Purification, and Characterization

For researchers and professionals in drug development, the integrity of an experiment begins with the purity and consistency of its foundational molecules. 1-(Pyrrolidin-3-yl)piperidine, a bicyclic diamine scaffold, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of both pyrrolidine and piperidine motifs in a vast number of bioactive molecules.[1][2][3] However, the very properties that make such amines versatile—their basicity and reactivity—also present significant challenges to experimental reproducibility.

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound. We will dissect the common pitfalls in its synthesis and purification, offer robust, validated protocols, and compare analytical techniques to ensure that every batch of this compound meets the highest standards of purity and identity, thereby guaranteeing the reliability of your downstream applications.

The Root of Irreproducibility: Challenges in Amine Chemistry

The path to a pure, well-characterized sample of this compound is fraught with potential for variability. A lack of reproducibility in experiments using this compound can often be traced back to three critical stages: synthesis, purification, and analytical characterization.

  • Synthetic Pitfalls : The synthesis of tertiary amines like this compound is not always straightforward. Direct alkylation methods are notoriously difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, creating a "runaway train" of reactions.[4] More controlled methods like reductive amination are preferable, but they are highly sensitive to reaction conditions. The choice of reducing agent, pH, and temperature can dramatically alter the product profile and yield.[5]

  • Purification Hurdles : Amines are basic and often polar, complicating purification. They can adhere strongly to silica gel, leading to streaking and poor separation during column chromatography. Residual starting materials or catalysts can be carried through, and the compound's potential water solubility can make effective extraction challenging. A common and effective strategy involves converting the amine to a salt, which can then be crystallized, a method often used for purifying similar heterocyclic amines.[6]

  • Inadequate Characterization : Perhaps the most significant source of irreproducibility is the use of insufficiently characterized material. The presence of seemingly minor impurities—isomers, residual solvents, or reaction byproducts—can have a profound impact on biological assays or subsequent chemical transformations. It is crucial to confirm not only the structure but also the absolute purity of the compound before use. The material is commercially available as a dihydrochloride salt, and it is imperative to be consistent about using the salt form or the free base in experiments.

Below is a diagram illustrating the common challenges that can compromise the reproducibility of amine synthesis.

cluster_synthesis Synthesis Challenges cluster_outcome Outcome start Amine Synthesis Goal: Pure Target Compound alkylation Direct Alkylation start->alkylation reductive_amination Reductive Amination start->reductive_amination over_alkylation Over-alkylation (Mixture of 1°, 2°, 3°, 4° amines) alkylation->over_alkylation Leads to side_reactions Side Reactions (e.g., Carbonyl Reduction) reductive_amination->side_reactions Can lead to conditions Suboptimal Conditions (pH, Temp, Reagent) reductive_amination->conditions Sensitive to impure Impure Product Mixture over_alkylation->impure side_reactions->impure conditions->impure irreproducible Irreproducible Results impure->irreproducible

Caption: Common pitfalls in amine synthesis leading to impure products.

Protocol for Reproducible Synthesis and Purification

To mitigate the challenges above, we present a robust protocol for the synthesis of this compound via reductive amination, followed by a rigorous purification procedure. This method is designed to be self-validating, with clear checkpoints for quality control.

Experimental Protocol 1: Synthesis via Reductive Amination

This procedure uses N-Boc-pyrrolidin-3-one and piperidine as starting materials. The Boc protecting group is crucial for directing the reaction and is removed in a subsequent step.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality: This initial period allows for the formation of the iminium ion intermediate, which is the species that will be reduced. Using a slight excess of piperidine drives this equilibrium forward.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS until the starting ketone is fully consumed (typically 4-6 hours).

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive amination.[5] It is less reactive towards the ketone starting material than other hydrides like NaBH₄, minimizing the formation of the corresponding alcohol side-product.[5]

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Causality: The basic quench neutralizes the acidic byproducts of the reducing agent and ensures the product is in its free base form for extraction.

  • Boc Deprotection : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Dissolve the crude residue in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 2 hours.

    • Causality: A strong acidic medium is required to cleave the tert-butyloxycarbonyl (Boc) protecting group, yielding the desired secondary amine on the pyrrolidine ring.

  • Isolation of the Salt : The product, this compound dihydrochloride, will typically precipitate from the dioxane solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Causality: Formation of the hydrochloride salt provides a stable, crystalline solid that is often much purer than the corresponding free base, facilitating isolation and handling.

Workflow for Reproducible Synthesis and Characterization

G cluster_prep Synthesis & Purification cluster_qc Quality Control & Validation start 1. Reductive Amination (N-Boc-pyrrolidin-3-one + Piperidine) workup 2. Aqueous Workup start->workup deprotection 3. Boc Deprotection (HCl/Dioxane) workup->deprotection purify 4. Isolate & Purify Salt (Filtration/Recrystallization) deprotection->purify nmr 5. Structural Confirmation (¹H, ¹³C NMR) purify->nmr ms 6. Mass Verification (HRMS) nmr->ms purity 7. Purity Assessment (HPLC) ms->purity final_product Reproducible, High-Purity This compound·2HCl purity->final_product

Caption: A validated workflow for the synthesis of high-purity product.

Comparative Guide to Analytical Techniques for Purity Assessment

Once synthesized, the purity of this compound must be rigorously assessed. No single technique is universally superior; the choice depends on the specific requirements of the experiment. A comparative analysis of common analytical methods is presented below.[7][8]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on boiling point/volatility.Absolute quantification against a certified internal standard.
Selectivity Moderate to high. Co-elution of impurities is possible.Very high. Can distinguish compounds with identical retention times but different masses.High for volatile impurities. Not suitable for non-volatile salts.High. Distinguishes structurally distinct molecules.
Sensitivity Good (ng range).Excellent (pg-fg range). Ideal for trace impurity identification.Excellent for volatile compounds.Moderate. Typically requires >1 mg of sample.
Quantification Relative (Area %). Requires reference standards for absolute quantification.Can be quantitative, but often requires an isotopically labeled standard for best accuracy.Relative (Area %). Requires reference standards.Absolute. Provides a direct purity value without a standard of the analyte itself.
Best For Routine quality control and purity checks.[9]Impurity profiling and identification of unknown byproducts.Analysis of residual solvents and volatile starting materials.Determining absolute purity and certifying reference materials.[10]
Limitations Requires chromophore for detection. May not detect all impurities.Ionization suppression can affect quantification. More complex instrumentation.Compound must be volatile and thermally stable. The salt form is not suitable.Lower sensitivity than chromatographic methods.

Decision Framework for Analytical Method Selection

G start What is the analytical goal? q1 Routine Purity Check? start->q1 q2 Identify Unknown Impurity? start->q2 q3 Check for Residual Solvents? start->q3 q4 Certify as Reference Standard? start->q4 ans_hplc Use HPLC-UV q1->ans_hplc Yes ans_lcms Use LC-MS q2->ans_lcms Yes ans_gc Use GC-FID q3->ans_gc Yes ans_qnmr Use qNMR q4->ans_qnmr Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Alternatives to this compound

In drug discovery, exploring a range of chemical space is essential. Several alternatives to this compound exist, each with its own synthetic and analytical considerations.

  • Positional Isomers : Compounds such as 1-(Pyrrolidin-2-yl)piperidine or 4-(Pyrrolidin-1-yl)piperidine present different spatial arrangements of the two rings.[11][12] Their synthesis often involves different precursors (e.g., proline derivatives for the 2-substituted isomer) but faces similar challenges of stereocontrol and purification.

  • Alternative Ring Systems : Replacing the piperidine with a different six-membered heterocycle like morpholine or piperazine can modulate properties such as basicity, solubility, and hydrogen bonding capacity.[13] These alternatives are often used in solid-phase peptide synthesis as replacements for piperidine.[14]

  • Acyclic Analogs : Simpler, acyclic diamines can serve as controls or initial starting points in a screening cascade.

It is crucial to recognize that each alternative will have a unique impurity profile. The protocols for synthesis, purification, and analysis must be independently validated for each new compound to ensure reproducible results.

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance, but a direct result of meticulous control over synthesis, purification, and analysis. By understanding the inherent challenges of amine chemistry, employing robust and validated protocols, and selecting the appropriate analytical tools for quality control, researchers can ensure the integrity of their materials. This foundational rigor is indispensable for generating reliable, publishable data and for the successful advancement of drug discovery programs.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Characterization: Understanding the Risk Profile

Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-(Pyrrolidin-3-yl)piperidine may not always be readily available, a reliable hazard assessment can be constructed by examining its parent compounds, piperidine and pyrrolidine, and closely related analogs.

Inferred Hazardous Properties:

Based on the known characteristics of its structural components, this compound should be handled as a hazardous substance with the following potential characteristics:

  • Toxicity: Both piperidine and pyrrolidine are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is therefore prudent to assume a similar toxicity profile for this compound.

  • Corrosivity: Piperidine and pyrrolidine are known to cause severe skin burns and eye damage.[1][2] This indicates that this compound is likely corrosive.

  • Flammability: Piperidine and pyrrolidine are highly flammable liquids and vapors.[2][3]

  • Irritation: A related compound, 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride, is known to cause skin, eye, and respiratory irritation.[4]

This information is critical as it dictates the necessary personal protective equipment (PPE), handling procedures, and, most importantly, the legally mandated disposal route. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the likely properties of this compound, it falls under this definition.

Table 1: Hazard Profile Summary

Hazard CharacteristicInferred Classification for this compoundPrimary GHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful)H302, H311, H331
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)H314
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)H314
Flammability Category 2 (Highly flammable liquid and vapor)H225

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must not involve discharge into the sanitary sewer or regular trash.[5] The only acceptable method is through a licensed hazardous waste disposal service. The following workflow provides a systematic approach to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as butyl or nitrile rubber.[1]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1]

Step 2: Waste Collection and Containerization - Preventing Leaks and Reactions

Proper containment is crucial to prevent spills and accidental mixing with incompatible materials.

  • Use a Designated Hazardous Waste Container: The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is recommended.[7] The container must be in good condition, with a secure, leak-proof lid.[5][8]

  • Labeling is Non-Negotiable: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, flammable, toxic).[9][10]

  • Segregate Your Waste: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[7][9] Commingling of incompatible chemicals can lead to dangerous reactions.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA) - Safe Temporary Holding

Designated SAAs are EPA-mandated locations for the temporary storage of hazardous waste.[12][13]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Containment: Ensure the SAA has secondary containment, such as a spill tray, to capture any potential leaks.[14]

  • Container Status: Keep the waste container closed at all times except when adding waste.[6][12] This is a common point of regulatory violation.[6]

Step 4: Arranging for Professional Disposal - The Final, Critical Hand-off

The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company.[4][11]

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste management vendors.[12]

  • Provide Full Disclosure: Accurately describe the waste material to the EHS office, including its name, quantity, and known or inferred hazards.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA).[6][13][15]

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment cluster_storage Phase 3: Temporary Storage cluster_disposal Phase 4: Final Disposal start Start: Have this compound for Disposal assess_hazards Assess Hazards (Toxicity, Corrosivity, Flammability) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Compatible, Labeled Hazardous Waste Container don_ppe->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container move_to_saa Move to Satellite Accumulation Area (SAA) seal_container->move_to_saa check_segregation Ensure Segregation from Incompatibles move_to_saa->check_segregation contact_ehs Contact Institutional EHS for Pickup check_segregation->contact_ehs complete_manifest Complete Hazardous Waste Manifest contact_ehs->complete_manifest vendor_pickup Waste Picked Up by Licensed Vendor complete_manifest->vendor_pickup end End: Compliant Disposal vendor_pickup->end

Caption: Disposal workflow for this compound.

By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only meeting their regulatory obligations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

Mastering the Protocol: A Researcher's Guide to Safely Handling 1-(Pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of novel chemical reagents, such as 1-(Pyrrolidin-3-yl)piperidine, demands a protocol that is not just procedural, but also deeply rooted in a scientific understanding of the potential risks. This guide is structured to provide you, our trusted scientific partner, with the essential, immediate safety and logistical information required to handle this compound with confidence and care. We aim to be your preferred source for laboratory safety and chemical handling intelligence, offering value that extends beyond the product itself.

Compound Profile and Hazard Analysis: Understanding "Why"

Primary Assumed Hazards:

  • Corrosivity: Assumed to cause severe skin burns and eye damage upon contact.[1][4]

  • Toxicity: Considered harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[1][4]

  • Irritation: Vapors are likely to be extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

  • Flammability: The presence of the piperidine ring suggests the compound is a flammable liquid and its vapors may form explosive mixtures with air.[1][4]

This rigorous, science-first approach—grounding our safety protocols in the known hazards of analogous structures—ensures that our procedures are self-validating and trustworthy.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. Each component is selected to counteract a specific, identified hazard, creating a multi-layered defense system.

PPE ComponentSpecificationRationale and Causality
Eye/Face Protection Chemical safety goggles with a full-face shield.[5][6][7]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][4] The face shield provides a secondary barrier for the entire face.[6][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5][6] Double-gloving is strongly recommended.Provides a robust barrier against skin contact. Amines can be readily absorbed through the skin, leading to systemic toxicity.[8] Double-gloving mitigates exposure risk from a potential tear or puncture in the outer glove.
Body Protection Flame-retardant, chemical-resistant laboratory coat and apron.[5][7]Protects skin and personal clothing from splashes and spills. Flame-retardant material is crucial due to the compound's assumed flammability.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Essential for preventing the inhalation of harmful vapors, especially when handling outside of a fume hood or during spill cleanup.[5][9]
Footwear Closed-toe, non-porous shoes.[10]Protects feet from spills of the corrosive and toxic liquid.

Operational Plan: From Benchtop to Disposal

This section provides a step-by-step methodology for the entire lifecycle of the compound within your laboratory.

  • Source Information: Before beginning any work, obtain and thoroughly read the Safety Data Sheet (SDS) for a closely related compound, such as piperidine or 4-(1-Pyrrolidinyl)piperidine, to reinforce your understanding of the hazards.[9][11]

  • Emergency Stations: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Fume Hood Operation: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Spill Kit: Ensure a spill kit equipped with a neutralizer for amines (such as sodium bisulfate) and an absorbent material (like vermiculite or sand) is readily accessible.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-3-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.